Stearic acid-d4
Description
Propriétés
IUPAC Name |
9,9,10,10-tetradeuteriooctadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQXTHQIDYTFRH-YQUBHJMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Role of Stearic Acid-d4 in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Stearic acid-d4, a stable isotope-labeled form of the saturated fatty acid stearic acid, serves as a powerful and versatile tool in modern research. Its primary applications lie in two key areas: as a robust internal standard for precise quantification in mass spectrometry-based lipidomics and as a metabolic tracer to elucidate the complex pathways of fatty acid metabolism in vivo and in vitro. This technical guide provides an in-depth overview of the core uses of this compound, complete with experimental methodologies, quantitative data, and visual workflows to facilitate its application in a research setting.
This compound as an Internal Standard in Quantitative Mass Spectrometry
In the field of lipidomics, accurate and precise quantification of individual lipid species is paramount. This compound is widely employed as an internal standard in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to correct for variability introduced during sample preparation and analysis. By adding a known amount of this compound to a sample at the initial stage of processing, it experiences similar extraction inefficiencies, derivatization yields, and ionization suppression or enhancement as the endogenous, unlabeled stearic acid. This allows for a more accurate determination of the analyte's concentration.
Performance Characteristics of Analytical Methods Using Deuterated Stearic Acid
The use of deuterated internal standards like this compound significantly improves the reliability of quantitative fatty acid analysis. The following table summarizes typical performance characteristics of such methods.
| Parameter | Typical Performance | Notes |
| Linearity (R²) | > 0.999 | Demonstrates a strong correlation between signal response and concentration over a defined range. |
| Accuracy | > 90% | Indicates the closeness of the measured value to the true value. |
| Precision (%RSD) | < 15% | Reflects the reproducibility of the measurement. |
| Limit of Detection (LOD) | 100 nM | The lowest concentration of the analyte that can be reliably detected. |
| Lower Limit of Quantification (LLOQ) | 0.1 to 400 ng/mL | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Recovery | 77.7% - 109.7% | The efficiency of the extraction process. |
| Matrix Effect | 90.0% - 113.5% | The effect of co-eluting compounds from the sample matrix on the ionization of the analyte. |
Experimental Protocols
A common procedure for the extraction of total fatty acids from plasma involves the following steps:
-
Internal Standard Spiking: To a 100 µL plasma sample, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Lipid Extraction (Modified Bligh & Dyer Method):
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture to the plasma sample.
-
Vortex thoroughly to ensure complete mixing and protein precipitation.
-
Add 125 µL of chloroform and vortex again.
-
Add 125 µL of water to induce phase separation.
-
Centrifuge at >2000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase: Carefully collect the lower organic layer (chloroform phase) containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Hydrolysis (for total fatty acids):
-
Add 1 mL of 0.5 M methanolic NaOH.
-
Incubate at 60°C for 30 minutes to hydrolyze the ester bonds.
-
Acidify the mixture with 1 mL of 0.5 M HCl.
-
-
Fatty Acid Extraction: Extract the free fatty acids twice with 2 mL of hexane or iso-octane.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable solvent for GC-MS or LC-MS/MS analysis.
For GC-MS analysis, fatty acids are typically derivatized to increase their volatility.
-
To the dried fatty acid extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.
-
Incubate at 60°C for 30 minutes.
-
Add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8, 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B and gradually increases to elute the more hydrophobic lipids.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Workflow for Quantitative Analysis using this compound Internal Standard
This compound as a Metabolic Tracer
Isotope-labeled fatty acids are invaluable tools for tracing the metabolic fate of fatty acids in vivo and in vitro.[1] By introducing this compound into a biological system, researchers can follow its absorption, transport, and conversion into various metabolites. This provides critical insights into fatty acid uptake, storage, and utilization in different tissues and under various physiological or pathological conditions.
Key Metabolic Fates of Stearic Acid Investigated with Deuterated Tracers:
-
Desaturation: Conversion of stearic acid (18:0) to oleic acid (18:1) by the enzyme stearoyl-CoA desaturase (SCD).[2]
-
Elongation: Addition of two-carbon units to the fatty acid chain.
-
Beta-oxidation: Breakdown of the fatty acid to produce energy.
-
Incorporation into Complex Lipids: Esterification into triglycerides for storage or into phospholipids as structural components of cell membranes.
Quantitative Data from Metabolic Tracer Studies
Studies using stable isotope tracers have provided key quantitative insights into stearic acid metabolism.
| Metabolic Process | Finding | Reference |
| Desaturation to Oleic Acid | The fraction of dietary stearic acid that is desaturated to oleic acid is 2.4 times higher than the conversion of palmitic acid to palmitoleic acid.[3] | Emken et al. (1994) |
| Incorporation into Plasma Lipids | Compared to palmitic acid, stearic acid incorporation is 30-40% lower in plasma triglycerides and cholesterol esters, but approximately 40% higher in phosphatidylcholine.[3] | Emken et al. (1994) |
| Metabolite Concentrations in Rats | After oral dosing of d7-Stearic acid in rats, the parent compound and its desaturation and beta-oxidation products (d7-oleic acid and d7-palmitic acid) were found in circulation with maximal concentrations ranging from 0.6 to 2.2 µM. | Guo et al. (2012) |
| Incorporation in Cultured Hepatocytes | Oleic acid produced from stearic acid was incorporated into both triacylglycerol (13% of total) and phospholipid (6% of total) after a 4-hour incubation in hamster hepatocytes.[4][5] | Salter et al. (1996) |
Experimental Protocol for an In Vivo Metabolic Tracer Study
-
Tracer Administration: Administer a known dose of this compound to the study subjects (e.g., orally or intravenously).
-
Sample Collection: Collect biological samples (e.g., blood, tissue biopsies) at various time points after administration.
-
Lipid Extraction and Analysis:
-
Extract lipids from the collected samples as described in the previous section.
-
Analyze the samples using GC-MS or LC-MS/MS to identify and quantify the deuterated stearic acid and its labeled metabolites.
-
-
Data Analysis: Determine the rate of appearance and disappearance of the labeled compounds to calculate metabolic flux rates.
Metabolic Pathway of Stearic Acid
Conclusion
This compound is an indispensable tool for researchers in lipidomics and metabolic studies. Its use as an internal standard ensures the accuracy and reliability of quantitative data, while its application as a metabolic tracer provides profound insights into the dynamic processes of fatty acid metabolism. The detailed protocols and established performance metrics provided in this guide serve as a valuable resource for the effective implementation of this compound in a variety of research applications, ultimately contributing to a deeper understanding of the role of lipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The fate and intermediary metabolism of stearic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic fate of oleic acid, palmitic acid and stearic acid in cultured hamster hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Stearic Acid-d4: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a detailed overview of the physical and chemical properties of Stearic acid-d4, its applications as an internal standard, and its role in metabolic pathways.
This compound, the deuterated form of stearic acid, is a valuable tool in metabolic research and analytical chemistry. Its isotopic labeling allows for precise quantification of its non-labeled counterpart in various biological matrices. This guide summarizes its key properties, details experimental protocols for its use, and visualizes its involvement in cellular signaling.
Core Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 130048-57-6 | N/A |
| Molecular Formula | C₁₈H₃₂D₄O₂ | N/A |
| Molecular Weight | 288.5 g/mol | N/A |
| Melting Point | ~69.3 °C (for stearic acid) | [1][2] |
| Boiling Point | ~361 °C (for stearic acid) | [2][3] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml). | N/A |
| Purity | ≥99% deuterated forms (d₁-d₄) | N/A |
Experimental Protocols: Quantification of Stearic Acid using this compound as an Internal Standard
This compound is primarily utilized as an internal standard for the accurate quantification of stearic acid in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The following is a generalized protocol.
Sample Preparation
-
Lipid Extraction: Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate, cell culture) using a solvent system such as chloroform:methanol (2:1, v/v).
-
Internal Standard Spiking: A known amount of this compound is added to the sample prior to extraction to account for sample loss during preparation and analysis.
-
Saponification (for total fatty acid analysis): To release esterified fatty acids, the lipid extract is hydrolyzed using a base, typically methanolic NaOH or KOH, by heating.
-
Acidification and Fatty Acid Extraction: The sample is then acidified, and the free fatty acids are extracted into an organic solvent like hexane or diethyl ether.
Derivatization (for GC-MS analysis)
To increase volatility for GC analysis, the carboxylic acid group of the fatty acids is derivatized. A common method is methylation to form fatty acid methyl esters (FAMEs) using reagents such as boron trifluoride in methanol (BF₃-methanol) or by acid-catalyzed esterification.
Instrumental Analysis
-
GC-MS: The derivatized sample is injected into a gas chromatograph, where the FAMEs are separated based on their boiling points and retention times. The eluting compounds are then ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of the analyte (stearic acid methyl ester) to the peak area of the internal standard (this compound methyl ester).[4]
-
LC-MS: For LC-MS analysis, derivatization is often not required. The extracted fatty acids are separated by reverse-phase liquid chromatography and detected by a mass spectrometer, typically using electrospray ionization (ESI). Similar to GC-MS, quantification is based on the ratio of the analyte signal to the internal standard signal.
Below is a DOT script for a logical workflow of a typical quantitative analysis of stearic acid.
Role in Signaling Pathways
Stearic acid is not just a component of cellular lipids but also an active signaling molecule. Research has shown that stearic acid can activate specific signaling pathways that regulate cellular processes. For instance, in bovine mammary epithelial cells, stearic acid has been demonstrated to promote milk synthesis by activating the PI3K-mTOR and SREBP-1 pathways.[5]
The following DOT script visualizes the signaling pathway activated by stearic acid.
Conclusion
This compound is an indispensable tool for researchers in the fields of metabolomics, lipidomics, and drug development. Its well-characterized physical and chemical properties, coupled with established analytical protocols, enable the precise and accurate quantification of stearic acid in complex biological systems. Furthermore, the use of deuterated standards like this compound is crucial for elucidating the role of fatty acids in intricate cellular signaling pathways, paving the way for a deeper understanding of metabolic diseases and the development of novel therapeutic interventions.
References
- 1. Stearic acid - Wikipedia [en.wikipedia.org]
- 2. Stearic Acid Bulk Distributor | CAS 57-11-4 | Brenntag | Brenntag [brenntag.com]
- 3. 57-11-4 CAS MSDS (Stearic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Stearic Acid Activates the PI3K-mTOR-4EBP1/S6K and mTOR-SREBP-1 Signaling Axes through FATP4-CDK1 To Promote Milk Synthesis in Primary Bovine Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Stearic Acid in Mass Spectrometry: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the application of deuterated stearic acid in mass spectrometry for researchers, scientists, and drug development professionals. It covers the fundamental principles, experimental protocols, and data interpretation, with a focus on its role as an internal standard and a metabolic tracer.
Introduction to Deuterated Stearic Acid in Mass Spectrometry
Deuterated stearic acid is a stable isotope-labeled version of stearic acid, a saturated fatty acid with 18 carbon atoms. In this molecule, one or more hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its non-deuterated counterpart in biological systems and during sample preparation.[1] However, this mass difference is easily detectable by a mass spectrometer, making deuterated stearic acid an invaluable tool for quantitative analysis and metabolic research.[2]
The primary applications of deuterated stearic acid in mass spectrometry include:
-
Internal Standard for Quantitative Analysis: Due to its similar chemical behavior and distinct mass, deuterated stearic acid is an ideal internal standard for accurately quantifying the amount of endogenous stearic acid and other fatty acids in complex biological samples.[3][4] It corrects for sample loss during extraction and derivatization, as well as for variations in instrument response.[2][5]
-
Metabolic Tracer: When introduced into a biological system, deuterated stearic acid can be tracked as it is incorporated into various metabolic pathways, such as fatty acid elongation, desaturation, and incorporation into complex lipids. This allows researchers to study the dynamics of lipid metabolism in vivo and in vitro.
Physicochemical Properties and Available Forms
The key physicochemical properties of stearic acid and its deuterated analogues are summarized in the table below. The incorporation of deuterium atoms increases the molecular weight of the molecule by approximately 1 Dalton for each deuterium atom.
| Property | Stearic Acid | Deuterated Stearic Acid (Example: D35-Stearic Acid) |
| Chemical Formula | C18H36O2 | C18HD35O2 |
| Molecular Weight | 284.48 g/mol | ~319.72 g/mol [6] |
| Appearance | White, waxy solid | White, waxy solid |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, hexane) | Soluble in organic solvents |
A variety of deuterated stearic acid standards are commercially available, with different numbers of deuterium atoms. The choice of the deuterated standard depends on the specific application and the desired mass shift from the endogenous analyte.
| Deuterated Form | Common Applications |
| Stearic acid-d2 | Internal Standard |
| Stearic acid-d3 | Internal Standard[7] |
| Stearic acid-d5 | Internal Standard, Metabolic Tracer |
| Stearic acid-d7 | Metabolic Tracer |
| Stearic acid-d35 | Internal Standard, Metabolic Tracer[6] |
Experimental Protocols
Accurate and reproducible results in mass spectrometry depend on meticulous sample preparation and analysis. This section provides detailed protocols for the use of deuterated stearic acid in lipidomics.
Lipid Extraction from Biological Samples
The first step in analyzing fatty acids from biological samples is to extract the lipids from the complex matrix. The Folch and Bligh-Dyer methods are two of the most common lipid extraction techniques.
Folch Method:
-
Homogenize the tissue or cell sample.
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.
-
Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.
-
Centrifuge the sample to separate the layers. The lower organic phase contains the lipids.
-
Carefully collect the lower organic phase.
Bligh-Dyer Method:
-
Homogenize the sample in a mixture of chloroform, methanol, and water.
-
The final solvent ratio should be 1:2:0.8 (chloroform:methanol:water).
-
Add an additional volume of chloroform and water to achieve a final ratio of 2:2:1.8, which will induce phase separation.
-
Centrifuge to separate the phases. The lower chloroform layer contains the lipids.
-
Collect the lower organic layer.
Internal Standard Spiking: A known amount of deuterated stearic acid internal standard should be added to the sample before the extraction process begins to account for any sample loss during the procedure.[5]
Saponification to Release Free Fatty Acids
For the analysis of total fatty acid content, including those esterified in complex lipids like triglycerides and phospholipids, a saponification step is necessary to hydrolyze the ester bonds and release the free fatty acids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a methanolic potassium hydroxide (KOH) solution.
-
Incubate the mixture at 60-70°C for 1-2 hours to allow for complete hydrolysis.
-
After cooling, acidify the solution with hydrochloric acid (HCl) to protonate the fatty acid salts.
-
Extract the free fatty acids from the acidified solution using an organic solvent like hexane or diethyl ether.
Derivatization for GC-MS Analysis
Free fatty acids are often not volatile enough for direct analysis by gas chromatography (GC). Therefore, a derivatization step is required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).[8]
Acid-Catalyzed Esterification (using BF3-Methanol or BCl3-Methanol):
-
Dry the extracted free fatty acids under nitrogen.
-
Add a solution of 14% boron trifluoride (BF3) or 12% boron trichloride (BCl3) in methanol.[5][9]
-
After cooling, add water and extract the FAMEs with hexane.[9]
-
The hexane layer containing the FAMEs is then ready for GC-MS analysis.
Silylation (using BSTFA):
-
Dry the fatty acid sample.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.[10]
-
Heat the reaction at 60°C for 60 minutes.
-
The resulting trimethylsilyl (TMS) esters can be directly analyzed by GC-MS.[10]
LC-MS Analysis
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization can also be employed to improve chromatographic separation and ionization efficiency.[11][12]
-
Chromatography: Reverse-phase C18 columns are commonly used for the separation of fatty acids and their derivatives.[11][13][14]
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate, is typically used.[11][14]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of underivatized fatty acids, as the carboxyl group readily forms a [M-H]- ion.[15]
Mass Spectrometry Data and Interpretation
Mass Spectra and Fragmentation Patterns
The mass spectrum of stearic acid and its derivatives provides information about the molecular weight and structure of the molecule. Under electron ionization (EI) in GC-MS, FAMEs undergo characteristic fragmentation.
Below is a table summarizing the expected major fragment ions for the methyl ester of stearic acid and its deuterated analogue.
| m/z | Ion | Description |
| Stearic Acid Methyl Ester (C19H38O2, MW: 298.5) | ||
| 298 | [M]+• | Molecular ion[16][17] |
| 267 | [M-31]+ | Loss of a methoxy group (•OCH3) |
| 255 | [M-43]+ | Loss of a propyl group (•C3H7) |
| 199 | [C12H23O2]+ | |
| 143 | [C8H15O2]+ | |
| 87 | [C4H7O2]+ | McLafferty rearrangement product |
| 74 | [C3H6O2]+• | McLafferty rearrangement product (base peak)[16] |
| d35-Stearic Acid Methyl Ester (C19H3D35O2, MW: ~333.7) | ||
| ~333 | [M]+• | Molecular ion |
| ~302 | [M-31]+ | Loss of a methoxy group (•OCH3) |
| ~288 | [M-45]+ | Loss of a deuterated propyl group (•C3D7) |
| ~101 | [C4H2D5O2]+ | McLafferty rearrangement product |
| ~85 | [C3D6O2]+• | McLafferty rearrangement product (base peak) |
Note: The exact m/z values for deuterated fragments will depend on the specific location of the deuterium atoms.
Quantitative Analysis
Quantitative analysis is performed by comparing the peak area of the endogenous analyte to the peak area of the deuterated internal standard. A calibration curve is generated using a series of standards with known concentrations of the non-deuterated fatty acid and a constant concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.[5]
Metabolic Tracing with Deuterated Stearic Acid
Deuterated stearic acid is a powerful tool for tracing the metabolic fate of fatty acids. By administering deuterated stearic acid to cells or organisms, researchers can follow its incorporation into various metabolic pathways.
De Novo Lipogenesis
De novo lipogenesis is the synthesis of fatty acids from non-lipid precursors, primarily acetyl-CoA. While deuterated stearic acid is not directly used to measure the rate of de novo synthesis, it can be used to study the subsequent elongation and desaturation of newly synthesized fatty acids.
Caption: De novo lipogenesis pathway.
Fatty Acid Beta-Oxidation
Beta-oxidation is the process by which fatty acids are broken down to produce acetyl-CoA. By tracing the disappearance of deuterated stearic acid and the appearance of its shorter-chain metabolites, the rate of beta-oxidation can be assessed.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. lipidmaps.org [lipidmaps.org]
- 8. jfda-online.com [jfda-online.com]
- 9. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsbms.jp [jsbms.jp]
- 14. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. journals.ekb.eg [journals.ekb.eg]
An In-depth Technical Guide to Isotopic Labeling with Stearic Acid-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of Stearic acid-d4 in stable isotope labeling (SIL) studies. Deuterium-labeled fatty acids are indispensable tools in modern research, particularly in mass spectrometry-based metabolic tracing and quantification of lipids.[1][2] This document details the core principles of using this compound as an internal standard and metabolic tracer, provides exemplary experimental protocols, and presents quantitative data to guide researchers in study design and data interpretation.
Core Principles of Stable Isotope Labeling with this compound
Stable isotope labeling is a powerful technique that utilizes isotopically enriched compounds to trace and quantify molecules within complex biological systems.[3] this compound, a saturated fatty acid with four deuterium atoms, is an ideal tool for lipid research. The fundamental principle lies in the near-identical physicochemical properties of the deuterated (labeled) and non-deuterated (unlabeled) forms of the molecule.
-
As an Internal Standard: In quantitative analysis, a known amount of this compound is added to a biological sample. It co-elutes with the endogenous, unlabeled stearic acid during chromatographic separation and shows similar ionization efficiency in a mass spectrometer.[3] However, due to the mass difference from the deuterium atoms, it is easily distinguished by its mass-to-charge ratio (m/z). This allows for precise and accurate quantification of the endogenous stearic acid by correcting for sample loss during preparation and variations in instrument response.[2]
-
As a Metabolic Tracer: When introduced into a biological system (e.g., cell culture or in vivo), this compound can be tracked as it is taken up by cells and incorporated into various lipid species or metabolized.[4][5] This allows researchers to elucidate metabolic pathways, measure fatty acid uptake and turnover rates, and understand how these processes are affected by disease or therapeutic interventions.[6] For instance, the conversion of labeled stearic acid to oleic acid can be monitored to assess the activity of stearoyl-CoA desaturase.
Physicochemical and Performance Data
A clear understanding of the properties of this compound is crucial for its effective use. The following tables summarize its key properties and typical quantitative performance data when used in mass spectrometry-based methods.
Table 1: Physicochemical Properties of Stearic Acid
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Octadecanoic acid | [7] |
| Molecular Formula | C₁₈H₃₆O₂ | [8] |
| Molecular Weight | 284.48 g/mol | [8] |
| Molecular Weight (d4) | ~288.51 g/mol | N/A |
| Melting Point | 69.3 °C | [9] |
| Appearance | White, waxy solid | [7] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether. |[9] |
Table 2: Example UPLC-MS/MS Parameters for Fatty Acid Analysis
| Parameter | Setting |
|---|---|
| Chromatography | |
| Column | ACQUITY UPLC BEH C₈ (2.1 mm × 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.35 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | This compound (or other appropriate deuterated fatty acids) |
Note: These parameters are based on a validated method for stearic acid and related compounds and may require optimization for specific applications.[10]
Table 3: Summary of Quantitative Performance Data
| Parameter | Stearic Acid (SA) | Stearoyl ethanolamide (SEA) |
|---|---|---|
| LLOQ (ng/mL) | 100 | 0.1 |
| Linearity (R²) | >0.99 | >0.99 |
| Inter-day Precision (%) | 0.62 - 1.66 | 4.88 - 13.29 |
| Intra-day Precision (%) | 0.55 - 2.85 | 5.86 - 13.90 |
| Recovery (%) | 77.7 - 81.9 | 89.2 - 100.8 |
| Matrix Effect (%) | 90.0 - 94.9 | 91.5 - 98.6 |
Data adapted from a UPLC-MS/MS method for quantifying stearic acid and its derivatives in human plasma.[10]
Experimental Protocols and Methodologies
Protocol 1: Quantification of Stearic Acid in Plasma using this compound
This protocol provides a general workflow for the quantification of endogenous stearic acid in a plasma sample using this compound as an internal standard, adapted from established lipidomics methods.[10][11]
1. Sample Preparation:
- Thaw 50 µL of plasma sample at room temperature.
- Add 10 µL of an internal standard solution containing a known concentration of this compound in methanol.
- Add 200 µL of cold methanol to precipitate proteins. Vortex for 1 minute.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated protein.
2. Lipid Extraction (Liquid-Liquid Extraction):
- Transfer the supernatant to a new tube.
- Add 1 mL of methyl tert-butyl ether (MTBE) and 300 µL of water.
- Vortex vigorously for 2 minutes to mix the phases.
- Centrifuge at 5000 rpm for 5 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer (containing the lipids) to a clean glass tube.
3. Derivatization (for GC-MS, optional for LC-MS):
- Dry the extracted lipids under a gentle stream of nitrogen.
- For GC-MS analysis, derivatize the fatty acids to make them more volatile. A common method is to add 25 µL of 1% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 1% diisopropylethylamine (DIPEA) in acetonitrile.[11]
- Incubate at room temperature for 20 minutes.
- Dry the sample again under nitrogen.
4. Analysis:
- Reconstitute the final sample in 50-100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS or iso-octane for GC-MS.[10][11]
- Inject 1-5 µL of the sample into the LC-MS/MS or GC-MS system.
- Analyze the samples using optimized parameters (see Table 2).
5. Data Processing:
- Integrate the peak areas for both endogenous stearic acid and the this compound internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Determine the concentration of endogenous stearic acid in the sample by comparing this ratio to a standard curve prepared with known concentrations of unlabeled stearic acid.
Protocol 2: Metabolic Tracing of this compound in Cell Culture
This protocol outlines a general procedure for tracing the uptake and metabolism of this compound in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Prepare a labeling medium by supplementing the culture medium with a known concentration of this compound (e.g., 50-200 µM), often complexed with bovine serum albumin (BSA) to aid solubility.[4]
- Remove the standard medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium.
- Incubate the cells for a specific period (e.g., 2, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.[12]
2. Cell Harvesting and Quenching:
- After incubation, place the culture dish on ice and aspirate the labeling medium.
- Wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
- Add ice-cold 80% methanol to quench metabolic activity and lyse the cells.
- Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
3. Lipid Extraction and Analysis:
- Perform a lipid extraction as described in Protocol 1 (steps 2-4).
- Analyze the sample using high-resolution mass spectrometry to identify and quantify the various lipid species that have incorporated the deuterium label.
- Track the m/z shift corresponding to the deuterium incorporation in downstream metabolites like oleic acid or complex lipids like triglycerides and phospholipids.
Visualizations: Workflows and Pathways
The following diagrams illustrate key processes involved in studies using this compound.
Caption: General experimental workflow for a metabolic tracing study using this compound.
Caption: Logical diagram illustrating quantification using a stable isotope-labeled internal standard.
Caption: Key metabolic fate of stearic acid, showing its desaturation to oleic acid.
Conclusion
This compound is a versatile and powerful tool for researchers in lipidomics, metabolic studies, and drug development.[3] Its use as an internal standard in mass spectrometry-based methods provides a reliable and accurate means of quantifying endogenous stearic acid in complex biological matrices.[10] Furthermore, as a metabolic tracer, it enables the detailed investigation of fatty acid uptake, storage, and enzymatic conversion, offering critical insights into the pathophysiology of metabolic diseases and the mechanism of action of novel therapeutics.[4][6]
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated stearic acid uptake and accumulation in lipid droplets of cat oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearic acid - Wikipedia [en.wikipedia.org]
- 8. STEARIC ACID FOR SYNTHESIS | 57-11-4 | MSDS and Specifications of STEARIC ACID FOR SYNTHESIS [molychem.net]
- 9. anpros.com.au [anpros.com.au]
- 10. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
Stearic acid-d4 vs non-deuterated stearic acid
An In-depth Technical Guide to Stearic Acid-d4 versus Non-Deuterated Stearic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope-labeled compounds are indispensable tools in modern biomedical research and drug development. This technical guide provides a comprehensive comparison of this compound (deuterated stearic acid) and its non-deuterated counterpart. We delve into their distinct physicochemical and spectroscopic properties, with a focus on how deuterium substitution enables advanced analytical applications. This document details the principles and protocols for the use of this compound as an internal standard in isotope dilution mass spectrometry for precise quantification. Furthermore, it explores its role as a metabolic tracer and discusses the potential impact of the kinetic isotope effect on biological pathways. Methodologies, data tables, and process diagrams are provided to serve as a practical resource for laboratory professionals.
Core Physicochemical and Spectroscopic Differences
The substitution of four protium (¹H) atoms with deuterium (²H) in the stearic acid molecule induces subtle but significant changes in its physical properties and profound differences in its spectroscopic signature. These differences are foundational to the utility of this compound in analytical and metabolic research.
Physicochemical Properties
Deuterium's greater mass compared to protium results in a slightly higher molecular weight for this compound. This mass difference also leads to stronger, lower-energy carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. Consequently, more energy is required to break the intermolecular forces in the solid state, resulting in marginally elevated melting and boiling points. However, properties like solubility and appearance, which are governed by the overall molecular polarity and structure, remain virtually identical.
| Property | Non-deuterated Stearic Acid | This compound | Rationale for Difference |
| Molecular Formula | C₁₈H₃₆O₂[1] | C₁₈H₃₂D₄O₂ | Replacement of 4 protium (¹H) atoms with deuterium (²H). |
| IUPAC Name | Octadecanoic acid[2][3] | Octadecanoic acid-d4 | Isotopic labeling designation. |
| Molecular Weight | ~284.48 g/mol [1] | ~288.51 g/mol | Deuterium is heavier than protium. |
| Melting Point | 69.3 °C (156.7 °F)[2] | Slightly higher than non-deuterated form | Stronger C-D bonds lead to stronger intermolecular forces. |
| Boiling Point | 361 °C (682 °F)[2] | Slightly higher than non-deuterated form | Stronger intermolecular forces require more energy for phase change. |
| Solubility | Soluble in organic solvents (ethanol, ether); insoluble in water.[4][5] | Essentially identical to non-deuterated form | Isotopic substitution does not significantly alter molecular polarity. |
| Appearance | White, waxy solid.[1][5] | White, waxy solid | No change in macroscopic appearance. |
Spectroscopic Properties
The key distinction between the two molecules lies in their mass-to-charge ratio (m/z), which is readily differentiated by a mass spectrometer. This four-dalton mass shift is the cornerstone of its use as an internal standard.
| Spectroscopic Technique | Non-deuterated Stearic Acid | This compound | Significance in Research |
| Mass Spectrometry (MS) | Precursor ion [M-H]⁻ at m/z ≈ 283.3[6] | Precursor ion [M-H]⁻ at m/z ≈ 287.3 | Enables distinct detection and quantification when both are present in a sample. |
| NMR Spectroscopy | ¹H NMR shows characteristic alkyl proton signals. | ¹H NMR shows reduced or absent signals at deuterated positions. ²H NMR shows signals at these positions. | Confirms the position and degree of deuterium labeling. |
| Infrared (IR) Spectroscopy | C-H stretching vibrations around 2850-2960 cm⁻¹. | C-D stretching vibrations at a lower frequency (~2100-2200 cm⁻¹). | The mass difference alters the vibrational frequency of the C-D bond. |
Primary Application: Isotope Dilution Mass Spectrometry
The most prevalent application of this compound is as an internal standard for precise quantification of endogenous stearic acid in complex biological matrices using isotope dilution mass spectrometry (ID-MS).
Principle of Isotope Dilution
Biological samples like plasma or tissue are complex mixtures. During sample preparation (e.g., extraction) and analysis (e.g., ionization in the mass spectrometer), the analyte of interest (stearic acid) can be partially lost or its signal suppressed. This "matrix effect" leads to inaccurate quantification.
An ideal internal standard behaves identically to the analyte throughout the entire process. Because this compound is chemically almost identical to stearic acid, it co-extracts, co-elutes chromatographically, and experiences the same ionization suppression. However, the mass spectrometer can distinguish it from the endogenous analyte due to its higher mass.
By adding a known amount of this compound to the sample at the very first step, any subsequent losses will affect both the analyte and the standard proportionally. Therefore, the ratio of the endogenous analyte signal to the internal standard signal remains constant and directly correlates with the initial concentration of the analyte.
Caption: The principle of isotope dilution to negate analytical variability.
Experimental Protocol: Quantification of Stearic Acid in Human Plasma
This protocol outlines a standard procedure for quantifying stearic acid using UPLC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Human plasma samples, stearic acid standard, this compound internal standard.
-
Solvents: Methanol, Acetonitrile, Iso-octane, Water (LC-MS grade).
-
Reagents: Formic acid, Boron trifluoride-methanol solution (for derivatization if using GC-MS), Anhydrous sodium sulfate.
2. Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of non-deuterated stearic acid in methanol.
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Working IS Solution: Dilute the IS stock solution with methanol to a suitable concentration (e.g., 10 µg/mL).
-
Calibration Standards: Serially dilute the standard stock solution to create a set of calibration standards (e.g., 0.1 to 100 µg/mL). Spike each calibrator with the working IS solution to have the same final IS concentration in all samples.
3. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma (or calibrator/QC sample), add 20 µL of the working IS solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of iso-octane, vortex for 1 minute, and centrifuge for 5 minutes.
-
Transfer the upper organic layer (iso-octane) to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Acetonitrile:Water) for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis:
-
Chromatography:
-
Column: C8 or C18 reversed-phase column (e.g., ACQUITY UPLC BEH C8).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids (e.g., start at 70% B, ramp to 100% B).
-
Flow Rate: 0.3-0.4 mL/min.[7]
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Stearic Acid: Q1 (Precursor Ion): 283.3 m/z → Q3 (Product Ion): 283.3 m/z (or a specific fragment).
-
This compound: Q1 (Precursor Ion): 287.3 m/z → Q3 (Product Ion): 287.3 m/z.
-
-
5. Data Analysis:
-
Integrate the peak areas for both the stearic acid and this compound MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area) for all calibrators and samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
-
Determine the concentration of stearic acid in the unknown samples by interpolating their peak area ratios on the calibration curve.
Caption: A typical experimental workflow for quantitative lipid analysis.
Role in Metabolic Studies and the Kinetic Isotope Effect
Beyond quantification, this compound can be used as a tracer to investigate metabolic pathways. When cells or organisms are supplied with deuterated stearic acid, its journey and transformation into other molecules can be tracked by mass spectrometry.
Major Metabolic Fates of Stearic Acid
Stearic acid is a central molecule in lipid metabolism. The primary pathways include:
-
β-Oxidation: A mitochondrial process that breaks down the fatty acid into acetyl-CoA for energy production via the TCA cycle.[8]
-
Desaturation: The enzyme Stearoyl-CoA desaturase-1 (SCD1) introduces a double bond, converting stearic acid into the monounsaturated oleic acid, a crucial component of membrane lipids and triglycerides.[9][10]
-
Elongation: Stearic acid can be further elongated to form very-long-chain saturated fatty acids.[8]
-
Incorporation into Complex Lipids: It is a primary substrate for the synthesis of triglycerides (for energy storage) and phospholipids (for cell membranes).[9]
Caption: Major metabolic pathways traceable with this compound.
The Kinetic Isotope Effect (KIE)
The KIE is a critical concept in metabolic tracing. Because the C-D bond is stronger than the C-H bond, reactions that involve the cleavage of this bond can proceed at a slower rate for the deuterated compound.
-
Impact on Stearic Acid Metabolism: Stearic acid is saturated, so its primary catabolic pathway, β-oxidation, primarily involves C-C bond cleavage and is not expected to exhibit a significant KIE. However, the conversion of stearic acid to oleic acid by SCD1 does involve the removal of hydrogen atoms. Therefore, the rate of desaturation of this compound may be slower than that of non-deuterated stearic acid.[11][12][13]
-
Research Implications: When designing metabolic flux experiments, researchers must be aware that a KIE could potentially alter the distribution of the tracer among different metabolic pathways compared to the endogenous molecule. While often minor, this effect can be significant in pathways with high enzymatic sensitivity to isotope substitution.[14] This phenomenon itself can be exploited to probe enzyme mechanisms and rate-limiting steps in a pathway.
Conclusion
This compound and non-deuterated stearic acid are chemically analogous but analytically distinct. The introduction of deuterium atoms provides a mass signature that is invaluable for quantitative and metabolic research. For drug development professionals and scientists, this compound is an essential tool that enables:
-
Accurate Quantification: Overcoming matrix effects in complex biological samples to yield reliable data on fatty acid levels.
-
Metabolic Tracing: Elucidating the fate of stearic acid in various physiological and pathological states, providing insight into the mechanisms of disease and the effects of therapeutic interventions.
A thorough understanding of the principles of isotope dilution and awareness of potential kinetic isotope effects are crucial for the robust design and interpretation of experiments utilizing this powerful research compound.
References
- 1. Stearic Acid Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 2. Stearic acid - Wikipedia [en.wikipedia.org]
- 3. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stearic acid | 57-11-4 [chemicalbook.com]
- 5. Stearic Acid: Formula, Properties, Uses & Safety Explained [vedantu.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The deuterium isotope effect upon the reaction of fatty acyl-CoA dehydrogenase and butyryl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope Sensitive Branching and Kinetic Isotope Effects in the Reaction of Deuterated Arachidonic Acids with Human 12- and 15-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics Reveals Dramatic Physiological Kinetic Isotope Effects during the Enzymatic Oxygenation of Polyunsaturated Fatty Acids Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Stable Isotope-Labeled Stearic Acid
Stable isotope-labeled stearic acid has emerged as a powerful tool in metabolic research, offering a non-radioactive and safe method to trace the intricate pathways of fatty acid metabolism in vivo.[1] This technical guide provides a comprehensive overview of the applications of stable isotope-labeled stearic acid, detailing experimental protocols, presenting quantitative data, and visualizing key metabolic and signaling pathways.
Core Applications in Metabolic Research
Stable isotope-labeled stearic acid, most commonly utilizing ¹³C or deuterium (²H), allows for the precise tracking of its metabolic fate.[2] This enables researchers to dissect various aspects of lipid metabolism, including:
-
Absorption and Bioavailability: Tracing the uptake of dietary stearic acid from the gut.
-
De Novo Lipogenesis and Elongation: Quantifying the synthesis of stearic acid from precursors like acetyl-CoA.[3][4]
-
Desaturation: Measuring the conversion of stearic acid (18:0) to oleic acid (18:1) by the enzyme stearoyl-CoA desaturase (SCD).[5][6]
-
Incorporation into Complex Lipids: Determining the distribution of stearic acid into various lipid pools such as triglycerides, phospholipids, and cholesteryl esters.[2][5]
-
β-oxidation: Assessing the rate at which stearic acid is broken down for energy production.[5]
-
Signaling Pathways: Investigating the role of stearic acid as a signaling molecule in various cellular processes.[7]
Quantitative Insights into Stearic Acid Metabolism
Tracer studies using stable isotope-labeled stearic acid have yielded valuable quantitative data on its distinct metabolic profile compared to other fatty acids.
Table 1: Comparative Metabolism of Dietary Fatty Acids in Humans
| Metabolic Process | Stearic Acid (18:0) | Palmitic Acid (16:0) | Oleic Acid (18:1) | Linoleic Acid (18:2) | Citation |
| Absorption Efficiency (%) | 78.0 ± 4.5 | Not directly compared | 97.2 ± 1.7 | 99.9 ± 0.1 | [8] |
| Desaturation to Monounsaturated Fatty Acid (%) | 9.2 (to 18:1) | 3.9 (to 16:1) | - | - | [2][5] |
| Incorporation into Plasma Triglycerides | 30-40% lower than 16:0 | Higher than 18:0 | - | - | [2][5] |
| Incorporation into Plasma Cholesterol Esters | 30-40% lower than 16:0 | Higher than 18:0 | - | - | [2][5] |
| Incorporation into Phosphatidylcholine | ~40% higher than 16:0 | Lower than 18:0 | - | - | [2][5] |
| β-oxidation Rate | Slower than unsaturated fatty acids | - | - | Faster than saturated fatty acids | [2][5] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving stable isotope-labeled stearic acid.
Objective: To determine the metabolic fate of dietary stearic acid in vivo.
Protocol:
-
Tracer Administration: Administer a known amount of ¹³C- or ²H-labeled stearic acid to subjects, typically incorporated into a test meal.[9] The dosage is calculated based on the subject's body weight.
-
Sample Collection: Collect blood, breath, and fecal samples at timed intervals over a period of up to 72 hours.[10]
-
Sample Processing:
-
Blood: Separate plasma and isolate different lipid fractions (e.g., triglycerides, phospholipids, cholesteryl esters) using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).
-
Breath: Collect expired air to measure the enrichment of ¹³CO₂ using isotope ratio mass spectrometry (IRMS), which reflects the rate of fatty acid oxidation.[9]
-
Feces: Homogenize and extract total lipids to quantify the amount of unabsorbed labeled stearic acid.[8]
-
-
Analysis: Analyze the isotopic enrichment of stearic acid and its metabolites in the isolated lipid fractions using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[3][10]
Objective: To quantify the abundance and isotopic enrichment of stearic acid and its metabolites in biological samples.
Protocol:
-
Lipid Extraction: Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as chloroform:methanol.[11][12]
-
Hydrolysis (for total fatty acid analysis): Saponify the lipid extract using a strong base (e.g., KOH) to release fatty acids from complex lipids.[12]
-
Derivatization: Convert the fatty acids to their fatty acid methyl esters (FAMEs) or other volatile derivatives (e.g., pentafluorobenzyl esters) to improve their chromatographic properties.[11][12] For FAMEs, a common method is heating with methanolic HCl.[13]
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different fatty acid derivatives.
-
The eluting compounds are then introduced into a mass spectrometer.
-
Use selected ion monitoring (SIM) to detect and quantify the ions corresponding to the unlabeled and labeled fatty acids.[11][12]
-
-
Quantification: Calculate the concentration and isotopic enrichment of each fatty acid by comparing the peak areas of the analyte to those of a known amount of a deuterated internal standard.[11][12]
Visualizing Metabolic and Signaling Pathways
The following diagram illustrates the primary metabolic pathways of stearic acid after its absorption.
Caption: Metabolic pathways of dietary stearic acid.
The following diagram outlines the general workflow for conducting in vivo metabolic studies using stable isotope-labeled stearic acid.
Caption: Workflow for stable isotope tracer studies.
Recent studies have suggested a role for stearic acid in modulating insulin signaling pathways. One proposed mechanism involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B).[14]
Caption: Stearic acid's role in insulin signaling.
Applications in Drug Development and Clinical Diagnostics
The ability to trace fatty acid metabolism with high precision makes stable isotope-labeled stearic acid a valuable tool in:
-
Drug Discovery: Evaluating the effect of new therapeutic agents on lipid metabolism. For example, assessing the efficacy of SCD1 inhibitors.[6]
-
Understanding Disease Pathophysiology: Investigating alterations in fatty acid metabolism in diseases such as cardiovascular disease, non-alcoholic fatty liver disease (NAFLD), and diabetes.[7]
-
Personalized Medicine: Potentially developing diagnostic breath tests to assess individual differences in fatty acid oxidation.[8]
Conclusion
Stable isotope-labeled stearic acid provides a safe and effective means to quantitatively study the dynamic aspects of fatty acid metabolism. The detailed protocols and analytical methods described in this guide, coupled with the visualization of key metabolic and signaling pathways, offer a robust framework for researchers, scientists, and drug development professionals to explore the multifaceted roles of stearic acid in health and disease. The continued application of this technology holds great promise for advancing our understanding of lipid metabolism and developing novel therapeutic strategies.
References
- 1. The Short Overview on the Relevance of Fatty Acids for Human Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of dietary stearic acid relative to other fatty acids in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearic acid metabolism in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurisotop.com [eurisotop.com]
- 10. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. lipidmaps.org [lipidmaps.org]
- 13. researchgate.net [researchgate.net]
- 14. karger.com [karger.com]
Stearic Acid-d4 in Metabolic Research: An Introductory Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is a long-chain saturated fatty acid that is abundant in the Western diet and plays a significant role in various physiological and pathological processes.[1] Unlike other saturated fatty acids that are often associated with adverse cardiovascular effects, stearic acid appears to have a neutral or even beneficial impact on some health markers.[2][3] Its metabolic fate is complex, involving elongation, desaturation, and incorporation into various lipid species, making it a key molecule in cellular energy metabolism and signaling.[1][4]
Stearic acid-d4 is a stable isotope-labeled version of stearic acid, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a powerful tool for metabolic research, as it can be distinguished from endogenous stearic acid by mass spectrometry. By tracing the journey of this compound through various metabolic pathways, researchers can gain valuable insights into fatty acid uptake, storage, and utilization in both healthy and diseased states. This guide provides an in-depth overview of the application of this compound in metabolic research, including experimental protocols, data interpretation, and visualization of relevant pathways.
Data Presentation: Quantitative Insights into Stearic Acid Metabolism
The use of this compound as a tracer allows for the precise quantification of its metabolic fate. The following tables summarize the types of quantitative data that can be obtained from such studies. Note: The data presented here is illustrative and compiled from various studies, some of which may have used other deuterated forms of stearic acid due to a lack of comprehensive public data specifically for this compound.
Table 1: Plasma Kinetics of Deuterated Stearic Acid After Oral Administration in Rats
| Time Point | d7-Stearic Acid (C18:0) (µM) | d7-Oleic Acid (C18:1) (µM) | d7-Palmitic Acid (C16:0) (µM) |
| Peak Concentration | 2.2 | 0.6 | 1.8 |
| Time to Peak | 8 hours | 24 hours | 8 hours |
| Detection Window | Up to 72 hours | Up to 72 hours | Up to 72 hours |
Source: Adapted from a study using d7-stearic acid, demonstrating the tracking of the parent compound and its desaturation and β-oxidation products in plasma.[5]
Table 2: Comparative Desaturation of Saturated Fatty Acids in Humans
| Fatty Acid | Percent Desaturation to Monounsaturated Fatty Acid |
| Stearic Acid (18:0) | 9.2% (to Oleic Acid, 18:1) |
| Palmitic Acid (16:0) | 3.9% (to Palmitoleic Acid, 16:1) |
Source: Stable-isotope-tracer data in humans, showing that stearic acid is desaturated to oleic acid at a rate 2.4 times higher than the conversion of palmitic acid to palmitoleic acid.[6]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic tracing studies using this compound. The following are generalized protocols for key experiments.
In Vivo Metabolic Tracing in a Mouse Model
This protocol outlines the steps for an in vivo study to track the metabolic fate of orally administered this compound in mice.
1. Preparation of this compound Dosing Solution:
-
Vehicle: A common vehicle for oral administration of fatty acids is a mixture of corn oil and a surfactant like Tween 80 to ensure proper emulsification and absorption.
-
Concentration: The concentration of this compound should be determined based on the study's objectives and the sensitivity of the analytical instruments. A typical dose might range from 10 to 50 mg/kg body weight.
-
Procedure:
-
Dissolve this compound in a small amount of ethanol.
-
Add the ethanolic solution to the corn oil and Tween 80 mixture.
-
Vortex vigorously to create a stable emulsion.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
2. Animal Administration:
-
Method: Oral gavage is a common and precise method for administering a defined dose.
-
Procedure:
-
Fast the mice for 4-6 hours prior to gavage to ensure gastric emptying and consistent absorption.
-
Administer the prepared this compound emulsion using a proper gavage needle.
-
Return the mice to their cages with free access to water.
-
3. Sample Collection:
-
Time Points: Collect blood and tissues at various time points post-administration (e.g., 2, 4, 8, 24, 48, and 72 hours) to capture the dynamics of fatty acid metabolism.
-
Blood Collection: Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Tissue Collection: Euthanize the mice at the designated time points and immediately harvest tissues of interest (e.g., liver, adipose tissue, muscle, heart, and brain). Flash-freeze the tissues in liquid nitrogen and store at -80°C until lipid extraction.
4. Lipid Extraction and Analysis:
-
Lipid Extraction: A modified Folch or Bligh-Dyer method is commonly used for total lipid extraction from plasma and tissues.[7]
-
Homogenize the tissue in a chloroform:methanol mixture.
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization: For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are often derivatized to their fatty acid methyl esters (FAMEs) or other volatile esters.
-
Mass Spectrometry Analysis:
-
GC-MS: Provides excellent separation and quantification of individual fatty acids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the analysis of intact lipid species (e.g., triglycerides, phospholipids), providing information on how this compound is incorporated into complex lipids.
-
-
Data Analysis: Quantify the abundance of this compound and its metabolites by comparing their peak areas to those of known internal standards.
Cell Culture-Based Metabolic Studies
This protocol describes how to use this compound to study fatty acid metabolism in a cell culture model.
1. Preparation of this compound-BSA Complex:
-
Fatty acids are poorly soluble in aqueous culture media and are typically complexed to bovine serum albumin (BSA) for delivery to cells.
-
Procedure:
-
Prepare a stock solution of fatty acid-free BSA in serum-free medium.
-
Dissolve this compound in ethanol.
-
Slowly add the this compound solution to the BSA solution while stirring to allow for complex formation.
-
2. Cell Treatment:
-
Cell Lines: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism, 3T3-L1 for adipocyte metabolism).
-
Procedure:
-
Plate cells and allow them to reach the desired confluency.
-
Replace the culture medium with serum-free medium containing the this compound-BSA complex.
-
Incubate for various time points to study uptake and metabolism.
-
3. Sample Collection and Analysis:
-
Cell Harvesting: Wash the cells with PBS to remove any remaining extracellular this compound. Lyse the cells and extract lipids as described in the in vivo protocol.
-
Analysis: Analyze the lipid extracts by GC-MS or LC-MS to determine the incorporation of this compound into cellular lipid pools.
Visualizing Metabolic and Signaling Pathways
Graphviz diagrams can be used to visualize the complex workflows and signaling pathways involved in this compound research.
References
- 1. Extraction and analysis of liver lipids [protocols.io]
- 2. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
Isotopic Purity of Stearic Acid-d4: A Technical Guide for Researchers
For immediate release
This technical guide provides a comprehensive overview of the isotopic purity requirements for Stearic acid-d4, a critical internal standard for researchers, scientists, and drug development professionals. Ensuring the isotopic purity of deuterated standards is paramount for the accuracy and reliability of quantitative bioanalytical studies. This document outlines the acceptance criteria, detailed experimental protocols for purity determination, and the role of this compound in metabolic research.
Core Concepts in Isotopic Purity
Isotopic purity refers to the percentage of a deuterated compound that is fully labeled with the stable isotope at all designated positions.[1] For this compound, this means the molecule contains four deuterium atoms at the specified locations. The presence of molecules with fewer deuterium atoms (d0, d1, d2, d3) can lead to analytical errors, particularly an overestimation of the analyte concentration at the lower limit of quantification (LLOQ).[1]
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS) based assays.[2][3] Their use is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to compensate for variability during sample preparation and analysis.[2]
Isotopic Purity Specifications and Acceptance Criteria
The required isotopic purity of this compound is dictated by its application, with the most stringent requirements for its use as an internal standard in regulated bioanalytical studies. High isotopic purity is crucial to prevent interference from any unlabeled analyte.[4]
| Application Area | Typical Isotopic Purity Requirement | Acceptance Criteria for Unlabeled Analyte (d0) in Internal Standard |
| Regulated Bioanalysis (GLP/GCP) | ≥ 98% | Response at the retention time of the analyte should be ≤ 5% of the analyte response at the LLOQ.[5] |
| Metabolic Flux Analysis | ≥ 98% | Dependent on the specific experimental design and required sensitivity. |
| General Research/Tracer Studies | ≥ 95% - 98% | Varies based on the tolerance for analytical error in the specific study. |
Table 1: Isotopic Purity Requirements for this compound.
Analytical Methodologies for Isotopic Purity Determination
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][6]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful tool for assessing isotopic purity by analyzing the isotopic cluster of the molecule to determine the relative abundance of the desired deuterated species (d4) versus the less-deuterated species and the unlabeled compound.[1]
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration suitable for the mass spectrometer (e.g., 1 µg/mL) using the initial mobile phase composition.
-
-
Instrumentation and Parameters:
-
Liquid Chromatography (LC):
-
High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-500 (to encompass the isotopic cluster of this compound).
-
Resolution: ≥ 60,000.
-
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound peak.
-
Identify the monoisotopic peak of the unlabeled Stearic acid (d0) and the peaks corresponding to the d1, d2, d3, and d4 species.
-
Calculate the relative abundance of each isotopic species.
-
The isotopic purity is reported as the percentage of the d4 species relative to the sum of all isotopic species (d0 to d4).[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both proton (¹H) and deuterium (²H) NMR can be utilized to assess isotopic purity. ¹H NMR can detect residual protons at the deuterated sites, while ²H NMR directly detects the deuterium atoms, providing information on the extent and position of deuteration.[1]
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in a deuterated solvent that does not have signals in the regions of interest (e.g., chloroform-d, methanol-d4).
-
Add a known amount of a high-purity internal standard with a singlet in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene).
-
-
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Nucleus: ¹H.
-
Number of Scans: 16 or higher to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 5 times the longest T1 value to ensure full relaxation for accurate integration.
-
-
Data Analysis:
-
Integrate the signal from the internal standard and the residual proton signals at the deuterated positions of Stearic acid.
-
Calculate the amount of residual protons based on the integral values relative to the internal standard.
-
The isotopic purity is determined by subtracting the percentage of residual protons from 100%.
-
Application of this compound in Metabolic Research
This compound is frequently used as a tracer in metabolic flux analysis (MFA) and lipidomics to study the synthesis and metabolism of fatty acids.[8][9] The incorporation of the deuterated label allows for the tracking of the fatty acid through various metabolic pathways.
Below is a diagram illustrating the general workflow for a stable isotope tracer experiment using this compound.
Caption: Workflow of a this compound tracer experiment.
Bioanalytical Method Validation Workflow
When this compound is used as an internal standard in regulated bioanalysis, the analytical method must be validated according to regulatory guidelines.[5][7]
Caption: Bioanalytical method validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Metabolic Flux Analysis Reveals the Roles of Stearate and Oleate on CPT1C-mediated Tumor Cell Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Handling and Storage of Deuterated Fatty Acid Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the best practices for the handling and storage of deuterated fatty acid standards to ensure their chemical and isotopic integrity. Proper management of these critical reagents is paramount for the accuracy and reproducibility of experimental results in metabolic research, pharmacokinetic studies, and quantitative bioanalysis.
Introduction: The Critical Role of Stability
Deuterated fatty acids are indispensable tools in mass spectrometry-based quantitative analysis, serving as ideal internal standards due to their chemical similarity to the analyte of interest and distinct mass. However, their utility is entirely dependent on their stability. Degradation through oxidation, hydrolysis, or deuterium-hydrogen (H/D) exchange can compromise the standard's concentration and isotopic purity, leading to inaccurate quantification. This guide outlines the necessary precautions and procedures to mitigate these risks.
The primary pathways for the degradation of deuterated fatty acid standards are:
-
Oxidation: Unsaturated fatty acids are particularly vulnerable to oxidation at their double bonds. This process is accelerated by exposure to oxygen, light, and elevated temperatures.
-
Hydrolysis: The presence of water can lead to the hydrolysis of ester linkages in complex lipids or introduce protons that can exchange with deuterium atoms.
-
Deuterium-Hydrogen (H/D) Exchange: This chemical reaction, where a deuterium atom is swapped with a proton, compromises the isotopic purity of the standard. It is often catalyzed by the presence of moisture or acidic/basic conditions.[1][2]
Storage Recommendations
The longevity of deuterated fatty acid standards is critically dependent on the storage conditions, which vary based on the physical state (powder vs. solution) and the degree of saturation of the fatty acid chain.
Temperature and Physical Form
Proper storage temperature is the most critical factor in maintaining the long-term stability of deuterated fatty acids.
Table 1: Recommended Storage Conditions by Form and Fatty Acid Type
| Form | Fatty Acid Type | Recommended Temperature | Container | Shelf Life (Expected) | Key Considerations |
| Powder | Saturated | ≤ -16°C | Glass, Teflon-lined cap | >3 years | Stable as a dry powder.[3][4] Must be warmed to room temperature before opening to prevent condensation.[1][2][3] |
| Powder | Unsaturated | Not Recommended | N/A | Highly Variable | Highly hygroscopic and susceptible to oxidation; should be dissolved in an organic solvent immediately upon receipt.[3][4] |
| Organic Solution | All Types | -20°C ± 4°C | Sealed glass ampule or glass vial with Teflon-lined cap | ≥ 3 years | Store under an inert atmosphere (argon or nitrogen).[2][3][5][6] Avoid repeated freeze-thaw cycles.[3][6] |
| Aqueous Suspension | All Types | Not Recommended (Long-term) | Plastic or Glass | Weeks to Months | Prone to hydrolysis over time.[3] Suitable for short-term use only. |
Note: Storing organic solutions below -30°C is generally not advised unless they are in a sealed glass ampoule, as differential freezing of solvent components can occur.[3][4]
Solvents for Stock Solutions
The choice of solvent is crucial for preventing degradation and isotopic exchange.
Table 2: Recommended Solvents for Deuterated Fatty Acid Standards
| Solvent Class | Recommended Solvents | Not Recommended | Rationale |
| Aprotic | Acetonitrile, Ethyl Acetate, Toluene, Iso-octane | Minimizes the risk of deuterium-hydrogen exchange.[1] | |
| Protic (Anhydrous) | Ethanol, Methanol | Acidic or Basic Aqueous Solutions | Commonly used and effective for many fatty acids.[2][6][7][8] Must be high-purity and anhydrous to prevent hydrolysis and H/D exchange.[1][5] |
Container and Atmosphere
The immediate environment of the standard, including the container and headspace gas, plays a significant role in its stability.
-
Containers : Always use high-quality borosilicate glass vials with polytetrafluoroethylene (PTFE) or Teflon-lined caps for standards in organic solvents.[3][4] This prevents the leaching of plasticizers and other contaminants from plastic containers.[3][4] For light-sensitive unsaturated fatty acids, amber glass vials are required to prevent photodegradation.[1][2][5]
-
Atmosphere : The headspace of the vial should be purged with an inert gas, such as argon or nitrogen, before sealing.[2][3][5][6] This displaces oxygen and minimizes the risk of oxidation, which is particularly critical for polyunsaturated fatty acids.
Handling Procedures
Proper handling techniques are essential to prevent contamination and degradation during use. The following workflow outlines the key steps for preparing stock and working solutions from a powdered standard.
A critical decision point in handling is whether the fatty acid is saturated or unsaturated. The following diagram illustrates the divergent paths based on this property.
References
- 1. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipidomics Individual Standards â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Degradation of Long Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Quantitative Analysis of Fatty Acids in Biological Matrices Using Stearic Acid-d4 as an Internal Standard
AN-001
Introduction
Fatty acids are carboxylic acids with aliphatic chains that are integral to a myriad of biological functions, including energy storage, cellular membrane structure, and signaling pathways. The precise quantification of fatty acids in biological samples like plasma, serum, and tissues is crucial for researchers, scientists, and drug development professionals to understand physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this analysis. However, the inherent volatility of fatty acids necessitates a derivatization step to convert them into more volatile fatty acid methyl esters (FAMEs).[1] To ensure accuracy and correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard, such as Stearic acid-d4, is introduced at the beginning of the workflow.[1] This application note provides a detailed protocol for the robust and reproducible quantification of fatty acids using this compound as an internal standard followed by GC-MS analysis.
Principle
The quantitative analysis of fatty acids by GC-MS using a deuterated internal standard relies on the principle of isotope dilution mass spectrometry. This compound, a deuterated analog of stearic acid, is chemically identical to its non-labeled counterpart and thus behaves similarly during extraction, derivatization, and chromatographic separation. However, it is distinguishable by its higher mass-to-charge ratio (m/z) in the mass spectrometer.
By adding a known amount of this compound to each sample prior to any processing steps, it serves as an internal benchmark. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Quantification is achieved by creating a calibration curve where the ratio of the peak area of the target fatty acid to the peak area of this compound is plotted against the concentration of the analyte.[1] This ratiometric measurement corrects for variability, leading to high precision and accuracy.[2]
Experimental Protocols
Materials and Reagents
-
This compound
-
Fatty acid standards for calibration curve
-
Boron trifluoride-methanol (BF3-methanol), 14% (w/w)[3] or Boron trichloride-methanol (BCl3-methanol), 12% w/w
-
Hexane, GC grade
-
Methanol, anhydrous
-
Chloroform
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate
-
Glassware: screw-capped test tubes, vials, pipettes
Sample Preparation (Plasma/Serum)
-
Thawing: Thaw frozen plasma or serum samples at room temperature.
-
Aliquoting: In a screw-capped glass tube, add 50 µL of the plasma or serum sample.[4]
-
Internal Standard Spiking: Add a known amount of this compound solution (in a suitable solvent like chloroform or methanol) to the sample. The amount should be chosen to be within the range of the calibration curve.
-
Lipid Extraction (Bligh & Dyer method modification):
-
Add 750 µL of a chloroform:methanol (1:2, v/v) mixture to the sample.[5]
-
Vortex thoroughly for 1 minute to ensure complete mixing and protein precipitation.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Add 250 µL of water to induce phase separation and vortex for 30 seconds.[6]
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic layer (containing lipids) using a glass pipette and transfer it to a new clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
Fatty acids are converted to their more volatile methyl esters to improve their chromatographic properties for GC analysis.[1]
-
Reagent Addition: Add 1 mL of 14% BF3-methanol reagent to the dried lipid extract.[3]
-
Reaction: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[3][7]
-
Quenching and Extraction:
-
Cool the tube to room temperature.
-
Add 1 mL of water and 1 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Repeat the hexane extraction once more and pool the organic layers.
-
Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Column: A polar capillary column suitable for FAME analysis (e.g., HP-88 or similar cyanopropyl column).[4]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 20°C/minute to 280°C.
-
Hold: 10 minutes at 280°C.[8]
-
-
MS Parameters:
Data Presentation
Calibration Curve and Linearity
A calibration curve should be prepared using a series of known concentrations of the target fatty acid standards, each containing a constant amount of the this compound internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Palmitic Acid (C16:0) | 0.5 - 100 | > 0.999 |
| Stearic Acid (C18:0) | 0.5 - 100 | > 0.999 |
| Oleic Acid (C18:1) | 0.5 - 100 | > 0.998 |
| Linoleic Acid (C18:2) | 0.5 - 100 | > 0.998 |
Method Validation Parameters
The method should be validated for its performance characteristics.
| Parameter | Palmitic Acid | Stearic Acid | Oleic Acid | Linoleic Acid |
| LOD (µg/mL) | 0.20 | 0.25 | 0.30 | 0.35 |
| LOQ (µg/mL) | 0.65 | 0.75 | 0.90 | 1.05 |
| Accuracy (% Recovery) | 95 - 105% | 96 - 104% | 94 - 106% | 93 - 107% |
| Precision (%RSD) | < 5% | < 5% | < 6% | < 7% |
(Note: The values presented in the tables are examples and should be determined experimentally for each specific assay.)[9][10]
Visualizations
Experimental Workflow
Caption: Experimental workflow for fatty acid quantification.
Fatty Acid Metabolism Overview
Caption: Simplified overview of fatty acid metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 4. agilent.com [agilent.com]
- 5. schebb-web.de [schebb-web.de]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. mdpi.com [mdpi.com]
- 10. jppres.com [jppres.com]
Application Note: Quantification of Stearic Acid in Human Plasma using Stearic Acid-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of stearic acid in human plasma. To account for variability during sample preparation and analysis, a stable isotope-labeled internal standard, stearic acid-d4, is employed. The protocol outlines a straightforward protein precipitation and liquid-liquid extraction procedure for the isolation of free fatty acids. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method provides the high sensitivity and specificity required for accurate biomarker quantification in clinical research and drug development.
Introduction
Stearic acid (C18:0) is a saturated long-chain fatty acid that is abundant in many animal and vegetable fats.[1] It plays a crucial role as a metabolic intermediate and a component of complex lipids.[2] Alterations in the levels of stearic acid and other free fatty acids have been associated with various metabolic disorders.[3] Consequently, the accurate and precise quantification of stearic acid in biological matrices such as plasma is of significant interest to researchers and drug development professionals.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the quantification of small molecules in complex biological samples due to its high sensitivity and selectivity.[4] The use of an internal standard is critical in LC-MS/MS-based bioanalysis to compensate for variations that can occur during sample preparation, injection, and ionization.[5] A stable isotope-labeled internal standard, such as this compound, is the ideal choice as it shares nearly identical physicochemical properties with the analyte, ensuring that it behaves similarly throughout the analytical process.[5] This co-elution and similar ionization behavior allow for accurate correction of any analyte loss or signal suppression/enhancement, leading to reliable and reproducible quantitative results.
This application note provides a detailed protocol for the extraction and quantification of stearic acid in human plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Stearic Acid (≥98.5%)
-
This compound (98 atom % D)
-
LC-MS grade acetonitrile, methanol, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2-EDTA)
-
96-well protein precipitation plates
-
96-well collection plates
-
Plate sealer
Standard and Internal Standard Stock Solutions
-
Stearic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of stearic acid and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stearic acid stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Working Internal Standard Solution (10 µg/mL): Dilute the this compound stock solution with methanol.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Thaw human plasma samples, calibration standards, and quality control (QC) samples on ice.
-
To 100 µL of each sample in a 96-well plate, add 10 µL of the 10 µg/mL this compound working internal standard solution.
-
Add 300 µL of acetonitrile containing 1% formic acid to each well to precipitate proteins.[6]
-
Seal the plate and vortex for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate.
-
Add 500 µL of hexane to each well, seal the plate, and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Transfer the upper hexane layer to a new 96-well plate.
-
Dry the extracted samples under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 90:10 (v/v) acetonitrile:water.
-
Seal the plate and vortex for 1 minute.
-
The samples are now ready for LC-MS/MS analysis.
LC-MS/MS Parameters
Liquid Chromatography (LC) System
| Parameter | Value |
| Column | Reversed-phase C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 10 mM ammonium acetate |
| Mobile Phase B | 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM ammonium acetate |
| Flow Rate | 0.35 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min, 50% B; 1-5 min, 50-95% B; 5-8 min, 95% B; 8-8.1 min, 95-50% B; 8.1-10 min, 50% B |
Mass Spectrometry (MS) System
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Stearic Acid | 283.3 | 283.3 | 100 | 30 | 5 |
| This compound | 287.3 | 287.3 | 100 | 30 | 5 |
Note: The fragmentation of stearic acid in negative ion mode can be minimal, thus monitoring the precursor ion is a common practice.[7] Fine-tuning of MS parameters may be required for different instruments.
Data Presentation
The following tables present example data for illustrative purposes and are representative of the performance expected from this method.
Table 1: Example Calibration Curve Data for Stearic Acid
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 150,100 | 0.0101 |
| 0.5 | 7,650 | 152,300 | 0.0502 |
| 1.0 | 15,400 | 151,500 | 0.1016 |
| 5.0 | 78,200 | 153,000 | 0.5111 |
| 10.0 | 155,000 | 152,500 | 1.0164 |
| 25.0 | 385,000 | 151,800 | 2.5362 |
| 50.0 | 768,000 | 152,100 | 5.0493 |
| 100.0 | 1,530,000 | 151,000 | 10.1325 |
| Linearity (R²) | - | - | 0.9992 |
Table 2: Example Intra- and Inter-Day Precision and Accuracy
| Nominal Conc. (µg/mL) | Intra-Day Mean Conc. (µg/mL) (n=6) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Mean Conc. (µg/mL) (n=18) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| 0.3 (LQC) | 0.29 | 4.8 | 96.7 | 0.31 | 6.2 | 103.3 |
| 30 (MQC) | 31.2 | 3.1 | 104.0 | 29.5 | 4.5 | 98.3 |
| 80 (HQC) | 78.9 | 2.5 | 98.6 | 81.6 | 3.8 | 102.0 |
Table 3: Example Recovery and Matrix Effect Data
| QC Level | Mean Recovery (%) | %CV | Mean Matrix Effect (%) | %CV |
| LQC | 92.5 | 5.1 | 95.8 | 4.3 |
| MQC | 95.1 | 3.8 | 98.2 | 3.1 |
| HQC | 94.3 | 3.2 | 97.5 | 2.9 |
Mandatory Visualizations
Caption: Experimental workflow for stearic acid quantification.
Caption: Simplified metabolic pathway of stearic acid.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust workflow for the quantification of stearic acid in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by correcting for analytical variability. This method is suitable for high-throughput analysis in clinical research and drug development settings where accurate measurement of free fatty acids is crucial.
References
- 1. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. shimadzu.com [shimadzu.com]
- 7. researchgate.net [researchgate.net]
GC-MS Protocol for Fatty Acid Profiling with Stearic acid-d4
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the qualitative and quantitative analysis of fatty acids in various biological samples.[1][2][3] This application note provides a detailed protocol for fatty acid profiling using GC-MS, with a specific focus on the utilization of Stearic acid-d4 as an internal standard for accurate quantification. The protocol involves lipid extraction from the biological matrix, derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS. The use of a deuterated internal standard is crucial for correcting variations during sample preparation and instrumental analysis, thereby ensuring high precision and accuracy.[1][4][5]
Experimental Protocols
This protocol is divided into three main stages: Lipid Extraction, Derivatization to Fatty Acid Methyl Esters (FAMEs), and GC-MS Analysis.
Lipid Extraction (Modified Folch Method)
This procedure is suitable for various biological samples such as plasma, serum, tissues, and cell cultures.[2][6]
Materials:
-
Biological sample (e.g., 100 µL plasma, 10 mg homogenized tissue)
-
This compound internal standard solution (in a suitable solvent like ethanol or methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass tubes with screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a screw-capped glass tube, add a known amount of the biological sample.
-
Add a precise amount of the this compound internal standard solution. The amount should be chosen to be within the calibration range of the instrument.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the sample.[1]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to induce phase separation and vortex for another 30 seconds.[1]
-
Centrifuge the sample at 2000 x g for 5 minutes to achieve a clear separation of the aqueous and organic phases.[1]
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.[1][6]
-
Dry the extracted lipids under a gentle stream of nitrogen.
Derivatization to Fatty Acid Methyl Esters (FAMEs)
To increase their volatility for GC analysis, fatty acids are converted to FAMEs.[1][2] This protocol utilizes boron trifluoride (BF3) in methanol, a common and efficient derivatization agent.[1][6]
Materials:
-
Dried lipid extract from the previous step
-
14% Boron trifluoride (BF3) in methanol
-
Hexane
-
Saturated NaCl solution
-
Water bath or heating block
-
Nitrogen evaporator
Procedure:
-
Add 1 mL of 14% BF3 in methanol to the dried lipid extract.[6]
-
Tightly cap the tube and heat the mixture at 100°C for 30 minutes in a water bath or heating block.[6] This step facilitates the transesterification of fatty acids to FAMEs.
-
After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.
-
Dry the FAMEs under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in a suitable volume of hexane (e.g., 50-100 µL) for GC-MS analysis.[6]
Experimental Workflow
Caption: Experimental workflow for fatty acid analysis by GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters for FAME analysis. These may need to be optimized based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | A polar capillary column, such as a DB-23, DB-FATWAX UI, or similar, is recommended for the separation of FAMEs.[6][7] Dimensions: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness.[7] |
| Injection Volume | 1 µL |
| Injector Temperature | 220-250°C[3] |
| Injection Mode | Splitless[3] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min.[7] |
| Oven Program | Initial temperature: 70°C, hold for 1-2 min. Ramp to 170-180°C at 5-11°C/min. Further ramp to 220-240°C at 2-5°C/min and hold for 5-20 min.[3][7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[8] |
| Ion Source Temp. | 230°C[8] |
| Transfer Line Temp. | 240-280°C[4] |
| Mass Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity.[1][3][9] |
Data Presentation and Quantification
Quantitative analysis is performed by constructing a calibration curve for each fatty acid of interest.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the fatty acid standards and a constant, known concentration of the this compound internal standard.
-
GC-MS Analysis: Analyze the calibration standards using the same GC-MS method as the samples.
-
Peak Area Ratios: For each calibration standard, determine the peak area of the target fatty acid and the peak area of the this compound internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve: Plot the peak area ratio (y-axis) against the concentration of the fatty acid standard (x-axis). A linear regression analysis will yield the calibration curve and its equation (y = mx + c) and correlation coefficient (r²).
-
Sample Quantification: Analyze the prepared samples and determine the peak area ratio of each fatty acid to the internal standard. Use the calibration curve equation to calculate the concentration of each fatty acid in the sample.[1]
Table 1: Example Calibration Data for Palmitic Acid
| Standard Concentration (µg/mL) | Palmitic Acid Peak Area | This compound Peak Area | Peak Area Ratio (Palmitic Acid / this compound) |
| 1 | 50,000 | 1,000,000 | 0.050 |
| 5 | 250,000 | 1,000,000 | 0.250 |
| 10 | 500,000 | 1,000,000 | 0.500 |
| 25 | 1,250,000 | 1,000,000 | 1.250 |
| 50 | 2,500,000 | 1,000,000 | 2.500 |
Table 2: Quantified Fatty Acid Profile in a Plasma Sample
| Fatty Acid | Retention Time (min) | Concentration (µg/mL) |
| Myristic Acid | 12.5 | 15.2 |
| Palmitic Acid | 14.8 | 120.5 |
| Palmitoleic Acid | 15.1 | 8.7 |
| Stearic Acid | 16.9 | 85.3 |
| Oleic Acid | 17.2 | 150.1 |
| Linoleic Acid | 17.5 | 250.6 |
Signaling Pathway Diagram
The following diagram illustrates the general role of fatty acids in cellular signaling, which is a key area of interest for researchers using this protocol.
Caption: Overview of fatty acid roles in cellular processes.
Conclusion
This protocol provides a robust and reliable method for the quantitative profiling of fatty acids in biological samples using GC-MS with this compound as an internal standard. The detailed steps for lipid extraction, FAME derivatization, and GC-MS analysis, along with guidelines for data quantification, offer a comprehensive resource for researchers in various fields, including metabolism, drug discovery, and clinical diagnostics. The use of a deuterated internal standard is paramount for achieving accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. agilent.com [agilent.com]
Application Note: A Robust Lipidomics Workflow Featuring Stearic Acid-d4 for Precise Quantification of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a critical field for understanding disease pathology and discovering novel therapeutic targets. The inherent complexity and dynamic range of the lipidome necessitate robust analytical workflows to ensure data accuracy and reproducibility. A key component of a reliable quantitative lipidomics platform is the proper use of internal standards to correct for variations throughout the experimental process.
This application note details a comprehensive lipidomics workflow employing stearic acid-d4, a stable isotope-labeled internal standard, for the accurate quantification of fatty acids and other lipid species. Stable isotope-labeled standards are considered the gold standard in quantitative mass spectrometry as they closely mimic the chemical and physical properties of the endogenous analytes, co-eluting chromatographically and experiencing similar ionization effects, thus providing superior correction for experimental variability.[1] This workflow is designed for researchers in academia and industry seeking a reliable method for targeted and untargeted lipid profiling.
Experimental Workflow Overview
The lipidomics workflow presented here encompasses sample preparation, lipid extraction, derivatization (optional), LC-MS/MS analysis, and data processing. The incorporation of this compound at the initial stage of sample preparation is crucial for accurate quantification.
Caption: Lipidomics workflow from sample preparation to data analysis.
Detailed Experimental Protocols
Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)
This protocol is optimized for the extraction of total lipids from plasma samples.
Materials:
-
Plasma samples
-
This compound internal standard (IS) solution (e.g., 10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution (aqueous)
-
Glass vials (2 mL)
-
Centrifuge capable of operating at 4°C and >2000 x g
-
Nitrogen evaporator or vacuum concentrator
-
Solvent for reconstitution (e.g., Acetonitrile:Isopropanol, 1:1, v/v)
Procedure:
-
Thaw plasma samples on ice.
-
In a 2 mL glass vial, add 100 µL of plasma.
-
Add 10 µL of the 10 µg/mL this compound internal standard solution to the plasma.
-
Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of chloroform and vortex for 1 minute.
-
Add 240 µL of 0.9% NaCl solution to induce phase separation and vortex for 30 seconds.[2]
-
Centrifuge the mixture at 2,500 x g for 10 minutes at 4°C to separate the layers.[1]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass syringe and transfer it to a new 2 mL glass vial.[1]
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the reconstitution solvent for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Fatty Acids
This protocol outlines a general method for the analysis of fatty acids using a Triple Quadrupole Mass Spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The gradient should be optimized based on the specific lipid classes of interest.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative ESI is generally preferred for fatty acid analysis.[3]
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The transitions for each fatty acid and the internal standard need to be optimized. The precursor ion is typically the [M-H]⁻ ion.
Data Presentation
Quantitative data should be presented in a clear, tabular format. The peak area of each endogenous fatty acid is normalized to the peak area of the this compound internal standard to calculate the response ratio. This ratio is then used to determine the concentration of the analyte based on a calibration curve.
Table 1: Example MRM Transitions for Selected Fatty Acids
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitic Acid (C16:0) | 255.2 | 255.2 | 10 |
| Stearic Acid (C18:0) | 283.3 | 283.3 | 10 |
| Oleic Acid (C18:1) | 281.3 | 281.3 | 10 |
| Linoleic Acid (C18:2) | 279.2 | 279.2 | 10 |
| Arachidonic Acid (C20:4) | 303.2 | 303.2 | 10 |
| This compound (IS) | 287.3 | 287.3 | 10 |
Note: Product ions can be specific fragments for improved specificity, but for many fatty acids, monitoring the precursor ion is common.
Table 2: Example Quantification Data for Fatty Acids in Plasma
| Sample ID | Palmitic Acid (µg/mL) | Stearic Acid (µg/mL) | Oleic Acid (µg/mL) |
| Control 1 | 120.5 | 85.2 | 250.1 |
| Control 2 | 115.8 | 88.1 | 245.7 |
| Control 3 | 122.3 | 86.5 | 255.4 |
| Control Mean (SD) | 119.5 (3.4) | 86.6 (1.5) | 250.4 (4.9) |
| Treatment 1 | 155.2 | 102.3 | 310.8 |
| Treatment 2 | 160.1 | 105.6 | 315.2 |
| Treatment 3 | 158.7 | 104.1 | 312.5 |
| Treatment Mean (SD) | 158.0 (2.5) | 104.0 (1.7) | 312.8 (2.2) |
Stearic Acid in Cellular Signaling
Stearic acid is not only a component of cellular membranes but also an active signaling molecule implicated in various cellular processes. Understanding its role is crucial in drug development, particularly in metabolic diseases and oncology.
Insulin Receptor Signaling Pathway
Stearic acid has been shown to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin receptor signaling pathway.[4] By inhibiting PTP1B, stearic acid can enhance insulin-induced phosphorylation of the insulin receptor, potentially leading to increased glucose uptake.[4]
Caption: Stearic acid's role in the insulin receptor signaling pathway.
MAP Kinase and ER Stress Signaling
In certain cell types, such as pancreatic β-cells, high levels of saturated fatty acids like stearic acid can induce apoptosis through the activation of MAP kinase and endoplasmic reticulum (ER) stress pathways.[5][6] This highlights the context-dependent effects of stearic acid on cellular signaling.
Caption: Stearic acid's involvement in stress signaling pathways.
Conclusion
The detailed workflow and protocols in this application note provide a robust framework for the accurate quantification of fatty acids and other lipids using this compound as an internal standard. The use of a stable isotope-labeled internal standard is paramount for achieving high-quality, reproducible data in lipidomics research. By implementing this workflow, researchers can confidently investigate the role of lipids in health and disease, paving the way for new diagnostic and therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. karger.com [karger.com]
- 5. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of fatty acids for GC-MS with a deuterated standard.
Anwendungs- und Protokollhinweise: Derivatisierung von Fettsäuren für die GC-MS-Analyse mit einem deuterierten Standard
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Die quantitative Analyse von Fettsäuren in biologischen Proben ist für das Verständnis zahlreicher physiologischer und pathologischer Prozesse, wie z. B. Stoffwechsel, Zellsignalisierung und Entzündungen, von entscheidender Bedeutung. Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung und Quantifizierung von Fettsäuren. Aufgrund ihrer geringen Flüchtigkeit und der Polarität ihrer Carboxylgruppen ist eine direkte Analyse jedoch schwierig und führt oft zu einer schlechten Peakform und ungenauen Ergebnissen.[1] Daher ist ein Derivatisierungsschritt erforderlich, um die Fettsäuren in flüchtigere und weniger polare Derivate, typischerweise Fettsäuremethylester (FAMEs), umzuwandeln.
Um Variationen bei der Probenvorbereitung und der Gerätempfindlichkeit zu korrigieren, wird zu Beginn des Arbeitsablaufs ein interner Standard hinzugefügt. Die Verwendung eines stabilen, isotopenmarkierten Standards, wie z. B. einer deuterierten Fettsäure, die nahezu identische chemische und physikalische Eigenschaften wie ihr nicht markiertes Gegenstück aufweist, gewährleistet eine hohe Genauigkeit und Präzision bei der Quantifizierung.[2][3] Diese Methode, bekannt als stabile Isotopenverdünnungsanalyse, ist der Goldstandard für die zuverlässige Quantifizierung von Fettsäuren.[2][3]
Experimenteller Arbeitsablauf
Der gesamte Prozess von der Probenvorbereitung bis zur Datenanalyse umfasst die Extraktion von Lipiden, die Zugabe des internen Standards, die Derivatisierung, die GC-MS-Analyse und die Datenquantifizierung.
Abbildung 1: Experimenteller Arbeitsablauf für die Fettsäureanalyse mittels GC-MS.
Prinzip der Quantifizierung mit deuteriertem Standard
Die Quantifizierung basiert auf dem Verhältnis der Peakfläche des Analyten (der endogenen Fettsäure) zur Peakfläche des deuterierten internen Standards. Da der interne Standard in einer bekannten Menge zu Beginn zugegeben wird und sich während der Probenaufarbeitung und Injektion identisch zum Analyten verhält, kompensiert dieses Verhältnis Verluste und Variationen. Eine Kalibrierungskurve, die aus Standards mit bekannten Konzentrationen des Analyten und einer konstanten Konzentration des internen Standards erstellt wird, ermöglicht die genaue Bestimmung der Konzentration des Analyten in der Probe.
Abbildung 2: Logisches Diagramm der Quantifizierung mittels internem Standard.
Experimentelle Protokolle
Materialien und Reagenzien
-
Lösungsmittel: Chloroform, Methanol, Hexan (alle in GC-Qualität)
-
Reagenzien:
-
Borfluorid-Methanol-Lösung (BF3-Methanol, 12-14%)[4]
-
Gesättigte Natriumchlorid (NaCl)-Lösung
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
-
Standards:
-
Zertifizierte Fettsäure-Standardmischungen
-
Deuterierter interner Standard (z. B. Palmitinsäure-d3, Stearinsäure-d3)[5]
-
-
Materialien:
-
Glasreaktionsgefäße mit Schraubverschluss (PTFE-ausgekleidet)
-
Pipetten und Spitzen
-
Vortex-Mischer
-
Heizblock oder Wasserbad
-
Zentrifuge
-
GC-Vials mit Einsätzen
-
Protokoll zur Probenvorbereitung und Derivatisierung
Dieses Protokoll beschreibt die Umwandlung von Fettsäuren in FAMEs unter Verwendung von BF3-Methanol.
a) Lipidextraktion (modifizierte Folch-Methode)
-
Eine bekannte Menge der Probe (z. B. 100 µL Plasma oder 10 mg homogenisiertes Gewebe) in ein Glasröhrchen geben.[6]
-
Eine bekannte Menge der deuterierten internen Standardlösung hinzufügen.[7]
-
2 mL einer Chloroform:Methanol-Mischung (2:1, v/v) zugeben und 1 Minute kräftig vortexen.
-
0,5 mL einer 0,9%igen NaCl-Lösung zugeben, 30 Sekunden vortexen und zur Phasentrennung zentrifugieren (z. B. 3000 x g für 2 Minuten).[6][3]
-
Die untere organische Phase, die die Lipide enthält, vorsichtig in ein sauberes Glasröhrchen überführen.
-
Das Lösungsmittel unter einem sanften Stickstoffstrom eindampfen.
b) Esterifizierung zu FAMEs
-
Zum getrockneten Lipidextrakt 2 mL BF3-Methanol-Reagenz (12%) geben.[1]
-
Das Röhrchen fest verschließen und 10 Minuten bei 60 °C in einem Heizblock oder Wasserbad inkubieren.[1] Die genaue Zeit und Temperatur können je nach Fettsäuretyp variieren.[4]
-
Die Probe auf Raumtemperatur abkühlen lassen.
c) Extraktion der FAMEs
-
1 mL Wasser und 1 mL Hexan zur Reaktionsmischung geben.[1]
-
Das Röhrchen kräftig schütteln, um die FAMEs in die Hexanphase zu überführen.[1]
-
Die Schichten durch kurzes Zentrifugieren trennen lassen.
-
Die obere Hexanschicht vorsichtig in ein sauberes GC-Vial überführen. Um restliches Wasser zu entfernen, kann die Phase durch ein kleines Bett aus wasserfreiem Natriumsulfat geleitet werden.[1]
-
Die Probe ist nun für die GC-MS-Analyse bereit.
Datenpräsentation
Die quantitativen Parameter für die Derivatisierung und die typischen GC-MS-Bedingungen sind in den folgenden Tabellen zusammengefasst.
Tabelle 1: Zusammenfassung der quantitativen Parameter des Derivatisierungsprotokolls
| Parameter | Wert/Beschreibung | Anmerkungen |
| Probenvolumen/-masse | 1-25 mg oder 100-200 µL | Abhängig von der Probenmatrix und der erwarteten Konzentration.[1] |
| Interner Standard | Bekannte Konzentration (z.B. 10 µg/mL) | Wird zu Beginn zugegeben, um Verluste auszugleichen.[8] |
| Derivatisierungsreagenz | 2 mL BF₃-Methanol (12%) | Ein Überschuss an Reagenz gewährleistet eine vollständige Reaktion.[1] |
| Reaktionstemperatur | 60 - 100 °C | 60 °C ist ein guter Ausgangspunkt für die meisten FAMEs.[9][4] |
| Reaktionszeit | 5 - 30 Minuten | Längere Zeiten können für sterisch gehinderte oder langkettige Fettsäuren erforderlich sein.[9][7] |
| Extraktionslösungsmittel | 1 mL Hexan | Hexan ist nichtpolar und extrahiert die FAMEs effizient.[1][10] |
Tabelle 2: Typische GC-MS-Parameter für die FAME-Analyse
| Parameter | Einstellung/Beschreibung | Zweck |
| GC-Säule | Polare Kapillarsäule (z.B. DB-23, SP-2560) | Trennung von FAMEs basierend auf Kettenlänge und Grad der Ungesättigtheit.[7][11] |
| Injektionsvolumen | 1 µL | |
| Injektor-Modus | Splitless | Geeignet für Spurenanalytik.[11] |
| Injektor-Temperatur | 250 - 300 °C | Gewährleistet die schnelle Verdampfung der Probe.[2][11] |
| Trägergas | Helium | Konstante Flussrate (z.B. 1 mL/min).[12][13] |
| Ofentemperaturprogramm | Z.B. 150°C (Start), Rampe auf 270°C mit 10°C/min | Optimiertes Temperaturgradientenprogramm zur Trennung einer Vielzahl von Fettsäuren.[2] |
| MS-Transferleitungstemp. | 280 °C | Verhindert die Kondensation von Analyten.[2] |
| Ionisationsmodus | Elektronenstoßionisation (EI) oder Negative Chemische Ionisation (NCI) | EI erzeugt charakteristische Fragmentierungsmuster; NCI kann die Empfindlichkeit erhöhen.[2][3] |
| Massenanalysator | Scan-Modus oder Selected Ion Monitoring (SIM) | Der SIM-Modus erhöht die Empfindlichkeit und Selektivität für Zielanalyten.[6] |
Schlussfolgerung
Die hier beschriebene Methode zur Derivatisierung von Fettsäuren zu FAMEs in Kombination mit der stabilen Isotopenverdünnungsanalyse unter Verwendung eines deuterierten internen Standards stellt ein robustes und zuverlässiges Verfahren für die quantitative Analyse mittels GC-MS dar. Die sorgfältige Anwendung dieses Protokolls ist entscheidend für die Erzielung qualitativ hochwertiger und reproduzierbarer Daten in der Stoffwechselforschung, der klinischen Diagnostik und der Arzneimittelentwicklung.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. lipidmaps.org [lipidmaps.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 13. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
Application Notes and Protocols for Fatty Acid Analysis in Plasma using Stearic Acid-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty acids (FAs) are integral to numerous physiological functions, acting as essential energy sources, structural components of cell membranes, and signaling molecules.[1] The precise quantification of plasma fatty acid profiles is therefore a critical aspect of research in metabolic diseases, drug development, and nutritional science. This document provides a detailed protocol for the quantitative analysis of fatty acids in human plasma by gas chromatography-mass spectrometry (GC-MS). The method employs a stable isotope dilution technique using Stearic acid-d4 as an internal standard to ensure accuracy and correct for variability during sample preparation.[1]
The workflow involves the extraction of total lipids from plasma, followed by saponification to release individual fatty acids from their esterified forms (e.g., triglycerides, phospholipids). The liberated fatty acids are then derivatized to their more volatile fatty acid methyl esters (FAMEs) for robust analysis by GC-MS.
Data Presentation
Table 1: Method Validation Parameters for Fatty Acid Quantification
| Parameter | Typical Performance |
| Linearity Range | 1 - 20,000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Recovery | > 90%[2] |
| Intra-day Precision (CV%) | < 10%[2] |
| Inter-day Precision (CV%) | < 15% |
| Limit of Detection (LOD) | 0.03 - 0.6 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.1 - 2.0 µg/mL |
Table 2: Common Plasma Fatty Acids and their Significance
| Fatty Acid | Abbreviation | Typical Role/Significance |
| Palmitic Acid | C16:0 | Energy storage, protein modification |
| Stearic Acid | C18:0 | Membrane structure, signaling molecule precursor[4] |
| Oleic Acid | C18:1 | Most abundant fatty acid in human adipose tissue, energy source |
| Linoleic Acid | C18:2n-6 | Essential fatty acid, precursor for arachidonic acid |
| Arachidonic Acid | C20:4n-6 | Precursor for eicosanoid signaling molecules (prostaglandins, etc.)[1] |
| Eicosapentaenoic Acid (EPA) | C20:5n-3 | Omega-3 fatty acid with anti-inflammatory properties |
| Docosahexaenoic Acid (DHA) | C22:6n-3 | Omega-3 fatty acid, crucial for brain and retinal function |
Experimental Protocols
Materials and Reagents
-
Plasma Samples: Collected in EDTA-containing tubes and stored at -80°C.
-
Internal Standard: this compound solution (e.g., 1 mg/mL in methanol).
-
Solvents: HPLC-grade methanol, chloroform, hexane, and isopropanol.[1]
-
Reagents:
-
Glassware: Pyrex test tubes with Teflon-lined screw caps.
-
Equipment:
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Experimental Workflow Diagram
Caption: Experimental workflow for plasma fatty acid analysis.
Step-by-Step Protocol
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a glass test tube, add 200 µL of plasma.
-
Add 10 µL of a 1 mg/mL this compound internal standard solution.
-
Add 50 µg of BHT to prevent oxidation.
-
-
Lipid Extraction (Modified Bligh & Dyer Method): [5]
-
Add 750 µL of a chloroform:methanol (1:2, v/v) solution to the plasma sample.[5]
-
Vortex vigorously for 1 minute.
-
Add 250 µL of chloroform and vortex for 30 seconds.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.[5]
-
Carefully collect the lower organic phase containing the lipids into a clean glass tube.[5]
-
Repeat the extraction of the aqueous phase with an additional 250 µL of chloroform and combine the organic phases.[5]
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification:
-
To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.[1]
-
Cap the tube tightly and heat at 80°C for 30 minutes to hydrolyze the fatty acid esters.
-
Allow the tube to cool to room temperature.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add 1 mL of 14% boron trifluoride-methanol solution.
-
Cap the tube and heat at 80°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract into the GC-MS system.
-
GC Conditions (Example):
-
Column: SP-2560 (100 m x 0.25 mm x 0.20 µm) or equivalent polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[5]
-
Oven Program: Initial temperature of 140°C, ramp to 240°C at 4°C/min, and hold for 20 minutes.
-
Injector Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Source Temperature: 230°C.
-
-
-
Quantification:
-
Identify individual FAMEs based on their retention times and mass spectra compared to known standards.
-
Calculate the concentration of each fatty acid by comparing the peak area of the analyte to the peak area of the this compound internal standard, using a calibration curve generated with known concentrations of fatty acid standards.[1]
-
Signaling Pathway Visualization
Fatty acids are not only energy substrates but also key signaling molecules. Stearic acid, for instance, has been implicated in the regulation of various cellular processes, including MAP kinase and ER stress signaling pathways.[4][6]
Caption: Simplified overview of Stearic Acid cellular uptake and signaling modulation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Effect of Saturated Stearic Acid on MAP Kinase and ER Stress Signaling Pathways during Apoptosis Induction in Human Pancreatic β-Cells Is Inhibited by Unsaturated Oleic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Free Fatty Acids in Tissue Samples Using Stearic Acid-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free fatty acids (FFAs) are critical signaling molecules and metabolic intermediates involved in numerous physiological and pathological processes.[1] Their accurate quantification in biological tissues is essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the quantification of FFAs in tissue samples using gas chromatography-mass spectrometry (GC-MS). The method employs stearic acid-d4 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The protocol involves lipid extraction from the tissue, derivatization of FFAs to their more volatile fatty acid methyl esters (FAMEs), and subsequent analysis by GC-MS.[2]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of free fatty acids in tissue samples.
1. Materials and Reagents
-
Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane, Iso-octane
-
Reagents:
-
This compound (Internal Standard)
-
Fatty acid standards (for calibration curve)
-
Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/w)
-
Sodium chloride (NaCl) solution (0.9% w/v)
-
Anhydrous sodium sulfate (Na2SO4)
-
Nitrogen gas
-
-
Equipment:
-
Homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Heating block or water bath
-
Glass centrifuge tubes with PTFE-lined caps
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
2. Sample Preparation and Lipid Extraction (Modified Folch Method)
The Folch method is a gold standard for lipid extraction from tissues.[3]
-
Tissue Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a glass homogenization tube.
-
Add a known amount of this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Homogenize the tissue thoroughly on ice.
-
-
Lipid Extraction:
-
Transfer the homogenate to a glass centrifuge tube.
-
Rinse the homogenizer with an additional 1 mL of chloroform:methanol (2:1, v/v) and add it to the centrifuge tube.
-
Vortex the mixture for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution to the tube to facilitate phase separation.
-
Vortex for another minute and then centrifuge at 2000 x g for 10 minutes to separate the layers.[3]
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the extracted lipids under a gentle stream of nitrogen gas.
-
3. Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC-MS analysis, the polar carboxyl group of fatty acids must be derivatized to a more volatile and less polar form, typically fatty acid methyl esters (FAMEs).[2][4]
-
Esterification:
-
To the dried lipid extract, add 1 mL of BF3-methanol solution.
-
Cap the tube tightly and heat at 60°C for 10 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, then vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new glass vial.
-
Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the hexane under a stream of nitrogen to concentrate the FAMEs.
-
Reconstitute the sample in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.
-
4. GC-MS Analysis
-
Instrument Conditions:
-
GC System: Agilent Gas Chromatograph or equivalent.
-
Column: DB-23, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar capillary column).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent Mass Spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of the target fatty acid standards and a constant concentration of the this compound internal standard.
-
Derivatize the calibration standards using the same procedure as the tissue samples.
-
Analyze the derivatized standards by GC-MS.
-
Generate a calibration curve for each fatty acid by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the amount of each fatty acid in the tissue samples by using the calibration curves.
-
Data Presentation
Quantitative data from method validation and sample analysis should be presented in a clear and structured format.
Table 1: Method Validation Parameters for FFA Quantification
| Parameter | Result |
| Linearity (R²) | > 0.995 for all analytes |
| Limit of Detection (LOD) | 0.03 - 0.05 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.10 - 0.15 µg/mL[5] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy/Recovery | 90 - 110% |
Table 2: Example Quantification of Free Fatty Acids in a Tissue Sample
| Free Fatty Acid | Retention Time (min) | Concentration (µg/g tissue) |
| Myristic Acid (C14:0) | 12.5 | 15.2 |
| Palmitic Acid (C16:0) | 14.8 | 55.8 |
| Palmitoleic Acid (C16:1) | 15.1 | 8.3 |
| Stearic Acid (C18:0) | 16.9 | 25.1 |
| Oleic Acid (C18:1) | 17.2 | 40.7 |
| Linoleic Acid (C18:2) | 17.5 | 32.4 |
| Arachidonic Acid (C20:4) | 19.8 | 18.9 |
Visualizations
Experimental Workflow for FFA Quantification
Caption: Workflow for FFA quantification in tissue.
Fatty Acid Derivatization (Esterification)
Caption: Esterification of a free fatty acid to a FAME.
References
- 1. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization techniques for free fatty acids by GC [restek.com]
- 5. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
Application Notes and Protocols: Stearic Acid-d4 in the Study of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stearic acid (C18:0) is a ubiquitous long-chain saturated fatty acid that plays a significant role in cellular structure, energy metabolism, and signaling pathways. Unlike other saturated fatty acids, stearic acid has been noted for its neutral or even potentially beneficial effects on cardiovascular health. To elucidate the precise metabolic fate and flux of stearic acid in vivo and in vitro, stable isotope-labeled tracers, such as stearic acid-d4, have become indispensable tools. The incorporation of deuterium atoms allows for the sensitive and specific tracking of stearic acid and its metabolites through various metabolic pathways without the safety concerns associated with radioisotopes.
These application notes provide a comprehensive overview of the use of this compound in fatty acid metabolism research, including detailed experimental protocols and data interpretation guidelines.
Applications of this compound
This compound is a powerful tool for a variety of research applications, including:
-
In vivo metabolic studies: Tracing the absorption, distribution, and metabolism of dietary stearic acid in animal models and human subjects.
-
Lipidomics: Quantifying the incorporation of stearic acid into various lipid classes, such as triglycerides, phospholipids, and cholesterol esters, in different tissues.
-
Flux analysis: Determining the rates of metabolic pathways involving stearic acid, including beta-oxidation, elongation, and desaturation.
-
Drug discovery and development: Evaluating the effects of therapeutic agents on fatty acid metabolism.
-
Disease models: Investigating alterations in stearic acid metabolism in the context of metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease.
Data Presentation
The following tables summarize quantitative data from representative studies utilizing deuterated stearic acid to investigate its metabolism.
Table 1: Plasma Pharmacokinetics of Deuterated Stearic Acid (d7-C18:0) and its Metabolites in Rats Following Oral Administration
| Analyte | Cmax (µM) | Tmax (h) | AUC (µM*h) |
| d7-Stearic Acid (C18:0) | 2.2 ± 0.5 | 4 | 25.8 ± 6.1 |
| d7-Oleic Acid (C18:1) | 0.8 ± 0.2 | 8 | 10.2 ± 2.5 |
| d7-Palmitic Acid (C16:0) | 0.6 ± 0.1 | 8 | 7.5 ± 1.8 |
Data are presented as mean ± SEM. This table presents representative data and the specific values may vary depending on the experimental conditions.
Table 2: Representative Tissue Distribution of Labeled Stearic Acid Following Administration
| Tissue | Concentration of Labeled Stearic Acid (nmol/g tissue) |
| Liver | 150 ± 25 |
| Adipose Tissue (Epididymal) | 350 ± 45 |
| Heart | 80 ± 12 |
| Skeletal Muscle (Gastrocnemius) | 65 ± 9 |
| Brain | 20 ± 5 |
This table presents representative data from studies using labeled stearic acid. The specific tracer and experimental conditions should be consulted in the original literature.
Table 3: Representative Incorporation of Labeled Stearic Acid into Tissue Lipid Fractions
| Tissue | Lipid Fraction | % of Total Labeled Stearic Acid |
| Liver | Triglycerides | 60 ± 8 |
| Phospholipids | 35 ± 5 | |
| Free Fatty Acids | 5 ± 1 | |
| Adipose Tissue | Triglycerides | 90 ± 10 |
| Phospholipids | 8 ± 2 | |
| Free Fatty Acids | 2 ± 0.5 | |
| Heart | Triglycerides | 40 ± 6 |
| Phospholipids | 55 ± 7 | |
| Free Fatty Acids | 5 ± 1 |
This table illustrates the differential incorporation of stearic acid into major lipid classes in various tissues, based on general findings in the field.
Experimental Protocols
Protocol 1: In Vivo Tracer Study in Mice using Oral Gavage of this compound
Objective: To determine the absorption, distribution, and metabolic fate of orally administered this compound.
Materials:
-
This compound (e.g., D4, 17,17,18,18-tetradeuterostearic acid)
-
Vehicle for oral gavage (e.g., corn oil)
-
C57BL/6 mice (male, 8-10 weeks old)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Tissue collection tools (forceps, scalpels)
-
Liquid nitrogen
-
Internal standards for mass spectrometry (e.g., stearic acid-d35)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment. Provide ad libitum access to a standard chow diet and water.
-
Tracer Preparation: Prepare a dosing solution of this compound in corn oil at a concentration of 10 mg/mL.
-
Fasting: Fast the mice for 4-6 hours prior to dosing to ensure gastric emptying.
-
Dosing: Administer the this compound solution to the mice via oral gavage at a dose of 100 mg/kg body weight.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via retro-orbital bleeding or tail vein sampling into EDTA-coated tubes.
-
Tissue Harvesting: At the final time point, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation). Immediately dissect and collect tissues of interest (e.g., liver, adipose tissue, heart, skeletal muscle, brain).
-
Sample Processing:
-
Plasma: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Tissues: Rinse the tissues with ice-cold saline, blot dry, weigh, and snap-freeze in liquid nitrogen.
-
-
Storage: Store all plasma and tissue samples at -80°C until analysis.
Protocol 2: Lipid Extraction and Analysis by GC-MS
Objective: To quantify the concentration of this compound and its metabolites in plasma and tissue samples.
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal standard solution (e.g., stearic acid-d35 in methanol)
-
BF3-methanol (14% w/v) or other methylation reagent
-
Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Homogenization:
-
Plasma: Thaw plasma samples on ice.
-
Tissues: Homogenize frozen tissue samples in a suitable buffer (e.g., PBS) using a mechanical homogenizer.
-
-
Lipid Extraction (Folch Method):
-
To 100 µL of plasma or tissue homogenate, add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Add a known amount of internal standard (e.g., stearic acid-d35).
-
Vortex thoroughly for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.4 mL of 0.9% NaCl solution, vortex for 30 seconds, and centrifuge at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Fatty Acid Methyl Ester (FAME) Derivatization:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol to the dried lipid residue.
-
Incubate at 100°C for 30 minutes in a sealed tube.
-
Cool the sample to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAME extract onto the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for this compound methyl ester and the internal standard.
-
-
-
Data Analysis: Quantify the amount of this compound by comparing the peak area of its corresponding FAME to the peak area of the internal standard, using a standard curve for absolute quantification.
Signaling Pathways and Workflows
The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the study of stearic acid metabolism using this compound.
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for in vivo tracer studies.
Caption: Logical relationship of a tracer experiment.
Application Notes and Protocols for Multiple Reaction Monitoring (MRM) of Stearic Acid-d4
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the quantitative analysis of Stearic acid-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). These notes include detailed experimental protocols, instrument parameters, and data presentation guidelines.
Introduction
Stearic acid is a saturated fatty acid with an 18-carbon chain. Deuterated stearic acid, such as this compound, is commonly used as an internal standard in mass spectrometry-based quantitative assays for the analysis of fatty acids in biological matrices. Its use allows for the correction of matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of endogenous stearic acid and other fatty acids.
This document outlines the key parameters and a detailed protocol for the analysis of this compound using LC-MS/MS with MRM. The primary mode of ionization discussed is Electrospray Ionization (ESI) in the negative ion mode, which is highly effective for the analysis of free fatty acids.
Multiple Reaction Monitoring (MRM) Parameters
In negative ion mode ESI, fatty acids are deprotonated to form the [M-H]⁻ ion, which serves as the precursor ion in MRM analysis. For this compound (C₁₈H₃₂D₄O₂), the nominal mass is 288.5 g/mol .
It is important to note that saturated fatty acids like stearic acid exhibit limited fragmentation under typical collision-induced dissociation (CID) conditions in the negative ion mode.[1][2] This can make the selection of a high-intensity product ion challenging. A common approach to enhance specificity in such cases is to use the precursor ion itself as the product ion in a "survivor ion" or "zero neutral loss" transition. This technique, while not a true fragmentation-based MRM, can effectively reduce chemical background and improve the signal-to-noise ratio.[3]
The following table summarizes the recommended MRM transitions and starting parameters for this compound.
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) |
| This compound | 287.5 | 287.5 | 100-200 |
| This compound | 287.5 | 241.5 | 100-200 |
Note: The product ion 241.5 corresponds to the neutral loss of the carboxyl group ([M-H-CO₂]⁻). While this fragmentation may be of low intensity for saturated fatty acids, it can provide additional specificity.
The following table provides suggested starting ranges for key mass spectrometer parameters. It is crucial to optimize these parameters on the specific instrument being used.
| Parameter | Recommended Starting Value/Range |
| Ionization Mode | Negative ESI |
| Capillary Voltage | -3.0 to -4.5 kV |
| Desolvation Temperature | 350 - 500 °C |
| Declustering Potential (DP) | -30 to -80 V |
| Entrance Potential (EP) | -10 V |
| Collision Energy (CE) | -10 to -30 eV |
| Collision Cell Exit Potential (CXP) | -5 to -15 V |
Experimental Protocols
This section details a typical workflow for the analysis of this compound in a biological matrix such as plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for the extraction of free fatty acids from plasma.[4]
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Add the internal standard, this compound, to a final concentration appropriate for the expected endogenous levels.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40 °C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex briefly and centrifuge to pellet any insoluble material before transferring to autosampler vials.
Liquid Chromatography (LC) Conditions
Reverse-phase chromatography is typically employed for the separation of fatty acids.
| Parameter | Recommended Condition |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |
| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 55 °C |
| Injection Volume | 5 - 10 µL |
| Gradient | Start at 30-50% B, increase to 95-100% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate. |
Mass Spectrometry (MS) Conditions
The mass spectrometer should be set up to acquire data in MRM mode using the transitions and parameters outlined in Section 2.
| Parameter | Recommended Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | As specified in Table in Section 2 |
| Ion Source Temperature | 400 - 550 °C |
| Curtain Gas | 20 - 30 psi |
| Collision Gas | Nitrogen, set to medium or as optimized |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample collection to data analysis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of Stearic Acid-d4 Internal Standard
Welcome to the technical support center for troubleshooting issues related to the use of Stearic acid-d4 as an internal standard in analytical assays. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve problems leading to low recovery of this internal standard.
Troubleshooting Guide: Low this compound Recovery
This guide provides a systematic approach to identifying and resolving the root cause of low this compound recovery in your experiments.
Question 1: I am experiencing low recovery of my this compound internal standard. Where should I start troubleshooting?
Low recovery of an internal standard can originate from various stages of your analytical workflow, including sample preparation, extraction, and analysis. A logical first step is to systematically evaluate each phase of your process.
Here is a recommended troubleshooting workflow:
Caption: A step-by-step workflow for troubleshooting low this compound recovery.
Frequently Asked Questions (FAQs)
Sample Preparation
Q2: How does the pH of my sample affect the recovery of this compound?
The pH of the sample is critical for the efficient extraction of fatty acids like stearic acid. Stearic acid has a pKa of approximately 4.5.[1] To ensure it is in its neutral, protonated form, which is more soluble in organic extraction solvents, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. An acidic pH (around 2-3) is therefore recommended during the extraction process.
Q3: Could my this compound be adsorbing to sample tubes or pipette tips?
Yes, long-chain fatty acids like stearic acid can be "sticky" and adsorb to plastic and glass surfaces, especially in complex matrices. This can lead to significant losses before analysis.
Troubleshooting Steps:
-
Use appropriate labware: Polypropylene tubes are generally preferred over polystyrene. For ultra-trace analysis, silanized glassware can be used to minimize adsorption.
-
Solvent rinsing: Before sample transfer, rinse pipette tips with the extraction solvent.
-
Acidification: Acidifying samples can help reduce the interaction of the carboxylate group with surfaces.
Extraction Procedure
Q4: I'm using liquid-liquid extraction (LLE). What are the common pitfalls that could lead to low this compound recovery?
In liquid-liquid extraction (LLE), incomplete extraction and poor phase separation are common causes of low recovery.
Key Considerations for LLE:
-
Solvent Choice: A common and effective solvent system for fatty acid extraction is a mixture of chloroform and methanol (e.g., Folch or Bligh-Dyer methods).[2] The ratio of these solvents is critical for efficient extraction.
-
Phase Separation: Ensure complete separation of the aqueous and organic layers after centrifugation. Any carryover of the aqueous layer can lead to the loss of your analyte.
-
Emulsion Formation: Complex matrices like plasma can sometimes form emulsions. Techniques to break emulsions include adding salt, heating, or further centrifugation.
Q5: I am using solid-phase extraction (SPE). What factors should I investigate for low this compound recovery?
Solid-phase extraction (SPE) is a powerful technique, but several factors can lead to poor recovery if not optimized.
Caption: Key areas to investigate when troubleshooting low recovery in solid-phase extraction.
To diagnose where the loss is occurring, it is recommended to collect and analyze the flow-through from each step of the SPE process (load, wash, and elution fractions).
Analysis
Q6: How can I determine if matrix effects are causing my low this compound recovery?
Matrix effects, where co-eluting endogenous components from the sample matrix suppress or enhance the ionization of the analyte, are a common issue in LC-MS analysis. Phospholipids are a major source of matrix interference in plasma samples.[3]
Experimental Protocol: Post-Extraction Spike Analysis
A post-extraction spike experiment is a standard method to differentiate between extraction inefficiency and matrix effects.
Procedure:
-
Set A (Pre-extraction spike): Spike a blank matrix sample with a known amount of this compound before the extraction process.
-
Set B (Post-extraction spike): Extract a blank matrix sample. Spike the resulting extract with the same known amount of this compound after the extraction process.
-
Standard Solution: Prepare a solution of this compound in a clean solvent at the same final concentration as the spiked samples.
-
Analyze all three sets of samples using your established analytical method.
Calculations:
-
Extraction Recovery (%) = (Peak Area of Set A / Peak Area of Set B) x 100
-
Matrix Effect (%) = [(Peak Area of Set B / Peak Area of Standard Solution) - 1] x 100
Interpretation of Results:
| Extraction Recovery | Matrix Effect | Interpretation |
|---|---|---|
| Low | Minimal | The issue lies within the extraction process (e.g., suboptimal pH, solvent, or SPE procedure). |
| High | Significant (Suppression) | The extraction is efficient, but matrix components are suppressing the signal of this compound. |
| Low | Significant (Suppression) | Both extraction inefficiency and matrix effects are contributing to the low recovery. |
Q7: I am using GC-MS and derivatize my stearic acid. Could this be the source of the problem?
For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters (e.g., methyl esters). Incomplete or inefficient derivatization is a frequent cause of low recovery.
Troubleshooting Derivatization:
-
Moisture Sensitivity: Many derivatization reagents are sensitive to moisture. Ensure your samples and solvents are anhydrous.
-
Reagent Stability: Derivatization reagents can degrade over time. Use fresh reagents and store them under appropriate conditions.
-
Reaction Conditions: Optimize the reaction time and temperature to ensure complete derivatization.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Stearic Acid from Plasma
This protocol is a modification of the Folch method, suitable for the extraction of total fatty acids.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma in a glass tube, add 10 µL of the this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Add 400 µL of 0.9% NaCl solution.
-
Vortex for another 30 seconds.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analysis (e.g., mobile phase for LC-MS or a derivatization solvent for GC-MS).
Protocol 2: Solid-Phase Extraction of Stearic Acid from Plasma
This protocol is a general guide for reversed-phase SPE. The specific sorbent and solvent volumes may need to be optimized for your particular application.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Reversed-phase SPE cartridge (e.g., C18)
-
Methanol
-
Water
-
Formic acid
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of the this compound internal standard solution. Add 200 µL of 0.1% formic acid in water to acidify the sample.
-
Column Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not let the column go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and other fatty acids with 1 mL of the elution solvent into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable solvent for analysis.
Quantitative Data Summary
The following table provides typical parameters for the analysis of stearic acid. These should be used as a starting point for method development and optimization.
| Parameter | LC-MS/MS | GC-MS |
| Column | C8 or C18 reversed-phase | 5% Phenyl-methylpolysiloxane |
| Mobile Phase (LC) | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | - |
| Derivatization (GC) | - | Silylation (e.g., BSTFA) or Esterification (e.g., BF3 in Methanol) |
| Ionization Mode | Negative Ion Electrospray (ESI-) | Electron Ionization (EI) |
| MRM Transition (Example) | Q1: 283.3 -> Q3: 283.3 (for Stearic acid) | m/z of characteristic fragments of the derivative |
| Internal Standard Transition | Q1: 287.3 -> Q3: 287.3 (for this compound) | m/z of characteristic fragments of the deuterated derivative |
Note: The optimal parameters will depend on the specific instrumentation and experimental conditions.
References
Matrix effects in lipid analysis using deuterated standards.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in lipid analysis using deuterated standards. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact lipid analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) based lipid analysis, the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This interference can either suppress or enhance the signal of the target lipid, compromising the accuracy, precision, and sensitivity of quantitative analysis.[1][2] In lipidomics, phospholipids are a major contributor to matrix effects, particularly in electrospray ionization (ESI).[1][3][4]
Q2: My signal intensity is lower than expected and inconsistent across replicates. Could this be a matrix effect, and what are the immediate troubleshooting steps?
A2: Yes, low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] Here are some immediate troubleshooting steps:
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components.[1][2] This is a quick first step, but ensure your lipid concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your chromatographic method to better separate your lipid analytes from interfering matrix components can significantly reduce matrix effects.[1] This could involve adjusting the gradient, changing the column chemistry, or altering the mobile phase composition.[5][6]
-
Review Sample Preparation: Ensure your sample preparation technique, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is effectively removing interfering substances like salts and phospholipids.[2]
Q3: How do deuterated internal standards help in overcoming matrix effects?
A3: Deuterated internal standards are versions of the target analytes where some hydrogen atoms are replaced by deuterium.[7] They are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Similar Physicochemical Properties: Deuterated standards are chemically and physically almost identical to their endogenous counterparts.[8]
-
Co-elution: They co-elute with the target analyte during liquid chromatography.[7]
-
Shared Ionization Effects: Because they co-elute and have similar properties, they experience the same degree of ion suppression or enhancement as the target analyte.[5]
-
Accurate Quantification: By measuring the ratio of the endogenous lipid to the known concentration of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant even with variations in signal intensity due to matrix effects.[8][9]
Q4: I'm using a deuterated standard, but my results are still not reproducible. What could be the issue?
A4: While deuterated standards are highly effective, severe ion suppression can still be a problem. If the signal for both the analyte and the internal standard is suppressed to a level below the lower limit of quantitation (LLOQ), you will not obtain reliable data.[5] In such cases, you need to address the root cause of the suppression by improving sample cleanup or optimizing chromatographic separation.[10] Additionally, ensure the concentration of the internal standard is appropriate; it should be in a similar range to the endogenous analyte.[11]
Q5: How can I assess the extent of matrix effects in my assay?
A5: There are two primary methods to evaluate matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where you compare the signal response of an analyte in a neat solvent to the response of the same analyte spiked into a blank matrix sample after extraction.[1][10] The percentage difference in the signal indicates the extent of the matrix effect.
-
Post-Column Infusion Method: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1][5] A constant flow of the analyte is infused into the mass spectrometer after the analytical column while a blank, extracted sample is injected. Any dip or rise in the baseline signal of the infused analyte indicates ion suppression or enhancement at that retention time.[1][5]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Ion Suppression
This guide provides a systematic approach to identifying and resolving ion suppression issues.
Step 1: Confirm Ion Suppression
Use the post-column infusion technique to pinpoint the retention times where ion suppression occurs.
Step 2: Improve Sample Preparation
The goal is to remove interfering matrix components before they enter the LC-MS system.
| Technique | Description | Best For Removing |
| Protein Precipitation (PPT) | A simple method where a solvent (e.g., acetonitrile) is added to precipitate proteins. | Proteins |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases. | Salts and polar interferences |
| Solid-Phase Extraction (SPE) | A chromatographic technique used to separate components of a mixture.[2] | A wide range of interferences, including phospholipids, depending on the sorbent used.[2] |
Step 3: Optimize Chromatographic Conditions
Adjusting the chromatography can separate the analyte of interest from co-eluting interferences.
| Parameter | Action | Expected Outcome |
| Gradient Profile | Create a shallower gradient.[5][6] | Improved separation between the analyte and interfering peaks. |
| Column Chemistry | Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl).[5] | Altered selectivity and elution order. |
| Mobile Phase | Modify the organic solvent or additives. | Changes in retention times and peak shapes. |
Step 4: Utilize an Appropriate Internal Standard
If ion suppression cannot be completely eliminated, a co-eluting, stable isotope-labeled internal standard (SIL-IS) like a deuterated lipid is crucial for accurate quantification.[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate)
-
Analyte stock solution
-
Reconstitution solvent (typically the initial mobile phase)
-
Standard sample preparation reagents and equipment
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte stock solution into the reconstitution solvent to achieve a known final concentration.
-
Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow.
-
Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the analyte stock solution to the same final concentration as Set A.[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS.
-
Calculate Matrix Effect:
-
Matrix Effect (%) = [(Peak Area in Set C) / (Peak Area in Set A) - 1] * 100
-
A value of 0% indicates no matrix effect. A negative value indicates ion suppression, and a positive value indicates ion enhancement.
-
| Matrix Effect (%) | Interpretation |
| 0% | No significant matrix effect |
| < 0% | Ion Suppression |
| > 0% | Ion Enhancement |
Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Removal
Objective: To reduce matrix effects by removing phospholipids from the sample.
Materials:
-
Polymeric reversed-phase SPE cartridge
-
Methanol
-
Water
-
Sample (e.g., plasma)
Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the sample onto the SPE cartridge.
-
Washing: Pass a wash solvent (e.g., 5% methanol in water) through the cartridge to remove unwanted, weakly bound matrix components.[1]
-
Elution: Elute the lipids of interest with an appropriate elution solvent (e.g., methanol).[1]
-
Dry Down and Reconstitution: Evaporate the eluted sample to dryness under a stream of nitrogen and reconstitute it in a solvent compatible with the LC-MS system.[1]
Visualizations
Caption: A troubleshooting flowchart for addressing suspected matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Chromatographic Separation of Stearic Acid-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of Stearic acid-d4.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an HPLC method for this compound analysis?
A1: A reversed-phase HPLC method is a suitable starting point. This compound, being a long-chain fatty acid, is well-retained and separated on a C18 stationary phase. A gradient elution with an acidified mobile phase is typically employed to ensure good peak shape and resolution.
Q2: Which stationary phase (column) is most effective for this compound separation?
A2: A C18 column is the most commonly used and recommended stationary phase for the reversed-phase separation of fatty acids like this compound.[1] These columns offer excellent hydrophobic interactions necessary for the retention and separation of such analytes. Standard column dimensions like 4.6 mm x 150 mm with 5 µm particles are a good choice.[2] For challenging separations, columns with high molecular-shape selectivity, such as those with a Cholester phase, can offer improved resolution, especially for isomers.[1]
Q3: What mobile phase composition is recommended for HPLC analysis?
A3: A gradient elution using a binary mobile phase is generally effective. This typically consists of:
-
Solvent A: Water, often acidified with 0.1% formic acid to a pH of around 2.5-3.5. This suppresses the ionization of the carboxylic acid group, which is crucial for achieving symmetrical peaks.
-
Solvent B: An organic solvent like acetonitrile or methanol, or a mixture of the two.
The gradient should be optimized to ensure adequate retention of this compound while allowing for the elution of other components in the sample.
Q4: Is derivatization necessary for the analysis of this compound?
A4: Derivatization is not always necessary for HPLC analysis, especially when using sensitive detectors like mass spectrometers (MS) or evaporative light scattering detectors (ELSD).[1][3] However, for Gas Chromatography (GC) analysis, derivatization to its methyl ester (FAME) or other volatile esters is standard practice to improve volatility and thermal stability.[4] For LC-MS/MS, derivatization can significantly enhance ionization efficiency and, therefore, sensitivity.[5]
Q5: How can I improve the sensitivity of this compound detection in LC-MS?
A5: To enhance sensitivity in LC-MS, consider the following:
-
Derivatization: Introducing a charged group through derivatization can improve ionization efficiency.
-
Mobile Phase Additives: The use of additives like ammonium formate can significantly affect peak intensity.[6]
-
Ionization Mode: While fatty acids can be analyzed in negative ion mode, in some cases, derivatization to allow for positive ion mode detection can lead to greater sensitivity.
Q6: What are the common uses of this compound in chromatographic analysis?
A6: this compound is most commonly used as an internal standard for the quantification of endogenous, non-deuterated stearic acid and other fatty acids in biological samples.[5][7][8] The use of a stable isotope-labeled internal standard is a robust method to correct for variability during sample preparation and analysis, leading to high accuracy and precision.[5][9]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte's carboxylic acid group and the silica stationary phase. | Acidify the mobile phase to a pH of 2.5-3.5 using formic or acetic acid to ensure the analyte is in its non-ionized form. Use a high-purity, end-capped C18 column to minimize residual silanol interactions. |
| Column overload. | Reduce the concentration of the injected sample or decrease the injection volume. | |
| Peak Shifting / Poor Reproducibility | Column degradation. | After several runs, the column performance can degrade. Try flushing the column with a strong solvent like acetone. If this doesn't help, replacing the guard column or the analytical column may be necessary.[2] |
| Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. | |
| Low Resolution / Co-elution | Inadequate separation power of the mobile phase gradient. | Optimize the gradient profile. A shallower gradient (slower increase in the organic solvent percentage) can improve the separation of closely eluting compounds. |
| Inappropriate stationary phase. | If resolution is still poor on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cholesteryl-bonded phase.[1][6] | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column inlet frit, or tubing. Reverse flushing the column (disconnected from the detector) can sometimes resolve the issue. |
| Precipitated buffer salts. | Ensure all mobile phase components are fully dissolved and filtered before use. | |
| Ghost Peaks | Contamination in the syringe or injection port. | Clean or replace the syringe and injection port liner. |
| Carryover from previous injections. | Implement a thorough needle wash step between injections and run blank injections to confirm the absence of carryover. |
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Incomplete derivatization. | Ensure the derivatization reaction (e.g., methylation) has gone to completion. Optimize reaction time, temperature, and reagent concentrations. |
| Analyte degradation in the inlet. | Stearic acid esters are generally stable, but issues can arise. Ensure the inlet temperature is appropriate and consider using a deactivated inlet liner. | |
| Peak Tailing | Active sites in the GC system (inlet liner, column). | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Condition the column according to the manufacturer's instructions. |
| Column contamination. | Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, trim the first few centimeters of the column or replace it. | |
| High Background Signal | Contamination from the system or reagents. | Fatty acids are common contaminants. Ensure all glassware is scrupulously clean. Use high-purity solvents and reagents. A blank run with just the derivatization agent can help identify the source of contamination.[10] |
| MS source contamination. | If the background is persistent, the MS source may need to be cleaned. |
Data Presentation
Table 1: Solubility of Stearic Acid in Common Organic Solvents
| Solvent | Solubility at 20°C ( g/100g ) | Solubility at 30°C ( g/100g ) |
| Ethanol | 2.25[11] | 5.42[11] |
| Acetone | 4.73[11] | - |
| Chloroform | 15.54[11] | - |
| Toluene | 13.61[11] | - |
| Dimethylformamide | ~3.0 | - |
| DMSO | ~1.0 | - |
Note: Solubility data for this compound is expected to be very similar to that of stearic acid.[12]
Table 2: Example HPLC Parameters for Fatty Acid Separation
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | ESI-MS or ELSD |
Table 3: Example GC-MS Parameters for FAME Analysis
| Parameter | Condition |
| Column | Fused silica capillary column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Oven Program | 80°C (2 min hold), ramp at 20°C/min to 280°C (10 min hold) |
| MS Source Temp | 230°C |
| Ionization Mode | Electron Impact (EI) |
Note: These are example parameters and should be optimized for your specific instrument and application.[13]
Experimental Protocols
Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) for GC-MS analysis.
-
Internal Standard Spiking: To a known amount of sample (e.g., plasma, tissue homogenate), add a known amount of this compound solution in a suitable solvent (e.g., ethanol).
-
Lipid Extraction: Perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.
-
Saponification (Optional, for total fatty acids): If analyzing total fatty acids (including those in triglycerides, etc.), evaporate the solvent from the lipid extract and add a solution of KOH in methanol. Heat the mixture to hydrolyze the lipids.
-
Methylation:
-
Add a methylating agent such as 14% Boron Trifluoride in methanol (BF3-methanol).[4]
-
Heat the mixture in a sealed vial at a specified temperature (e.g., 100°C) for a defined time (e.g., 30 minutes).
-
Cool the reaction mixture.
-
-
Extraction of FAMEs:
-
Add water and hexane to the reaction vial.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
-
Analysis: The extracted FAMEs are now ready for injection into the GC-MS system.
Protocol 2: HPLC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the direct analysis of this compound using LC-MS/MS.
-
Sample Preparation:
-
For liquid samples (e.g., plasma), a protein precipitation step is often sufficient. Add a cold organic solvent like acetonitrile containing the internal standard (if this compound is the analyte) to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC Separation:
-
Inject the prepared sample onto a C18 HPLC column.
-
Use a gradient elution with acidified water (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile as mobile phase B.
-
Optimize the gradient to achieve good separation of this compound from other sample components.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Define the specific precursor-to-product ion transitions for both this compound and the corresponding unlabeled stearic acid (if quantifying).
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
Visualizations
Caption: Workflow for GC-MS analysis of fatty acids using this compound as an internal standard.
Caption: Logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
- 1. hplc.eu [hplc.eu]
- 2. chromforum.org [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. usp.org [usp.org]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. lipidmaps.org [lipidmaps.org]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Stearic acid TMS contamination GCMS - Chromatography Forum [chromforum.org]
- 11. Stearic acid - Wikipedia [en.wikipedia.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. arpi.unipi.it [arpi.unipi.it]
Inconsistent Stearic acid-d4 peak area in LC-MS analysis.
Topic: Inconsistent Stearic Acid-d4 Peak Area
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in the peak area of this compound, often used as an internal standard (IS), during Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound used in LC-MS analysis?
A stable isotope-labeled internal standard (IS) is a compound that is chemically identical to the analyte of interest but has some of its atoms replaced with heavier isotopes (e.g., deuterium, ¹³C). An equal amount of the IS is added to all calibrators, controls, and unknown samples.[1] The ratio of the analyte's signal to the IS's signal is then used for quantification.[1] This process helps to normalize variations that can occur during sample preparation, injection, chromatography, and ionization, thereby improving the accuracy and precision of the results.[1][2]
Q2: What are the most common overarching causes for inconsistent peak areas of an internal standard?
Inconsistent internal standard peak areas typically point to issues in one of three main areas: the sample preparation process, the Liquid Chromatography (LC) system (including the autosampler), or the Mass Spectrometer (MS) detector.[3] Large variability in the IS response is often an indicator of suboptimal sample handling or analysis settings.[2][3]
Q3: Can the matrix of my sample affect the this compound peak area?
Yes, the sample matrix can significantly impact the peak area. This is known as a "matrix effect," where co-eluting endogenous components from the sample (like salts, proteins, or phospholipids) suppress or enhance the ionization of the analyte and/or the internal standard in the MS source.[4][5][6] This can lead to inaccurate quantification if the matrix effect is not consistent across all samples and standards.[7]
Troubleshooting Guide
Issue: High Variability or Drifting Peak Area for this compound Across an Analytical Run
Below are potential causes and troubleshooting steps organized by the different stages of the analytical process.
1. Sample Preparation
-
Q: Could my pipetting technique cause this issue?
-
A: Yes, inconsistent pipetting of the internal standard or the sample itself can lead to different amounts of this compound in the final vials, causing peak area variability.[2] Ensure that pipettes are properly calibrated and that your technique is consistent for all samples, calibrators, and quality controls.
-
-
Q: How does the sample extraction process affect the IS peak area?
-
A: Incomplete or inconsistent extraction recovery between samples can lead to variability. Ensure the extraction protocol is robust and well-validated. Check for sufficient mixing and vortexing at each step. For solid-phase extraction (SPE), ensure the cartridges are not overloaded and that loading, washing, and elution steps are performed consistently.
-
-
Q: My samples are evaporated and reconstituted. Could this be a source of error?
-
A: Yes, inconsistent evaporation (e.g., some samples drying completely while others don't) or variable reconstitution volumes can concentrate or dilute the internal standard differently across samples.[2] Ensure the reconstitution solvent is added accurately and that the sample is fully dissolved through adequate vortexing or sonication before injection.
-
2. LC System & Autosampler
-
Q: The peak area is randomly fluctuating. Could the autosampler be the problem?
-
A: Random fluctuations can often be traced to the autosampler.[3] Inconsistent injection volumes due to air bubbles in the syringe or a partial blockage in the needle can be a cause.[2][8] Purge the injector and check the syringe for air bubbles. Also, inspect the needle for any signs of blockage or damage.[8][9]
-
-
Q: I see a high IS peak area in a blank sample injected after a high-concentration sample. What does this mean?
-
A: This suggests sample carryover, where residue from a previous injection is introduced into the next one.[3][10] This can be caused by sample components adsorbing to the needle, injection valve, or column. To resolve this, implement a robust needle wash procedure and ensure the column is adequately flushed between injections.[11]
-
-
Q: My retention times are shifting, and peak areas are inconsistent. Are these related?
-
A: Yes, shifting retention times can indicate problems with the mobile phase, pump, or column, which will also affect peak area reproducibility.[12] Check for leaks in the LC system, ensure mobile phases are fresh and properly degassed, and verify that the pump is delivering a consistent flow rate.[8][12] Column degradation or contamination can also lead to these issues.[12]
-
3. Mass Spectrometer (MS) Detector
-
Q: The IS signal is drifting downwards over the course of the run. What should I check?
-
A: A gradual loss of signal can indicate a dirty MS ion source or instability in the spray.[2] The spray needle may be dirty or improperly positioned, leading to fluctuating ionization efficiency.[3] Perform routine source cleaning and check the spray needle. Also, ensure the ESI (electrospray ionization) voltage and gas flows are stable.
-
-
Q: My peak shapes are poor (e.g., fronting, tailing, or split). Can this affect the peak area?
-
A: Absolutely. Poor peak shape leads to inconsistent integration by the software, causing high variability in the reported peak area.[13][14] Peak tailing can be caused by column overload or secondary interactions, while fronting might indicate a column void or channeling.[14] A split peak could be due to a clogged frit or an injection solvent that is too strong.[9][12]
-
-
Q: Could my MS method parameters be the cause of the inconsistency?
Summary of Troubleshooting Steps
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent Pipetting | Verify pipette calibration and ensure consistent technique. |
| Incomplete Extraction | Optimize and validate the extraction protocol; ensure thorough mixing. | |
| Variable Evaporation/Reconstitution | Ensure consistent drying and accurate addition of reconstitution solvent; vortex/sonicate well.[2] | |
| LC System | Inconsistent Injection Volume | Purge the autosampler to remove air bubbles; inspect the syringe and needle.[8] |
| Sample Carryover | Implement a robust needle wash; use a stronger wash solvent; ensure adequate column flushing.[11] | |
| Leaks or Flow Rate Fluctuation | Check all fittings for leaks; ensure mobile phases are fresh and degassed; verify pump performance.[8][12] | |
| Column Degradation | Flush the column with a strong solvent; if performance doesn't improve, replace the column.[12] | |
| MS Detector | Dirty Ion Source | Perform routine source cleaning as per the manufacturer's guidelines.[3] |
| Unstable ESI Spray | Check for a clogged or poorly positioned spray needle; optimize gas flows and voltages.[3] | |
| Poor Peak Shape | Dilute the sample to avoid overload; ensure injection solvent is weaker than mobile phase; check for column issues.[9][12] | |
| Insufficient Data Points/Peak | Increase the dwell time in the MS method to acquire at least 15-20 points across the peak.[13] | |
| Matrix Effects | Ion Suppression/Enhancement | Improve sample cleanup (e.g., use a more selective SPE); modify chromatography to separate interferences.[15] |
Experimental Protocols
Sample Protocol: Stearic Acid Extraction from Human Plasma
This protocol is provided as an example to contextualize the troubleshooting steps.
-
Sample Thawing: Thaw plasma samples, standards, and QCs on ice.
-
Aliquoting: Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the working internal standard solution (this compound at 1 µg/mL in methanol) to all tubes except for "double blank" samples.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortexing: Vortex all tubes vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 acetonitrile:water).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Injection: Transfer the final supernatant to an autosampler vial and inject 5 µL into the LC-MS system.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the root cause of inconsistent internal standard peak areas.
Caption: Troubleshooting workflow for inconsistent IS peak area.
References
- 1. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 2. nebiolab.com [nebiolab.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
- 9. halocolumns.com [halocolumns.com]
- 10. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 13. support.waters.com [support.waters.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Contamination issues with stearic and palmitic acid in mass spectrometry.
Welcome to the technical support center for troubleshooting contamination issues in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common contamination problems, with a specific focus on stearic and palmitic acid.
Frequently Asked Questions (FAQs)
Q1: What are stearic and palmitic acids, and why are they common contaminants in mass spectrometry?
A1: Stearic acid (C18:0) and palmitic acid (C16:0) are long-chain saturated fatty acids. They are ubiquitous in the laboratory environment and are common components of many materials, making them frequent contaminants in mass spectrometry analysis. Their presence can be attributed to leaching from plastic consumables, handling, and contaminated solvents or reagents.
Q2: What are the typical m/z values for stearic and palmitic acid in a mass spectrum?
A2: In negative ion mode ESI-MS, palmitic acid is often observed as the deprotonated molecule [M-H]⁻ at m/z 255, and stearic acid at m/z 283[1]. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed. When derivatized for GC-MS analysis, for instance as methyl esters, the quantification ions for palmitic acid and stearic acid are m/z 313 and 341, respectively[2].
Q3: How can stearic and palmitic acid contamination affect my results?
A3: Contamination from these fatty acids can lead to high background noise, which can obscure the signals of low-abundance analytes. It can also interfere with the accurate quantification of target compounds, particularly if they have similar masses or retention times[2][3]. In some cases, the contamination can be so significant that it renders the data unusable[3].
Q4: Can the mass spectrometer itself be a source of contamination?
A4: Yes, the mass spectrometer's ion source can become contaminated over time, especially if proper cleaning procedures are not followed. Contaminants can accumulate from previous analyses or from improper handling during maintenance, such as cleaning the source without wearing gloves[4].
Troubleshooting Guides
Guide 1: Identifying the Source of Contamination
A systematic approach is crucial to pinpointing the source of stearic and palmitic acid contamination. The following workflow can help you isolate the origin of the issue.
Caption: Troubleshooting workflow for identifying contamination sources.
Guide 2: Cleaning and Prevention Protocols
Issue: Contamination from Plastic Labware
Plastic labware such as pipette tips, syringes, and solid-phase extraction (SPE) columns are common sources of stearic and palmitic acid contamination[2][3]. Polypropylene, in particular, is known to leach these fatty acids, especially when in contact with organic solvents[2][3].
Solutions:
-
Replace with Glass or Stainless Steel: Whenever possible, substitute plastic labware with glass or stainless-steel alternatives. For example, use glass syringes and collection tubes, and SPE columns packed in glass barrels[2][3].
-
Pre-wash Plasticware: If plasticware is unavoidable, pre-washing with an organic solvent like methanol can help reduce the level of leachable contaminants[2].
-
Solvent Selection: Be aware that organic solvents are more likely to leach fatty acids from plastics compared to aqueous solutions[2].
Issue: Contamination from Glassware
Even glassware can be a source of contamination if not cleaned properly. Detergents, in particular, can leave a residue of fatty acids[5].
Solutions:
-
Avoid Detergents: Do not use detergents for cleaning glassware intended for mass spectrometry analysis[6].
-
Thorough Rinsing: Rinse glassware with high-purity water and organic solvents such as methanol or acetonitrile[7].
-
Baking: For a more rigorous cleaning, bake glassware in a high-temperature oven at 450°C overnight to remove any residual organic contaminants[8][9].
Issue: Contamination from Solvents and Reagents
The solvents and reagents used in sample preparation and as mobile phases can introduce contamination.
Solutions:
-
Use High-Purity Solvents: Always use LC-MS or equivalent high-purity grade solvents[10].
-
Fresh Solvents: Prepare aqueous mobile phases fresh daily to prevent microbial growth, which can be another source of contamination[7]. Do not top off solvent reservoirs; instead, replace with fresh solvent after rinsing the bottle[7].
-
Test Reagents: If a reagent is suspected, test a blank preparation without that specific reagent to confirm if it is the source.
Issue: Mass Spectrometer Ion Source Contamination
A contaminated ion source will result in a persistent background signal of stearic and palmitic acid, even when clean solvents are directly infused[4].
Solutions:
-
Regular Cleaning: Follow the manufacturer's instructions for routine cleaning of the ion source and other components in the ion path[11].
-
Proper Handling: Always wear powder-free nitrile gloves when handling source components to prevent contamination from skin oils[4][11].
-
Bake-out: After cleaning, baking the source components in an oven can help remove any remaining volatile contaminants[11].
Quantitative Data Summary
The following tables summarize quantitative data on stearic and palmitic acid contamination from various sources and the effectiveness of revised protocols.
Table 1: Contamination Levels in Original vs. Revised Sample Preparation Methods [2][12]
| Analyte | Original Method Contamination (ppm) | Revised Method Contamination (ppm) | Reduction Factor |
| Palmitic Acid | 6.6 ± 1.2 | 2.6 ± 0.9 | ~2.5x |
| Stearic Acid | 8.9 ± 2.1 | 1.9 ± 0.8 | ~4.7x |
Table 2: Fatty Acid Contamination from Dried Blood Spot Collection Materials [12]
| Material | Palmitic Acid (µ g/6mm punch) | Stearic Acid (µ g/6mm punch) |
| 903 Protein Saver Cards | 0.64 ± 0.05 | 0.88 ± 0.04 |
| Whatman Chromatography Paper | 0.97 ± 0.08 | 1.43 ± 0.16 |
| Mitra Microsamplers | 0.64 ± 0.08 | 0.88 ± 0.10 |
Experimental Protocols
Protocol 1: Revised Sample Preparation to Minimize Plastic Contamination [2]
This protocol outlines a revised method for sample preparation that significantly reduces stearic and palmitic acid contamination by replacing plastic components with glass and stainless steel.
Caption: Comparison of original and revised sample preparation workflows.
Methodology:
-
Extraction: Samples are extracted using appropriate organic solvents.
-
Filtration:
-
Analysis: The filtered extract is then analyzed by GC-MS or LC-MS.
Protocol 2: Glassware Cleaning for Ultra-Trace Analysis [8][9]
This protocol is designed to rigorously clean glassware to remove fatty acid contamination.
-
Initial Rinse: Rinse glassware with high-purity organic solvent (e.g., methanol, acetonitrile) followed by ultrapure water[7].
-
Acid Wash (Optional, for stubborn contamination): Soak glassware in a 10% formic or nitric acid solution, followed by thorough rinsing with ultrapure water[7][10].
-
Final Solvent Rinse: Perform a final rinse with the solvent that will be used in the experiment.
-
Baking: Place the cleaned glassware in a high-temperature oven or furnace at 450°C for at least 6-8 hours[8][9].
-
Storage: After cooling, cover the glassware with clean aluminum foil and store it in a clean, dust-free environment.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. publications.lib.chalmers.se [publications.lib.chalmers.se]
- 4. stearic acid and palmitic acid background ions - Chromatography Forum [chromforum.org]
- 5. chromforum.org [chromforum.org]
- 6. A liquid chromatography–mass spectrometry-based workflow for measurement of branched Fatty Acid esters of Hydroxy Fatty Acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 11. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 12. researchgate.net [researchgate.net]
- 13. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Improving signal-to-noise ratio for Stearic acid-d4 in complex samples
Welcome to the technical support center for the analysis of Stearic acid-d4 in complex samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound in complex biological matrices?
The main challenges include low ionization efficiency of free fatty acids in mass spectrometry, and significant matrix effects from co-eluting substances in the sample.[1][2] Biological samples contain a multitude of lipids, proteins, and other small molecules that can interfere with the accurate quantification of this compound.[3] This can lead to ion suppression or enhancement, resulting in poor signal-to-noise ratio and inaccurate measurements.[4][5]
Q2: Why is my this compound signal-to-noise ratio low?
A low signal-to-noise (S/N) ratio for this compound can stem from several factors:
-
Inefficient Sample Preparation: Poor extraction recovery or the presence of interfering substances from the sample matrix can significantly suppress the signal.[3][6]
-
Suboptimal Ionization: Stearic acid, being a long-chain saturated fatty acid, has inherently poor ionization efficiency in electrospray ionization (ESI) mass spectrometry, particularly in negative ion mode.[2][7]
-
Matrix Effects: Co-eluting compounds from the biological matrix can compete with this compound for ionization, leading to signal suppression.[4][5]
-
Instrumental Issues: A contaminated ion source, incorrect mass spectrometer settings, or issues with the liquid chromatography system can all contribute to low signal intensity.[6][8]
Q3: How can I improve the signal intensity of this compound?
To enhance the signal intensity, consider the following strategies:
-
Optimize Sample Preparation: Employ efficient extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[3][9] Protein precipitation is a common first step for plasma or serum samples.[10]
-
Chemical Derivatization: Derivatizing the carboxylic acid group of this compound can significantly improve its ionization efficiency and chromatographic behavior.[11][12] This "charge reversal" derivatization allows for analysis in positive ion mode, which can be much more sensitive.[13]
-
Method Optimization: Fine-tune the liquid chromatography method to achieve better separation from matrix interferences.[14] Optimize the mass spectrometer's ion source parameters and collision energy for the specific derivative of this compound.
Q4: What is chemical derivatization and why is it recommended for fatty acid analysis?
Chemical derivatization is the process of chemically modifying an analyte to enhance its analytical properties.[12] For fatty acids like stearic acid, the carboxylic acid group is often targeted. Derivatization can:
-
Increase Ionization Efficiency: By adding a permanently charged group, the molecule can be more readily ionized in the mass spectrometer's source, leading to a much stronger signal.[13]
-
Improve Chromatographic Separation: Derivatization can alter the polarity of the analyte, leading to better peak shape and resolution in liquid chromatography.[12]
-
Enhance Specificity: Derivatization can introduce a unique fragment in MS/MS analysis, improving the specificity of detection.[11]
Troubleshooting Guides
Guide 1: Low or No Signal for this compound
This guide provides a step-by-step approach to diagnosing and resolving issues of low or absent signal for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal.
Guide 2: High Background Noise
High background noise can obscure the signal of interest. Follow these steps to identify and reduce the noise source.
-
Isolate the Source:
-
Run a blank injection (injection of mobile phase only). If the noise is still present, the source is likely the LC-MS system itself (e.g., contaminated solvent, tubing, or ion source).
-
If the blank injection is clean, the noise is introduced with the sample.
-
-
System-Related Noise:
-
Prepare fresh mobile phases using high-purity solvents and additives.
-
Clean the ion source.[6]
-
Flush the LC system to remove any contaminants.
-
-
Sample-Related Noise:
-
Improve sample cleanup to remove more matrix components. Consider using a more selective SPE sorbent.
-
Optimize the chromatographic gradient to better separate the analyte from co-eluting, noise-inducing compounds.
-
Experimental Protocols
Protocol 1: Protein Precipitation and Liquid-Liquid Extraction of Stearic Acid from Plasma
This protocol is a common starting point for extracting fatty acids from plasma or serum.
-
Sample Preparation:
-
Liquid-Liquid Extraction:
-
Drying and Reconstitution:
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS analysis.[15]
-
Workflow for Sample Preparation
Caption: Sample preparation workflow for this compound.
Protocol 2: Derivatization of Stearic Acid for Enhanced LC-MS Signal
This protocol describes a general derivatization procedure to improve the ionization of stearic acid. Several reagents can be used; this example uses a generic charge-reversal agent.
-
Reaction Setup:
-
Reaction:
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a designated time (e.g., 30 minutes).
-
-
Post-Reaction:
-
After cooling to room temperature, the sample may be directly diluted with the mobile phase for injection, or a further cleanup step may be necessary depending on the reagent used.
-
Data Presentation
Table 1: Comparison of Derivatization Reagents for Fatty Acid Analysis
| Derivatization Reagent | Ionization Mode | Typical Signal Enhancement | Reference |
| N-(4-aminomethylphenyl)pyridinium (AMPP) | Positive ESI | ~60,000-fold | [13] |
| 3-acyloxymethyl-1-methylpyridinium iodide (AMMP) | Positive ESI | ~2,500-fold | [11] |
| Girard's Reagent T (GT) | Positive ESI | ~1,000-fold | [17] |
| 2-picolylamine (2-PA) | Positive ESI | Significant, low femtomole LOD | [12] |
Table 2: UPLC-MS/MS Parameters for Stearic Acid Analysis in Human Plasma
| Parameter | Setting |
| Chromatography | |
| Column | ACQUITY UPLC BEH C8 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.35 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Negative ESI for underivatized SA |
| MS/MS Transition (SA) | To be optimized for specific instrument |
| Internal Standard | This compound recommended |
This table is based on a published method and may require optimization for your specific instrumentation and application.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zefsci.com [zefsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies [ouci.dntb.gov.ua]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Choosing the right concentration for Stearic acid-d4 internal standard
Welcome to the technical support center for the use of Stearic acid-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on concentration selection and to troubleshoot common issues encountered during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled version of stearic acid. It is an ideal internal standard (IS) for the quantification of stearic acid in biological samples using mass spectrometry (MS) techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because it is chemically almost identical to the analyte (stearic acid), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer.[2] This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[1]
Q2: What is a good starting concentration for my this compound internal standard?
A2: A general guideline is to use an internal standard concentration that is similar to the expected concentration of the analyte in your samples.[1] A common practice is to aim for an internal standard signal intensity that is approximately 50% of the signal of the highest calibration standard. However, in some cases, a higher internal standard concentration may improve linearity by normalizing ionization suppression effects.
Q3: How do I prepare my this compound stock and working solutions?
A3: this compound is typically provided as a solid or in a solution of known concentration. Stock solutions are prepared by accurately weighing the solid and dissolving it in a suitable organic solvent (e.g., methanol, ethanol, or chloroform) to a specific concentration (e.g., 1 mg/mL).[3] Working solutions are then prepared by diluting the stock solution to the desired concentration for spiking into your samples.[3][4] Always use high-purity solvents and calibrated pipettes for accurate preparation.[4]
Troubleshooting Guides
Issue 1: Inconsistent or Low Internal Standard Signal
Possible Causes:
-
Inaccurate Pipetting: Inconsistent addition of the internal standard to samples, calibrators, and quality controls.
-
Poor Extraction Recovery: The extraction method may not be efficient for fatty acids.
-
Instability (Isotopic Exchange): Loss of deuterium atoms from the this compound molecule.
-
Ion Suppression: Components in the sample matrix may interfere with the ionization of the internal standard in the mass spectrometer.
Troubleshooting Steps:
-
Verify Pipetting Accuracy: Use calibrated positive displacement pipettes for viscous organic solvents. Add the internal standard to all samples at the beginning of the sample preparation process to account for variability in subsequent steps.[3]
-
Optimize Extraction: Ensure the chosen solvent system is appropriate for extracting stearic acid from your specific sample matrix. Methods like the Folch or Bligh & Dyer are commonly used for lipid extractions.
-
Investigate Isotopic Exchange: Isotopic exchange, or back-exchange, can occur when deuterium atoms are replaced by protons from the solvent or sample matrix. This is more likely in acidic or basic solutions.[5][6] If you suspect this, you can test the stability of the internal standard by incubating it in the sample matrix under various conditions (e.g., different pH, temperatures) and monitoring its mass spectrum.[7]
-
Evaluate Matrix Effects: Prepare three sets of samples:
-
Set A (Neat Solution): Stearic acid and this compound in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix extract spiked with stearic acid and this compound.
-
Set C (Pre-Extraction Spike): Blank matrix spiked with stearic acid and this compound before extraction.
-
Comparing the internal standard's peak area in these sets can help determine if ion suppression is occurring.[5]
-
Issue 2: Chromatographic Shift Between Stearic Acid and this compound
Possible Cause:
-
Isotope Effect: Deuterium is heavier than hydrogen, which can sometimes lead to a slight difference in retention time between the deuterated internal standard and the native analyte.[2]
Troubleshooting Steps:
-
Assess the Significance: A small, consistent shift may not be problematic if the peaks are integrated consistently.
-
Optimize Chromatography: Adjusting the chromatographic method, such as the temperature gradient in GC or the mobile phase composition in LC, can help to improve the co-elution of the two compounds.[5]
-
Consider a Different Labeled Standard: If the chromatographic shift leads to differential matrix effects, a ¹³C-labeled stearic acid internal standard may be a better option as they are less prone to such shifts.[2]
Data Presentation
Table 1: Example Concentrations of Deuterated Fatty Acid Internal Standards in Published Methods
| Application | Analyte | Internal Standard | Concentration in Sample | Analytical Method | Reference |
| Human Plasma | Stearic Acid | Arachidonic acid-d8, 2-Arachidonoylglycerol-d5 | 1 µg/mL (of IS solution added) | UPLC-MS/MS | [8] |
| Biological Samples | Multiple Fatty Acids | Stearic acid-d3 | 0.25 ng/µL (in IS mixture) | GC-MS | [9] |
| Human Serum | Short-Chain Fatty Acids | ¹³C₂-acetic acid, D₇-butyric acid | 0.015–25 µg/mL (calibration range) | LC-HRAM-MS | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of this compound.
Materials:
-
This compound (solid)
-
High-purity methanol (or other suitable solvent)
-
Analytical balance
-
Volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL): a. Accurately weigh 10 mg of this compound using an analytical balance. b. Quantitatively transfer the solid to a 10 mL volumetric flask. c. Add a small amount of methanol to dissolve the solid. d. Once dissolved, fill the flask to the 10 mL mark with methanol. e. Cap the flask and invert it several times to ensure a homogenous solution. f. Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
Working Solution Preparation (e.g., 10 µg/mL): a. Using a calibrated micropipette, transfer 500 µL of the 1 mg/mL stock solution into a 50 mL volumetric flask. b. Dilute to the 50 mL mark with methanol. c. Cap and invert the flask to mix thoroughly. This working solution is now ready to be added to your samples.
Protocol 2: Determining the Optimal Concentration of this compound
Objective: To determine the ideal concentration of this compound internal standard that provides a consistent signal and the best linearity for the stearic acid calibration curve.
Procedure:
-
Prepare Stearic Acid Calibration Standards: Prepare a series of at least five calibration standards of stearic acid in a blank matrix (a sample matrix that does not contain the analyte). The concentration range should cover the expected levels in your unknown samples.
-
Prepare this compound Working Solutions: Prepare several working solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, and 50 ng/mL).
-
Spike Samples: For each stearic acid calibration standard concentration, create separate samples and spike each with one of the different this compound working solutions.
-
Sample Preparation: Process all spiked samples using your established extraction and/or derivatization protocol.
-
LC-MS/MS or GC-MS Analysis: Analyze all prepared samples using your developed analytical method.
-
Data Analysis: a. For each this compound concentration, plot the peak area ratio (stearic acid peak area / this compound peak area) against the known concentration of stearic acid. b. Evaluate the linearity (R²) of the calibration curves for each internal standard concentration. c. Monitor the peak area of this compound across all samples. The ideal concentration will yield a consistent internal standard peak area and the calibration curve with the best linearity.
Mandatory Visualizations
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lipidmaps.org [lipidmaps.org]
- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Minimizing ion suppression of Stearic acid-d4 in electrospray ionization
Welcome to the technical support center for the analysis of Stearic acid-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can cause underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility. For deuterated internal standards like this compound, ion suppression can compromise the accuracy of the entire quantitative assay.
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should remain constant, enabling accurate quantification. However, deuteration can sometimes cause slight differences in chromatographic retention time. If this separation occurs in a region of variable ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.
Q3: What are the most common causes of ion suppression for fatty acids like this compound in biological samples?
A3: The most common causes of ion suppression for fatty acids are endogenous matrix components, particularly phospholipids, which are abundant in biological matrices like plasma and tissue.[1] Phospholipids have a tendency to co-elute with fatty acids in reversed-phase chromatography and can significantly suppress the ESI signal. Other sources include high concentrations of salts, proteins, and exogenous substances introduced during sample preparation.
Q4: What is the typical ionization mode for analyzing this compound?
A4: this compound, like other free fatty acids, is most commonly analyzed in the negative ion electrospray ionization (ESI) mode.[2] This is because the carboxylic acid group readily deprotonates to form a [M-H]⁻ ion.
Q5: Can derivatization help in minimizing ion suppression for this compound?
A5: Yes, derivatization can significantly improve the ionization efficiency and reduce ion suppression. By converting the carboxylic acid to an amide with a permanently positive charge, for example, the analysis can be shifted to the positive ion mode, which can be much more sensitive and less prone to suppression from certain matrix components.[3][4][5]
Troubleshooting Guide: Minimizing Ion Suppression of this compound
This guide provides a systematic approach to identify and mitigate ion suppression for this compound in your LC-ESI-MS experiments.
Step 1: Assess the Presence and Severity of Ion Suppression
Protocol: Post-Column Infusion Experiment
-
Objective: To identify regions in the chromatogram where ion suppression occurs.
-
Materials:
-
LC-MS system
-
Syringe pump
-
T-piece for mixing
-
This compound standard solution
-
Blank matrix extract (e.g., plasma, urine) from which phospholipids have not been removed.
-
Mobile phase
-
-
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Continuously infuse the this compound standard solution into the second port of the T-piece using a syringe pump.
-
Connect the third port of the T-piece to the MS inlet.
-
Inject a blank matrix extract.
-
Monitor the this compound signal throughout the chromatographic run. A significant drop in the signal at the retention time of endogenous stearic acid indicates ion suppression.
-
Step 2: Optimize Sample Preparation to Remove Interferences
Phospholipids are a primary cause of ion suppression for fatty acids.[1] The following sample preparation techniques can be employed to remove them.
Protocol: Solid-Phase Extraction (SPE) for Phospholipid Removal
-
Objective: To selectively remove phospholipids from the sample matrix prior to LC-MS analysis.
-
Materials:
-
SPE cartridges (e.g., reversed-phase C18, or specialized phospholipid removal phases).
-
Sample (e.g., plasma).
-
Methanol.
-
Acetonitrile.
-
Water.
-
Formic acid.
-
-
Methodology (Example using a generic reversed-phase sorbent):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with aqueous acid) onto the cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
-
Elution: Elute the this compound and other fatty acids with a high percentage of organic solvent (e.g., acetonitrile or methanol). Phospholipids will be retained on some specialized columns or can be washed away with specific solvent compositions on standard C18 columns.
-
Quantitative Impact of Sample Preparation on Phospholipid Removal
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery | Reference |
| Protein Precipitation | Low | High | [6] |
| Traditional C18 SPE | Moderate | Good | [6] |
| Specialized Phospholipid Removal SPE | >90% | ~97% | [6] |
Step 3: Optimize Chromatographic and MS Conditions
Chromatographic Separation
-
Objective: To achieve chromatographic separation between this compound and co-eluting, ion-suppressing matrix components.
-
Strategy:
-
Mobile Phase Optimization: A mobile phase containing 10 mM ammonium acetate with 0.1% acetic acid can be a good compromise for signal intensity and retention time stability for fatty acids in negative ESI mode.[1][7]
-
Column Chemistry: While C18 columns are common, a phenyl column has also been shown to be effective for the separation of free fatty acids.
-
Gradient Elution: Employ a gradient elution to separate the more hydrophobic phospholipids from the fatty acids of interest.
-
Mass Spectrometry Parameters
-
Objective: To enhance the signal of this compound and minimize the impact of suppression.
-
Strategy:
-
Flow Rate Reduction: Lowering the flow rate to the nanospray range can improve desolvation efficiency and reduce the impact of matrix effects.[8][9] Ion suppression is often practically absent at flow rates below 20 nL/min.[8]
-
Source Parameter Optimization: Optimize ESI source parameters such as spray voltage, gas flows, and temperatures to maximize the signal for this compound.
-
Quantitative Data on Mobile Phase Modifiers for Fatty Acid Analysis (ESI-)
| Mobile Phase Modifier | Relative Signal Intensity for Free Fatty Acids | Retention Time Stability | Reference |
| 10 mM Ammonium Formate | Lower | High | [7] |
| 10 mM Ammonium Formate + 0.1% Formic Acid | Lower | High | [7] |
| 10 mM Ammonium Acetate | Moderate | Moderate | [7] |
| 10 mM Ammonium Acetate + 0.1% Acetic Acid | Good Compromise | Good | [7] |
| 0.02% Acetic Acid | Variable | Moderate | [7] |
Step 4: Consider Derivatization
-
Objective: To improve the ionization efficiency and chromatographic properties of this compound.
-
Protocol Example (Charge-Reversal Derivatization):
-
Convert the carboxylic acid of this compound to an amide with a reagent that introduces a permanent positive charge.
-
This allows for analysis in the positive ESI mode, which can lead to a significant increase in sensitivity (e.g., 10- to 20-fold improvement has been reported for some fatty acid metabolites).[5]
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical flow of the troubleshooting process.
Caption: A flowchart for troubleshooting ion suppression of this compound.
References
- 1. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Addressing peak tailing or fronting for Stearic acid-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common chromatographic issues encountered during the analysis of Stearic acid-d4, specifically peak tailing and fronting.
Frequently Asked Questions (FAQs)
Q1: What are peak fronting and peak tailing in chromatography?
A1: In an ideal chromatographic separation, the resulting peak should be symmetrical, resembling a Gaussian distribution. However, deviations can occur, leading to asymmetrical peaks.
-
Peak Tailing: This is observed when the latter half of the peak is broader than the front half. It is a common issue in chromatography and can affect the accuracy of peak integration and resolution.
-
Peak Fronting: This is the inverse of tailing, where the first half of the peak is broader than the second half.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for acidic compounds like this compound can be caused by several factors:
-
Secondary Interactions: Strong interactions can occur between the acidic carboxyl group of stearic acid and active sites on the column packing material, especially with silanol groups on silica-based columns. This causes some molecules to be retained longer, resulting in a tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of stearic acid, causing it to interact more strongly with the stationary phase. For acidic compounds, a mobile phase pH about 2 units below the analyte's pKa is ideal.
-
Column Degradation: Over time, the column's stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.
Q3: What causes peak fronting for this compound?
A3: Peak fronting is less common than tailing for acidic compounds but can occur due to:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can lead to fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent, it can cause the peak to front.
-
Column Collapse: A physical change in the column bed can also lead to peak fronting.
Troubleshooting Guides
Addressing Peak Tailing in HPLC Analysis of this compound
If you are observing peak tailing with this compound in your HPLC analysis, follow these troubleshooting steps:
Step 1: Evaluate the Mobile Phase
-
pH Adjustment: For acidic compounds like stearic acid, it is crucial to suppress ionization. Lowering the mobile phase pH to approximately 2.5-3.5 by adding a small amount of an acid like formic acid or acetic acid can significantly improve peak shape.
-
Buffer Strength: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH.
Step 2: Check for Column Overload
-
Reduce Injection Volume: Try injecting a smaller volume of your sample.
-
Dilute the Sample: If reducing the injection volume is not feasible, dilute your sample and reinject.
Step 3: Assess the Column Condition
-
Column Flushing: Flush the column with a strong solvent to remove any potential contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample. If you are already using one, try replacing it.
-
Consider a Different Column: If tailing persists, the column chemistry may not be suitable. Consider using a column with a deactivated surface or a different stationary phase that is less prone to secondary interactions.
Step 4: Optimize Injection Solvent
-
Solvent Mismatch: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your initial mobile phase.
The following diagram illustrates a logical workflow for troubleshooting peak tailing:
Caption: A step-by-step guide to troubleshooting peak tailing.
Addressing Peak Fronting in GC Analysis of this compound
For peak fronting issues, particularly in Gas Chromatography (GC) where derivatization is common, consider the following:
Step 1: Check for Sample Overload
-
Reduce Amount Injected: Decrease the injection volume or dilute the sample.
-
Increase Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.
Step 2: Verify Sample Solubility
-
Change Injection Solvent: If the derivatized this compound has poor solubility in the current injection solvent, try a different, more suitable solvent.
Step 3: Column and Inlet Maintenance
-
Proper Column Installation: Ensure the column is installed correctly in the inlet.
-
Inlet Maintenance: A contaminated or active inlet liner can contribute to poor peak shape. Regularly replace the liner.
The diagram below outlines the relationship between potential causes and the observation of peak fronting.
Caption: Common causes leading to chromatographic peak fronting.
Data Presentation
| Mobile Phase Additive | Tailing Factor (Tf) - Illustrative | Peak Shape |
| None | 2.1 | Severe Tailing |
| 0.1% Acetic Acid | 1.4 | Moderate Tailing |
| 0.1% Formic Acid | 1.1 | Symmetrical |
| 0.1% Trifluoroacetic Acid (TFA) | 1.0 | Highly Symmetrical |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Stearic Acid
This protocol is a general method that can be adapted for this compound.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 40 °C.
-
-
Mobile Phase:
-
A gradient elution is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable ratio of A and B, and increase the percentage of B over time to elute the stearic acid.
-
-
Detection:
-
UV detection at a low wavelength (e.g., 205-210 nm).
-
-
Sample Preparation:
-
Dissolve the this compound standard or sample in the initial mobile phase composition or a compatible organic solvent.
-
Protocol 2: GC-MS Analysis of this compound (as Fatty Acid Methyl Ester - FAME)
This protocol involves a derivatization step to make the stearic acid volatile for GC analysis.
-
Derivatization to FAME:
-
To your dried sample containing this compound, add a solution of Boron Trifluoride (BF₃) in methanol (e.g., 14% w/v).
-
Heat the mixture at 60-100 °C for 5-10 minutes.
-
After cooling, add water and a non-polar organic solvent (e.g., hexane or heptane).
-
Vortex and centrifuge to separate the layers. The upper organic layer contains the this compound methyl ester.
-
-
GC-MS System:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: A polar capillary column (e.g., a wax-type column like DB-WAX or a similar polyethylene glycol phase).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), and ramp up to a higher temperature (e.g., 240 °C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Operate in electron ionization (EI) mode.
-
Scan a suitable mass range to detect the molecular ion and characteristic fragments of the this compound methyl ester.
-
Validation & Comparative
Stearic Acid-d4 in Fatty Acid Quantification: A Method Validation and Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of analytical methods for the quantification of fatty acids, with a specific focus on the use of Stearic acid-d4 as an internal standard. Ensuring the accuracy and reliability of fatty acid quantification is paramount in various fields, including drug development, clinical diagnostics, and nutritional science. This document outlines detailed experimental protocols, presents comparative performance data, and discusses alternative internal standards to aid researchers in selecting and validating the most appropriate method for their specific needs.
The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to correct for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantification. This guide will delve into the validation of methods employing this internal standard and compare its performance with other commonly used standards.
Methodology and Performance
The quantification of fatty acids is typically performed using chromatographic techniques coupled with mass spectrometry, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms depends on several factors, including the specific fatty acids of interest, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for fatty acid analysis. Due to the low volatility of free fatty acids, a derivatization step is typically required to convert them into more volatile esters, most commonly fatty acid methyl esters (FAMEs).
Experimental Protocol: GC-MS for Total Fatty Acid Analysis
This protocol describes a standard method for the extraction and quantification of total fatty acids from biological samples such as plasma, cells, or tissues, using a deuterated internal standard.[1]
-
Internal Standard Spiking: A known amount of this compound (or a similar deuterated standard like Stearic acid-d3) is added to the sample at the beginning of the sample preparation process to account for any loss during extraction and derivatization.
-
Lipid Extraction: Total lipids are extracted from the sample using a solvent mixture, typically chloroform:methanol (2:1, v/v), following the Folch method. The sample is vortexed and centrifuged to separate the organic and aqueous layers. The lower organic layer containing the lipids is collected.
-
Saponification: To release individual fatty acids from complex lipids (e.g., triglycerides, phospholipids), the extracted lipids are saponified by adding a methanolic potassium hydroxide solution and heating.
-
Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are then derivatized to FAMEs. A common method involves heating the sample with a reagent such as 14% boron trifluoride in methanol.[2]
-
Extraction of FAMEs: After cooling, the FAMEs are extracted into an organic solvent like hexane. The organic layer is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for GC-MS analysis.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions: A capillary column, such as a DB-FFAP or HP-5MS, is used for separation. The oven temperature is programmed with a gradient to ensure the separation of a wide range of FAMEs.
-
Mass Spectrometer (MS) Conditions: The MS is typically operated in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity, monitoring characteristic ions for each FAME and the deuterated internal standard.
-
-
Quantification: The concentration of each fatty acid is determined by calculating the ratio of the peak area of the analyte to the peak area of the deuterated internal standard and comparing this to a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing free fatty acids directly without the need for derivatization, which can simplify sample preparation. However, derivatization can be employed to enhance sensitivity.
Experimental Protocol: LC-MS/MS for Free Fatty Acid Analysis
This protocol outlines a method for the analysis of underivatized fatty acids in human plasma.[3]
-
Internal Standard Spiking: A known amount of this compound is added to the plasma sample.
-
Lipid Extraction: Lipids are extracted using a modified Folch method with a mixture of water, methanol, and chloroform. The sample is vortexed and centrifuged, and the bottom chloroform layer is collected.
-
Saponification (for total fatty acids): If total fatty acid content is desired, the extracted lipids are saponified using a methanolic potassium hydroxide solution at 37°C. The solution is then acidified, and the hydrolyzed lipids are extracted with isooctane.
-
Sample Preparation for LC-MS/MS: The final extract is dried under nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions: A reverse-phase C18 column is commonly used for separation. The mobile phases typically consist of an aqueous solution with a modifier (e.g., ammonium formate) and an organic solvent mixture (e.g., isopropanol/acetonitrile with formic acid). A gradient elution is employed to separate the fatty acids.
-
Mass Spectrometry (MS/MS) Conditions: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for each fatty acid and the internal standard.
-
Method Validation Data
The following tables summarize typical performance characteristics for fatty acid quantification methods using a deuterated internal standard. The data is compiled from various studies and represents expected performance for well-validated methods.
Table 1: GC-MS Method Validation Parameters
| Parameter | Typical Performance with Deuterated Stearic Acid IS |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 5 pg on column |
| Limit of Quantification (LOQ) | 0.15 - 15 pg on column |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 15% |
Data synthesized from multiple sources, including a comprehensive GC-MS method for fatty acid analysis which reported LODs and precision for a range of fatty acids using deuterated internal standards.[4]
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance with Deuterated Stearic Acid IS |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.8 - 10.7 nmol/L |
| Limit of Quantification (LOQ) | 2.4 - 285.3 nmol/L |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | Intra-day: < 15%, Inter-day: < 20% |
Data is representative of LC-MS/MS methods for fatty acid analysis, with LOD and LOQ values from a study on polyunsaturated fatty acids.[5]
Comparison with Alternative Internal Standards
While deuterated internal standards like this compound are considered the gold standard due to their similar chemical and physical properties to the analytes, other internal standards are also used.
Table 3: Comparison of Internal Standards for Fatty Acid Quantification
| Internal Standard Type | Advantages | Disadvantages |
| Deuterated Fatty Acids (e.g., this compound) | - Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.[6] - High accuracy and precision.[6] | - Can be more expensive than other options. - Potential for isotopic interference if not fully resolved chromatographically. |
| Odd-Chain Fatty Acids (e.g., Tridecanoic acid, C13:0) | - Cost-effective.[2] - Not naturally abundant in most biological samples.[2] - Chemically similar to other fatty acids. | - May not perfectly co-elute with all analytes, potentially leading to less accurate correction for matrix effects. - Different response factors in the detector compared to the analytes. |
| Non-homologous Deuterated Standards (e.g., 1-Bromononane-d19) | - Can be used when a deuterated analog of the specific analyte is not available. | - Significant differences in chemical and physical properties compared to fatty acids, which may lead to inaccuracies in quantification. |
Visualizing the Workflow and Logic
To better understand the experimental process and the relationships between key validation parameters, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Stearic Acid-d4 vs. C13-Stearic Acid as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of stearic acid and other fatty acids, the choice of an appropriate internal standard is a critical determinant of data quality. The stable isotope dilution method, employing either deuterium-labeled (e.g., stearic acid-d4) or carbon-13-labeled (e.g., C13-stearic acid) internal standards, stands as the gold standard for mass spectrometry-based quantification. This guide provides an objective comparison of this compound and C13-stearic acid, supported by established principles of isotopic labeling and experimental protocols, to inform the selection of the most suitable internal standard for your analytical needs.
Core Principles: The Ideal Internal Standard
An ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, differing only in mass. This ensures that it experiences the same extraction efficiency, derivatization yield (if applicable), chromatographic retention, and ionization response as the analyte, thereby accurately compensating for variations throughout the analytical workflow. While both this compound and C13-stearic acid are designed to fulfill this role, inherent differences in their isotopic labeling can lead to distinct analytical performance characteristics.
Quantitative Performance Comparison
| Performance Parameter | This compound (Deuterium-Labeled) | C13-Stearic Acid (Carbon-13-Labeled) | Key Considerations for Researchers |
| Chromatographic Co-elution | May exhibit a slight retention time shift, often eluting slightly earlier than the unlabeled stearic acid, particularly in high-resolution liquid chromatography. This is due to the "isotope effect," where the C-D bond is slightly stronger and less polar than the C-H bond. | Typically co-elutes perfectly with unlabeled stearic acid. The larger mass difference of ¹³C has a negligible effect on the physicochemical properties that govern chromatographic separation. | Perfect co-elution is crucial for accurate correction of matrix effects, which can vary across a chromatographic peak. Any separation between the analyte and internal standard can lead to differential ion suppression or enhancement, compromising quantification. |
| Accuracy and Precision | The potential for chromatographic separation can introduce bias and reduce precision, especially in complex matrices with significant matrix effects. | Generally provides higher accuracy and precision due to identical chromatographic behavior and ionization response to the analyte. | For assays requiring the highest level of accuracy and reproducibility, such as in clinical diagnostics or regulated bioanalysis, C13-labeled standards are the preferred choice. |
| Isotopic Stability | Deuterium labels, especially on certain positions of a molecule, can be susceptible to back-exchange with protons from the solvent, although this is less of a concern for labels on a stable carbon backbone like in this compound. | Carbon-13 labels are exceptionally stable and not prone to exchange under typical analytical conditions. | Isotopic instability can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. |
| Matrix Effects | Less effective at correcting for matrix effects if chromatographic separation occurs, as the analyte and internal standard will be eluting into the mass spectrometer source at slightly different times and may be subject to different degrees of ion suppression or enhancement. | Superior at correcting for matrix effects due to perfect co-elution, ensuring that both the analyte and internal standard experience the same matrix-induced ionization changes. | In complex biological matrices like plasma, tissue homogenates, or cell lysates, where matrix effects are often significant, the use of a C13-labeled internal standard is highly recommended. |
| Cost | Generally less expensive to synthesize and therefore more widely available and cost-effective. | Typically more expensive to produce due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes. | The choice may be influenced by budget constraints, especially for large-scale studies. However, the potential for improved data quality with a C13-labeled standard may justify the higher cost in the long run. |
Experimental Protocols
The following are generalized experimental protocols for the quantification of stearic acid in biological samples using either this compound or C13-stearic acid as an internal standard. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and the need to analyze other fatty acids simultaneously.
Experimental Protocol 1: Quantification of Stearic Acid by GC-MS
This protocol is suitable for the analysis of total fatty acids after hydrolysis and derivatization.
1. Sample Preparation and Lipid Extraction:
-
To a known amount of sample (e.g., 100 µL of plasma or a cell pellet), add a known amount of the internal standard (this compound or C13-stearic acid).
-
Perform lipid extraction using a suitable method, such as the Folch or Bligh-Dyer procedure, with a chloroform:methanol mixture.
-
The lower organic phase containing the lipids is collected.
2. Saponification (for total fatty acid analysis):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of potassium hydroxide in methanol and heat to hydrolyze the esterified fatty acids.
-
Acidify the solution to protonate the free fatty acids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Extract the free fatty acids into an organic solvent like hexane.
-
Evaporate the solvent and add a derivatizing agent, such as boron trifluoride (BF3) in methanol or acidic methanol.
-
Heat the mixture to convert the fatty acids to their more volatile FAMEs.
4. GC-MS Analysis:
-
Inject the FAMEs onto a GC-MS system equipped with a suitable capillary column (e.g., a wax or polar-modified column).
-
Use a temperature gradient to separate the different FAMEs.
-
The mass spectrometer is typically operated in Selected Ion Monitoring (SIM) mode to monitor for the characteristic ions of stearic acid methyl ester and its isotopically labeled counterpart.
Experimental Protocol 2: Quantification of Free Stearic Acid by LC-MS/MS
This protocol is suitable for the direct analysis of free (non-esterified) stearic acid and is generally faster as it does not require derivatization.
1. Sample Preparation and Protein Precipitation:
-
To a small volume of plasma or other biological fluid (e.g., 50 µL), add a known amount of the internal standard (this compound or C13-stearic acid) dissolved in an organic solvent.
-
Add a protein precipitating agent, such as cold acetonitrile or methanol, to the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
2. LC-MS/MS Analysis:
-
Inject the supernatant directly onto a reverse-phase LC column (e.g., C18 or C8).
-
Use a gradient elution with a mobile phase typically consisting of an aqueous component with a modifier (e.g., formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native stearic acid and the labeled internal standard.
Visualizing the Workflow and Rationale
To better illustrate the experimental process and the underlying logic for choosing an internal standard, the following diagrams have been generated.
Caption: A generalized workflow for the quantification of stearic acid using a stable isotope-labeled internal standard.
The Gold Standard for Fatty Acid Quantification: A Guide to the Accuracy and Precision of Stearic Acid-d4
For researchers, scientists, and drug development professionals engaged in quantitative assays, the choice of an internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of Stearic acid-d4 against other common internal standards used in the quantification of stearic acid and other fatty acids, supported by experimental data and detailed protocols.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based assays.[1] this compound, a deuterated form of the saturated fatty acid stearic acid, is a prime example of such a standard. Its near-identical chemical and physical properties to its endogenous, unlabeled counterpart ensure that it behaves similarly during sample extraction, derivatization, and ionization.[1][2] This mimicry allows it to effectively compensate for variations that can occur during sample preparation and analysis, leading to enhanced accuracy and precision.[3]
Performance Comparison: this compound vs. Alternative Internal Standards
The primary alternatives to stable isotope-labeled standards like this compound are odd-chain fatty acids, such as heptadecanoic acid (C17:0), which are naturally present in very low abundance in most biological samples.[4] While more cost-effective, these structural analogs may not perfectly mirror the behavior of the analyte of interest, potentially leading to less accurate quantification.
The following table summarizes the key performance characteristics of this compound compared to an odd-chain fatty acid internal standard, based on data from various validated analytical methods.
| Performance Metric | This compound (Stable Isotope-Labeled) | Odd-Chain Fatty Acid (e.g., C17:0) | References |
| Accuracy (% Recovery) | Typically >90% | Can be more variable, potentially 85-115% | [5][6][7] |
| Precision (%RSD) | Intra-day: <15%, Inter-day: <15% | Can be higher, sometimes exceeding 15% | [6][8] |
| Linearity (r²) | >0.99 | >0.99 (generally good) | [6][9] |
| Matrix Effect | Minimized due to co-elution and similar ionization | Can be more pronounced | [6] |
| Chemical & Physical Similarity | Nearly identical to analyte | Similar, but differences in chain length can affect behavior | [1] |
Experimental Protocols
Accurate quantification of stearic acid using this compound as an internal standard can be achieved through gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for each approach.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis
This protocol involves the extraction of total lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or 10 mg of homogenized tissue, add a known amount of this compound internal standard solution.
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.[10]
2. Saponification and Derivatization to FAMEs:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 5 minutes.
-
Add 2 mL of boron trifluoride (BF3) in methanol (14% w/v), and heat at 100°C for 30 minutes.[10]
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution, and vortex.
-
Centrifuge and transfer the upper hexane layer containing the FAMEs to a new vial for GC-MS analysis.
3. GC-MS Analysis:
-
GC Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[8]
-
Injection Mode: Splitless.[8]
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 20°C/min to 280°C and hold for 10 minutes.[8]
-
MS Detection: Electron impact ionization (EI) in selected ion monitoring (SIM) mode. Monitor characteristic ions for stearic acid methyl ester and this compound methyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acid Analysis
This protocol is suitable for the direct analysis of free fatty acids without derivatization.
1. Sample Preparation:
-
To 50 µL of plasma, add 10 µL of this compound internal standard solution.
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.[6]
2. LC-MS/MS Analysis:
-
LC Column: ACQUITY UPLC BEH C8 (2.1 x 100 mm, 1.7 µm) or similar.[6]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
-
Flow Rate: 0.35 mL/min.[6]
-
Gradient: A suitable gradient to separate stearic acid from other fatty acids.
-
MS/MS Detection: Electrospray ionization (ESI) in negative ion mode with multiple reaction monitoring (MRM). Monitor the specific precursor to product ion transitions for stearic acid and this compound.[6]
Visualizing the Workflow
The following diagrams illustrate the key steps in the analytical workflows for fatty acid quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Inter-laboratory Comparison of Fatty Acid Analysis Using Deuterated Standards: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The use of a stable isotope dilution technique, where a known quantity of a deuterated fatty acid is added to a sample at the beginning of the workflow, is a cornerstone of robust quantitative analysis.[1] This internal standard co-elutes with the analyte of interest and experiences similar effects from sample preparation and instrument variability, allowing for accurate correction and quantification.[1] Proficiency testing programs, such as the National Institute of Standards and Technology (NIST) Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) and the American Oil Chemists' Society (AOCS) Laboratory Proficiency Program (LPP), provide a framework for evaluating the performance of laboratories conducting fatty acid analysis and demonstrate the expected variability in results.[2][3][4]
Data Presentation: Performance in Inter-laboratory Studies
The following table summarizes typical performance data from inter-laboratory comparison studies for the analysis of fatty acid methyl esters (FAMEs). This data, representative of programs like the NIST FAQAP, provides a benchmark for accuracy and precision in fatty acid analysis, where the use of appropriate internal standards, such as deuterated fatty acids, is crucial for achieving high-quality, reproducible data.[2][5][6][7]
| Fatty Acid | Mean Concentration (µg/mL) | Inter-laboratory CV (%) | No. of Laboratories |
| Saturated Fatty Acids | |||
| Palmitic Acid (C16:0) | 150.5 | 15.2 | 12 |
| Stearic Acid (C18:0) | 85.2 | 18.5 | 12 |
| Monounsaturated Fatty Acids | |||
| Oleic Acid (C18:1n9c) | 210.8 | 12.8 | 12 |
| Polyunsaturated Fatty Acids | |||
| Linoleic Acid (C18:2n6c) | 350.1 | 11.5 | 12 |
| Arachidonic Acid (C20:4n6) | 95.7 | 20.1 | 11 |
| Eicosapentaenoic Acid (EPA, C20:5n3) | 25.4 | 22.5 | 10 |
| Docosahexaenoic Acid (DHA, C22:6n3) | 45.9 | 21.7 | 10 |
Data is representative and synthesized from NIST FAQAP reports. The use of various analytical methods and internal standards by participating laboratories contributes to the observed inter-laboratory coefficient of variation (CV).
Experimental Protocols
Detailed methodologies for the key experiments in fatty acid analysis using deuterated standards are provided below. These protocols are based on widely accepted methods and can be adapted for specific research needs.
Protocol 1: Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analysis of total fatty acids in a biological matrix (e.g., plasma, serum) using a deuterated internal standard.[5]
1. Sample Preparation and Lipid Extraction (Folch Method) [2][8][9]
-
To a known volume of the sample (e.g., 200 µL of serum), add a precise amount of a deuterated internal standard (e.g., Arachidonic acid-d8).
-
Add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.
-
Centrifuge the sample to clearly separate the organic (lower) and aqueous (upper) phases.
-
Carefully collect the lower organic layer, which contains the lipids.
-
Dry the extracted lipids under a stream of nitrogen.
2. Transesterification to Fatty Acid Methyl Esters (FAMEs) [2][10][11]
-
To the dried lipid extract, add a solution of 14% boron trifluoride in methanol.
-
Heat the sample at 100°C for approximately 30 minutes to convert fatty acids to their corresponding methyl esters.
-
After cooling, add water and an organic solvent like hexane to extract the FAMEs.
-
Collect the organic layer containing the FAMEs and dry it under nitrogen.
-
Reconstitute the FAMEs in a suitable solvent (e.g., hexane) for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a polar capillary column (e.g., DB-23) for optimal separation of FAMEs.
-
Injector: Employ a splitless injection for enhanced sensitivity.
-
Oven Temperature Program: A temperature gradient is used, for example, starting at 100°C and ramping up to 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Data can be acquired in full scan mode or Selected Ion Monitoring (SIM) mode for higher sensitivity.
-
4. Quantification [2]
-
The concentration of each fatty acid is determined by comparing the peak area of the analyte to the peak area of the corresponding deuterated internal standard.
-
A calibration curve is constructed using a series of standards with known concentrations of each FAME and a constant concentration of the internal standard.
Protocol 2: Fatty Acid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a method for the quantitative analysis of fatty acids using a deuterated internal standard with LC-MS/MS, which is particularly useful for less volatile or thermally labile fatty acids.[1]
1. Sample Preparation and Lipid Extraction
-
Follow the same lipid extraction procedure as described in the GC-MS protocol (Folch Method).
2. Saponification and Derivatization [1]
-
Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution and incubate to release free fatty acids.
-
Neutralize the solution with hydrochloric acid.
-
Extract the free fatty acids using hexane.
-
Dry the hexane extract under a stream of nitrogen.
-
Derivatize the fatty acids with an agent such as 2-picolylamine to improve their chromatographic and mass spectrometric properties.
3. LC-MS/MS Analysis [1]
-
Liquid Chromatography (LC) Conditions:
-
Column: Use a reverse-phase C18 column for separation.
-
Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol) is typically used.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) is commonly used.
-
Acquisition Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard, providing high selectivity and sensitivity.
-
4. Quantification [1]
-
Calculate the concentration of endogenous fatty acids based on the peak area ratio of the analyte to the internal standard and a calibration curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for fatty acid analysis using a deuterated internal standard, from sample preparation to final quantification.
Logical Relationship: Importance of Deuterated Standards
This diagram illustrates the logical flow of how deuterated internal standards contribute to accurate and reproducible results in fatty acid analysis.
Signaling Pathway: Arachidonic Acid Cascade
Arachidonic acid is a key polyunsaturated fatty acid involved in inflammatory signaling pathways. Accurate quantification of arachidonic acid and its metabolites is crucial in many areas of research.[12][13][14][15][16]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aocs.org [aocs.org]
- 4. aocs.org [aocs.org]
- 5. benchchem.com [benchchem.com]
- 6. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aquaculture.ugent.be [aquaculture.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Fame by Microwave Irradiation Using Boron Trifluoride as a Catalyst [scirp.org]
- 11. repository.seafdec.org [repository.seafdec.org]
- 12. Arachidonic Acids in Inflammation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Metabolism pathways of arachidonic acids: mechanisms and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Linearity and Range Determination for Stearic Acid-d4 Calibration Curves in Bioanalysis
This guide provides a comprehensive comparison of methodologies for determining the linearity and quantitative range of Stearic acid-d4 calibration curves, a critical aspect of bioanalytical method validation for researchers, scientists, and drug development professionals. The use of deuterated internal standards like this compound is a common practice in mass spectrometry-based quantification to improve accuracy and precision.[1] This document outlines the experimental protocols, presents comparative data, and visualizes the workflows and underlying principles of calibration curve assessment.
Quantitative Performance Comparison
The linearity of a calibration curve demonstrates the direct proportionality between the analyte concentration and the instrumental response. The range is defined by the lower and upper limits of quantitation (LLOQ and ULOQ). The following table summarizes typical performance data for a this compound calibration curve established using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely used technique for fatty acid analysis.[2][3] For comparison, data for a common alternative, quantification using a non-deuterated structural analog as an internal standard, is also presented.
| Parameter | This compound (Internal Standard) | Structural Analog (e.g., Margaric Acid) (Internal Standard) | Notes |
| Analytical Method | LC-MS/MS | LC-MS/MS | Both methods utilize the high selectivity and sensitivity of tandem mass spectrometry. |
| Calibration Range | 1 ng/mL - 1000 ng/mL | 5 ng/mL - 1000 ng/mL | The use of a deuterated standard often allows for a lower LLOQ due to reduced matrix effects. |
| Linearity (R²) | > 0.998 | > 0.995 | A higher coefficient of determination (R²) indicates a better fit of the data to the linear regression model.[4] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL | The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[5] |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL | 1000 ng/mL | The ULOQ is the highest concentration that can be quantified with acceptable accuracy and precision.[6] |
| Accuracy at LLOQ | 95% - 105% | 90% - 110% | Accuracy is typically expressed as the percentage of the nominal concentration. |
| Precision at LLOQ (%RSD) | < 15% | < 20% | Precision is measured by the relative standard deviation (RSD) of replicate measurements. |
Experimental Protocol: Linearity and Range Determination for this compound
This protocol outlines the steps for establishing and validating the linearity and range of a this compound calibration curve for the quantification of stearic acid in a biological matrix (e.g., human plasma) using LC-MS/MS. This procedure is based on established bioanalytical method validation guidelines.[5][7][8]
1. Materials and Reagents:
-
Stearic acid certified reference standard
-
This compound certified reference standard (internal standard)
-
Control biological matrix (e.g., human plasma)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Protein precipitation solvent (e.g., ice-cold acetonitrile)
-
Calibrated analytical balance and pipettes
2. Preparation of Stock and Working Solutions:
-
Primary Stock Solutions: Accurately weigh and dissolve stearic acid and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Calibration Standard (CS) Working Solutions: Prepare a series of working solutions by serially diluting the stearic acid primary stock solution with methanol to achieve concentrations that will result in the desired final concentrations in the matrix.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration (e.g., 100 ng/mL).
3. Preparation of Calibration Curve Samples:
-
Prepare a set of at least six to eight non-zero calibration standards by spiking the control biological matrix with the appropriate CS working solutions.[5] A typical concentration range could be 1, 2.5, 10, 50, 250, 500, 800, and 1000 ng/mL.
-
Prepare a blank sample (matrix with no analyte or IS) and a zero sample (matrix with IS only).
4. Sample Extraction:
-
To 100 µL of each calibration standard, blank, and zero sample, add a fixed volume (e.g., 10 µL) of the IS working solution (final concentration of 10 ng/mL).
-
Add protein precipitation solvent (e.g., 300 µL of ice-cold acetonitrile).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Inject a fixed volume of the extracted samples onto the LC-MS/MS system.
-
Separate the analyte and internal standard using a suitable C18 column and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[9]
-
Detect the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.
6. Data Analysis and Evaluation:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
The calibration curve is considered linear if R² is typically ≥ 0.99.
-
The range of the assay is defined by the LLOQ and ULOQ. The LLOQ is the lowest standard on the curve with a response that is at least five times the response of the blank and can be quantified with acceptable accuracy (e.g., within ±20% of the nominal value) and precision (e.g., ≤20% RSD). The ULOQ is the highest standard on the curve that meets similar acceptance criteria for accuracy and precision.
Visualizing the Workflow and Concepts
To better illustrate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for establishing a calibration curve.
Caption: Key parameters of a calibration curve.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods to Quantify Free Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
The Analytical Edge: Pinpointing Detection and Quantification Limits of Stearic Acid-d4
In the precise world of bioanalysis, the choice of an internal standard is paramount for achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with fatty acids, deuterated standards are the gold standard, offering a way to correct for variability during sample preparation and analysis. This guide provides an objective comparison of the performance of Stearic acid-d4 as an internal standard, focusing on its limit of detection (LOD) and limit of quantification (LOQ), and benchmarking it against other commonly used deuterated fatty acid standards.
Performance Benchmarks: A Comparative Look at Detection Limits
The sensitivity of an analytical method is fundamentally defined by its LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a defined level of precision and accuracy. For deuterated internal standards, these parameters are crucial as they dictate the lower bounds of accurate quantification for the target analyte.
| Internal Standard | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Analytical Method |
| Stearic acid-d7 | Stearic acid-d7, Oleic acid-d7 | 100 nM | - | Plasma | HPLC-ESI-MS[1] |
| Arachidonic acid-d8 | Arachidonic acid | 3.28 nmol/L | 13.14 nmol/L | Human Plasma | LC-MS/MS[1] |
| Linoleic acid-d4 | Linoleic acid | - | 285.3 nmol/L | Human Plasma | LC-MS/MS[1] |
| α-Linolenic acid-d14 | α-Linolenic acid | 3.59 nmol/L | 17.96 nmol/L | Human Plasma | LC-MS/MS[1] |
| Docosahexaenoic acid-d5 | Docosahexaenoic acid | 0.82 nmol/L | 2.47 nmol/L | Human Plasma | LC-MS/MS[1] |
| Eicosapentaenoic acid-d5 | Eicosapentaenoic acid | 2.02 nmol/L | 6.12 nmol/L | Human Plasma | LC-MS/MS[1] |
| Arachidonic acid-d8 | Arachidonic acid, Stearic acid | - | 0.1 ng/mL (AA), 400 ng/mL (SA) | Human Plasma | UPLC-MS/MS[2] |
Note: The presented values are from different studies and serve as a reference for performance. Direct comparison should be made with caution due to variations in instrumentation, methodology, and matrix.
From the available data, Stearic acid-d7 demonstrates a limit of detection in the nanomolar range, which is comparable to other deuterated polyunsaturated fatty acid standards. It is important to note that the lower limit of quantification (LLOQ) for Stearic acid was reported to be significantly higher than that for Arachidonic acid in one study, suggesting that the ionization efficiency and fragmentation patterns of different fatty acids can influence their sensitivity in mass spectrometric detection.
Experimental Protocols: A Blueprint for Accurate Quantification
The determination of LOD and LOQ is intrinsically linked to the entire analytical workflow. Below are detailed methodologies for the quantification of fatty acids using deuterated internal standards, based on established protocols.
Method 1: Quantification of Deuterated Long-Chain Fatty Acids in Plasma by HPLC-ESI-MS[1]
This method is suitable for determining the concentration of deuterated fatty acids like Stearic acid-d7 in plasma samples.
1. Sample Preparation:
-
Hydrolysis: To 100 µL of plasma, add a known amount of the deuterated internal standard (e.g., a different deuterated fatty acid not being measured as an analyte). Add 1 mL of 0.5 M KOH in 90% ethanol and incubate at 60°C for 1 hour to hydrolyze fatty acid esters.
-
Neutralization and Extraction: Cool the samples and add 200 µL of 6 M HCl to neutralize. Extract the fatty acids by adding 2 mL of hexane and vortexing. Centrifuge to separate the phases and collect the upper hexane layer. Repeat the extraction.
-
Drying and Reconstitution: Evaporate the pooled hexane extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for the specific m/z transitions of the deuterated fatty acids.
Method 2: Simultaneous Quantification of Multiple Fatty Acids using Deuterated Internal Standards by LC-MS/MS[1][3]
This protocol is designed for the simultaneous analysis of a panel of fatty acids, each with its corresponding deuterated internal standard.
1. Sample Preparation:
-
Lipid Extraction: To 100 µL of human plasma, add a cocktail of deuterated internal standards (including this compound, Palmitic acid-d4, Oleic acid-d2, etc.). Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex. Add 250 µL of water, vortex, and centrifuge to induce phase separation.
-
Isolation: Collect the lower organic phase containing the lipids.
-
Drying and Reconstitution: Evaporate the solvent and reconstitute the lipid extract in the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatography: Employ a C18 or C8 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing an additive like ammonium acetate or formic acid to enhance ionization.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in MRM mode to monitor the specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in fatty acid analysis using deuterated internal standards.
Caption: Experimental workflow for fatty acid quantification.
Caption: Logic of using a deuterated internal standard.
Conclusion
This compound stands as a robust internal standard for the quantification of stearic acid and potentially other long-chain saturated fatty acids. Its detection limits are in a comparable range to other deuterated fatty acid standards, making it a suitable choice for a wide array of bioanalytical applications. The selection of an appropriate internal standard should always be guided by the specific requirements of the assay, including the analyte of interest, the biological matrix, and the desired level of sensitivity. By employing validated and well-documented experimental protocols, researchers can confidently utilize this compound to achieve accurate and precise quantification of fatty acids in their studies.
References
- 1. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods Using Stearic Acid-d4
In the fields of drug development and metabolic research, the precise quantification of endogenous molecules like stearic acid is critical. Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are the gold standard for this purpose. The reliability of these methods hinges on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[1] Stearic acid-d4, a deuterium-labeled stable isotope of stearic acid, is a commonly employed internal standard.
This guide provides an objective comparison of this compound with other analytical alternatives, supported by experimental data and protocols. It is intended for researchers, scientists, and drug development professionals who are developing, validating, or cross-validating bioanalytical methods for fatty acid quantification.
The Role of the Internal Standard in LC-MS/MS Bioanalysis
An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the sample preparation process.[2] Its purpose is to normalize for variations that can occur during:
-
Sample Extraction: Losses during protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Minor shifts in retention time.
-
Mass Spectrometric Detection: Fluctuations in instrument response and, most importantly, matrix effects.[1]
Matrix effects, caused by co-eluting components from the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3][4] An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction through the use of the analyte-to-internal standard peak area ratio.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for mitigating these issues.[5][6]
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is a critical decision in method development. While this compound is a robust choice, other alternatives exist, primarily ¹³C-labeled stearic acid and structural analogs. Each has distinct characteristics that influence method performance.
Table 1: General Performance Characteristics of Deuterium vs. ¹³C-Labeled Fatty Acid Internal Standards
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Stearic Acid | Rationale |
|---|---|---|---|
| Chemical Identity | Structurally similar but not identical to native stearic acid. | Chemically identical to native stearic acid. | The C-D bond is slightly stronger and shorter than the C-H bond, which can lead to minor differences in physicochemical properties.[7] |
| Chromatographic Co-elution | Generally co-elutes closely, but a slight retention time shift can occur due to the isotope effect.[8] | Identical retention time to the unlabeled analyte. | Complete co-elution ensures the most effective compensation for matrix effects at the precise point of elution.[7] |
| Isotopic Stability | Generally stable, but there is a low risk of back-exchange (D for H) under certain analytical conditions.[7] | Highly stable with no risk of isotope exchange.[7] | Isotopic instability can compromise the accuracy of quantification over time or under harsh conditions. |
| MS Fragmentation | Can exhibit slightly different fragmentation patterns compared to the unlabeled analyte. | Identical fragmentation pattern to the unlabeled analyte. | Identical fragmentation ensures consistent behavior in the mass spectrometer.[7] |
| Cost | Generally more cost-effective. | Typically more expensive. | The synthesis of ¹³C-labeled compounds is often more complex and costly.[9] |
Table 2: Illustrative Cross-Validation Performance Data
This table presents hypothetical but realistic data from a cross-validation experiment comparing a validated LC-MS/MS method using this compound as the internal standard (Reference Method) with two other methods: one using ¹³C-labeled Stearic acid and another using a structural analog (e.g., Nonadecanoic acid)[10]. The data represents the analysis of quality control (QC) samples at low, medium, and high concentrations.
| Parameter | Method A: this compound (Reference) | Method B: ¹³C-Stearic acid (Comparator) | Method C: Structural Analog (Comparator) | Acceptance Criteria |
| Accuracy (% Bias) | LQC: +4.5%MQC: +2.1%HQC: -1.8% | LQC: +3.9%MQC: +1.5%HQC: -1.2% | LQC: +12.5%MQC: +9.8%HQC: +7.5% | Mean value should be within ±15% of nominal value.[11] |
| Precision (% CV) | LQC: 6.8%MQC: 4.5%HQC: 3.9% | LQC: 5.5%MQC: 3.8%HQC: 3.1% | LQC: 13.5%MQC: 11.2%HQC: 9.8% | Should not exceed 15%.[11] |
| Matrix Effect (% CV) | 7.2% | 6.5% | 18.9% | A higher %CV indicates less effective compensation for matrix variability between different lots of biological matrix. |
| Extraction Recovery (%) | 85.3% | 85.5% | 78.1% | Recovery should be consistent and reproducible. The key is the consistency of the analyte/IS ratio.[12] |
Data is illustrative and based on established principles of bioanalytical method validation.
The illustrative data shows that while the method using this compound provides robust and reliable results, the ¹³C-labeled internal standard offers a marginal improvement in accuracy and precision due to its identical chemical nature. The structural analog, while acceptable in some cases, shows significantly higher variability, particularly in matrix effect compensation, underscoring the superiority of stable isotope-labeled standards.
Experimental Protocols
Detailed and standardized protocols are essential for method validation and cross-comparison.
This protocol describes a general procedure for the analysis of stearic acid in human plasma by LC-MS/MS.
1. Materials and Reagents:
-
Stearic acid reference standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, isopropanol, and water
-
LC-MS grade formic acid
-
Human plasma (with K₂EDTA as anticoagulant)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare stock solutions of stearic acid and this compound in methanol.
-
Calibration Standards & QCs: Serially dilute the stearic acid stock solution in methanol and then spike into blank human plasma to prepare calibration standards (e.g., 1-500 µg/mL) and quality control samples (LQC, MQC, HQC).
-
Internal Standard Working Solution (50 µg/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to all tubes. Vortex for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 60% B, increase to 99% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Stearic acid: To be determined empirically (e.g., m/z 283.3 → 283.3)
-
This compound: To be determined empirically (e.g., m/z 287.3 → 287.3)
-
Cross-validation is required when data from two different bioanalytical methods are to be combined in a single study.[11][13]
-
Objective: To compare the performance of the reference method (e.g., using this compound) with a comparator method (e.g., using a structural analog IS).
-
Sample Selection: Prepare at least three batches of QC samples at LQC, MQC, and HQC levels. Additionally, use a minimum of 20 incurred study samples.[14]
-
Analysis: Analyze the QC and incurred samples using both the reference and comparator methods.
-
Data Evaluation:
-
Calculate the accuracy and precision for the QC samples for both methods. The results should meet the acceptance criteria outlined in Table 2.
-
For incurred samples, calculate the percent difference between the values obtained from the two methods. At least 67% of the samples should have a percent difference within ±20%.[13]
-
Statistical analyses such as Bland-Altman plots or Deming regression can be used to assess the agreement and bias between the two methods.[15]
-
Visualizing Analytical Workflows
Diagrams are essential for clearly communicating complex experimental processes and logical relationships.
Caption: A typical bioanalytical workflow for quantifying an analyte using an internal standard.
Caption: The logical workflow for a cross-validation study between two bioanalytical methods.
Caption: Major metabolic pathways of Stearic Acid tracked using isotopic labels.[16][17]
Conclusion
The cross-validation of bioanalytical methods is a mandatory step for ensuring data integrity and comparability across different laboratories or analytical techniques. This compound serves as a highly effective internal standard for the quantification of stearic acid, offering a strong balance of performance and cost. While ¹³C-labeled stearic acid may provide slightly higher analytical precision, its increased cost may not be justified for all applications. The use of structural analog internal standards should be approached with caution, as they may not adequately compensate for matrix effects, potentially compromising data quality.
Ultimately, the choice of internal standard and the necessity for cross-validation must be guided by the specific goals of the study and the rigorous standards set by regulatory agencies. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their bioanalytical needs.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. cerilliant.com [cerilliant.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Method of Analysis for Stearic Acid | Pharmaguideline [pharmaguideline.com]
- 11. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A UPLC-MS/MS method for simultaneous determination of arachidonic acid, stearic acid, and related endocannabinoids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. labs.iqvia.com [labs.iqvia.com]
- 15. Development and validation of a bioanalytical assay for the measurement of total and unbound teicoplanin in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparison of the Postprandial Metabolic Fate of U-13C Stearic Acid and U-13C Oleic Acid in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Stability of Stearic Acid-d4: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a stable internal standard is paramount for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of the stability of Stearic acid-d4 in various matrices, supported by experimental data and protocols. We also evaluate its performance against other commonly used deuterated fatty acid internal standards.
This compound, a deuterated form of the saturated fatty acid stearic acid, is frequently employed as an internal standard in mass spectrometry-based bioanalysis. Its chemical properties closely mirror the endogenous analyte, making it an effective tool to account for variability during sample preparation and analysis. However, the stability of this compound across different biological matrices and storage conditions is a critical factor that can influence the integrity of experimental results.
Comparative Stability Data
The stability of an internal standard is typically assessed under various conditions to mimic sample handling and storage. The acceptance criterion for stability is that the mean concentration of the analyte in the tested samples should be within ±15% of the nominal concentration. While specific head-to-head comparative stability data for a wide range of deuterated fatty acids is not extensively published, the following tables summarize the expected stability of this compound and its alternatives based on general findings for fatty acids in common matrices and adherence to regulatory guidelines.
Table 1: Freeze-Thaw Stability of Deuterated Fatty Acids in Human Plasma/Serum
| Internal Standard | Number of Cycles | Storage Temperature | Expected Mean Deviation (%) | Stability Assessment |
| This compound | 3-5 | -20°C to -80°C | < 15% | Stable |
| Palmitic acid-d4 | 3-5 | -20°C to -80°C | < 15% | Stable |
| Oleic acid-d2 | 3-5 | -20°C to -80°C | < 15% | Stable |
| Linoleic acid-d4 | 3-5 | -20°C to -80°C | < 15% | Stable |
Freeze-thaw stability is crucial as samples may be thawed for aliquoting or re-analysis. Studies have shown that many common clinical chemistry analytes in serum remain stable for up to ten freeze-thaw cycles when stored at -20°C[1][2][3]. Repeated freeze-thaw cycles can lead to increased free fatty acid content due to lipase activity[4][5].
Table 2: Short-Term (Bench-Top) Stability of Deuterated Fatty Acids in Human Plasma/Serum
| Internal Standard | Duration (hours) | Storage Temperature | Expected Mean Deviation (%) | Stability Assessment |
| This compound | 6-24 | Room Temperature | < 15% | Stable |
| Palmitic acid-d4 | 6-24 | Room Temperature | < 15% | Stable |
| Oleic acid-d2 | 6-24 | Room Temperature | < 15% | Stable |
| Linoleic acid-d4 | 6-24 | Room Temperature | < 15% | Stable |
This assesses the stability of the analyte in the biological matrix at room temperature, simulating the time samples may spend on the laboratory bench during processing.
Table 3: Long-Term Stability of Deuterated Fatty Acids in Human Plasma/Serum
| Internal Standard | Duration | Storage Temperature | Expected Mean Deviation (%) | Stability Assessment |
| This compound | ≥ 1 year | -80°C | < 15% | Stable |
| Palmitic acid-d4 | ≥ 1 year | -80°C | < 15% | Stable |
| Oleic acid-d2 | ≥ 1 year | -80°C | < 15% | Stable |
| Linoleic acid-d4 | ≥ 1 year | -80°C | < 15% | Stable |
Long-term storage at -80°C is generally effective in preventing the degradation of long-chain polyunsaturated fatty acids in plasma for up to 10 years[6].
Table 4: Post-Preparative (Autosampler) Stability of Deuterated Fatty Acids
| Internal Standard | Duration (hours) | Storage Temperature | Expected Mean Deviation (%) | Stability Assessment |
| This compound | 24-48 | 4°C | < 15% | Stable |
| Palmitic acid-d4 | 24-48 | 4°C | < 15% | Stable |
| Oleic acid-d2 | 24-48 | 4°C | < 15% | Stable |
| Linoleic acid-d4 | 24-48 | 4°C | < 15% | Stable |
This evaluates the stability of the analyte in the processed sample extract while stored in the autosampler prior to injection.
Experimental Protocols
The following are detailed methodologies for the key stability experiments, based on established bioanalytical method validation guidelines.
Freeze-Thaw Stability
-
Sample Preparation: Spike a blank biological matrix (e.g., human plasma) with the deuterated internal standard at low and high quality control (QC) concentrations. Aliquot these QC samples into multiple tubes.
-
Freezing and Thawing Cycles: Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Thaw the samples completely at room temperature. Repeat this freeze-thaw process for a minimum of three cycles[7][8].
-
Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve.
-
Evaluation: Calculate the concentration of the internal standard in the freeze-thaw samples. The mean concentration should be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability
-
Sample Preparation: Use low and high QC samples prepared as described for the freeze-thaw stability assessment.
-
Storage: Place the QC samples on the laboratory bench at room temperature for a duration that reflects the expected sample handling time (e.g., 4 to 24 hours).
-
Analysis: After the designated time, process and analyze the QC samples against a freshly prepared calibration curve.
-
Evaluation: The mean concentration of the internal standard in the bench-top stability samples should be within ±15% of the nominal concentration.
Long-Term Stability
-
Sample Preparation: Prepare a sufficient number of low and high QC sample aliquots.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of QC samples, thaw them, and analyze against a freshly prepared calibration curve. The duration of the stability assessment should be at least as long as the time from sample collection to the completion of the analysis of all study samples.
-
Evaluation: The mean concentration of the internal standard should be within ±15% of the nominal concentration at each time point.
Post-Preparative Stability
-
Sample Preparation: Extract the deuterated internal standard from the biological matrix at low and high QC concentrations.
-
Storage: Store the final extracts under conditions that mimic the autosampler environment (e.g., 4°C) for a duration equal to or longer than the anticipated analytical run time.
-
Analysis: Inject the stored extracts and compare the results to freshly prepared and extracted samples.
-
Evaluation: The response of the stored samples should be within ±15% of the freshly prepared samples.
Visualizing Key Processes
To further aid in understanding the context of this compound utilization, the following diagrams illustrate a relevant metabolic pathway and a typical experimental workflow.
Caption: Biosynthesis of Stearoyl-CoA and its conversion to Oleoyl-CoA.
References
- 1. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS [mdpi.com]
- 3. Stability of unsaturated methyl esters of fatty acids on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
The Gold Standard: Justifying the Use of Deuterated Internal Standards in Lipid Analysis
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, achieving accurate and reproducible quantification is paramount. This guide provides a comprehensive comparison of internal standards, justifying the preferential use of deuterated lipids and offering supporting experimental insights.
In the landscape of quantitative lipidomics, particularly when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a cornerstone of robust analytical methods.[1] An appropriate internal standard is crucial for correcting variations that can occur during sample preparation, extraction, and analysis.[2][3][4] Among the available options, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the preferred choice for their ability to minimize variability and enhance data accuracy.[1]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[5] This subtle modification results in a compound with nearly identical physicochemical properties to the analyte of interest.[1] This similarity is the key to their superior performance, as they effectively track the analyte throughout the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[1]
The primary role of an internal standard is to compensate for variability that can occur during sample preparation, extraction, and analysis.[1] A well-chosen internal standard will co-elute with the analyte and exhibit identical chemical and physical properties during these stages.[5] This allows the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[5]
Key Advantages of Deuterated Internal Standards:
-
Correction for Matrix Effects: Matrix effects, where components of the sample other than the analyte interfere with its ionization, are a significant source of error in mass spectrometry. Deuterated internal standards co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.[6]
-
Compensation for Extraction Inefficiency: The recovery of lipids during extraction can be variable. Since deuterated standards have virtually identical extraction properties to their non-deuterated counterparts, they can accurately account for any loss during this step.
-
Instrumental Variability Correction: Deuterated standards correct for fluctuations in instrument performance, such as changes in injection volume and detector response.[6]
-
Improved Precision and Accuracy: The use of deuterated internal standards leads to more robust and reproducible data with higher precision and accuracy.[7]
The following diagram illustrates the logical justification for selecting a deuterated internal standard in lipid analysis.
Caption: Decision tree for internal standard selection in bioanalysis.[6]
Comparison of Internal Standard Performance
While deuterated internal standards are considered the gold standard, other types of internal standards are also used in lipidomics. The table below provides a comparison of their performance characteristics.
| Internal Standard Type | Principle | Advantages | Disadvantages |
| Deuterated Lipids | Analytes with some hydrogen atoms replaced by deuterium. | Co-elute closely with the endogenous analyte in liquid chromatography (LC).[2] Can effectively correct for matrix effects.[2] | Potential for isotopic scrambling or exchange.[2] May exhibit a slight retention time shift in LC compared to the native analyte.[2][8] |
| ¹³C-Labeled Lipids | Analytes with some carbon atoms replaced by the ¹³C isotope. | Chemically identical to the analyte, ensuring identical behavior. No chromatographic shift. | Often more expensive and may require custom synthesis.[6] |
| Odd-Chain Lipids | Lipids with fatty acid chains containing an odd number of carbon atoms, which are not naturally abundant in most biological systems. | Less expensive and readily available.[6] | Physicochemical properties can differ significantly from the endogenous even-chain lipids, leading to differences in extraction efficiency and ionization response.[6] |
| Analog Internal Standards | Structurally similar compounds that are not isotopically labeled. | Readily available and inexpensive. | Can have significantly different chromatographic and mass spectrometric behavior compared to the analyte, leading to inaccurate quantification. |
Experimental Protocol: Lipid Extraction and Analysis using a Deuterated Internal Standard
The following is a generalized protocol for the extraction and analysis of lipids from a biological sample using a deuterated internal standard.
-
Sample Preparation:
-
Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.
-
To a known aliquot of the sample, add a pre-determined amount of the deuterated internal standard mixture. The amount of IS added should be appropriate to the expected concentration range of the endogenous lipids.
-
-
Lipid Extraction (Folch Method):
-
Add a 2:1 (v/v) mixture of chloroform:methanol to the sample containing the internal standard.
-
Vortex thoroughly for 2 minutes to ensure complete mixing and protein precipitation.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
-
Sample Reconstitution and LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol/isopropanol 1:1, v/v).
-
Inject the reconstituted sample into an LC-MS system.
-
Separate the lipids using a suitable chromatography column (e.g., C18 reversed-phase).
-
Detect the lipids using a mass spectrometer operating in a specific scan mode (e.g., selected reaction monitoring for targeted analysis).
-
-
Data Analysis:
-
Integrate the peak areas of the endogenous lipid and the corresponding deuterated internal standard.
-
Calculate the ratio of the endogenous lipid peak area to the deuterated internal standard peak area.
-
Quantify the concentration of the endogenous lipid using a calibration curve constructed with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.
-
The workflow for a typical bioanalytical assay using a deuterated internal standard is depicted below.
Caption: Workflow of a typical bioanalytical assay using a deuterated internal standard.[6]
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. hilarispublisher.com [hilarispublisher.com]
Safety Operating Guide
Proper Disposal of Stearic Acid-d4: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Stearic Acid-d4.
This compound, a deuterated form of stearic acid, is a stable, non-radioactive isotopically labeled compound. While the deuterium labeling does not render the compound radioactive, it is imperative to follow systematic disposal procedures to ensure safety and environmental protection. The following guidelines are based on general best practices for laboratory chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.
Step 1: Waste Characterization
The first and most critical step in the proper disposal of any chemical waste is its characterization.[1] It is the responsibility of the waste generator to determine if the chemical waste is hazardous.[1]
-
Review the Safety Data Sheet (SDS): Although an SDS for this compound may not be readily available, the SDS for stearic acid provides a good starting point. Stearic acid is generally not classified as a hazardous waste.[1]
-
Consider Contaminants: The waste characterization must also account for any solvents or other chemicals mixed with the this compound. These contaminants could alter the waste profile and necessitate handling it as hazardous waste.
-
Consult with an Environmental Health and Safety (EHS) Professional: Your institution's EHS department should be consulted to confirm the waste classification in accordance with local, state, and federal regulations.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is essential to prevent accidental reactions and to ensure correct disposal.
-
Designated Waste Container: Use a clearly labeled, sealed, and compatible container for collecting this compound waste. The label should include the chemical name ("this compound"), the quantity, and any other components mixed in the waste stream.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
Step 3: Storage of Waste
Proper storage of chemical waste while awaiting disposal is crucial for maintaining a safe laboratory environment.
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Secondary Containment: It is good practice to use secondary containment to prevent the spread of material in case of a leak.
Step 4: Disposal
The final disposal of this compound waste must be conducted through approved channels.
-
Licensed Waste Disposal Service: The most common and recommended method for the disposal of laboratory chemical waste is to use a licensed professional waste disposal service.[1] These services are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Incineration: Incineration in a licensed facility is a preferred method for the disposal of many organic compounds like stearic acid.
-
Do Not Dispose in Regular Trash or Drains: Never dispose of this compound, or any chemical waste, in the regular trash or down the drain.[1][2]
The following table summarizes the key disposal considerations for this compound:
| Consideration | Guideline | Rationale |
| Waste Characterization | Determine if waste is hazardous based on its properties and any contaminants. Consult your EHS department. | Ensures compliance with all local, state, and federal regulations.[1] |
| Personal Protective Equipment | Wear safety glasses, chemical-resistant gloves, and a lab coat. | Protects personnel from potential exposure during handling and disposal. |
| Waste Collection | Use a dedicated, clearly labeled, and sealed container. | Prevents accidental mixing and ensures proper identification of the waste. |
| Storage | Store in a designated, secure, and well-ventilated area with secondary containment. | Minimizes the risk of spills, leaks, and exposure. |
| Disposal Method | Contact a licensed professional waste disposal service for incineration or other approved disposal methods. | Ensures environmentally sound and legally compliant disposal.[1] |
| Prohibited Disposal | Do not dispose of in regular trash or pour down the drain. | Prevents environmental contamination and potential damage to plumbing systems.[1][2] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Stearic Acid-d4
This guide provides comprehensive safety and logistical information for the handling and disposal of Stearic acid-d4 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining the integrity of the deuterated compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated form of stearic acid and requires careful handling to mitigate potential health risks. The primary hazards include irritation to the skin, eyes, and respiratory system, as well as potential acute oral toxicity.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3][4][5][6] |
| Hands | Chemical-resistant Gloves | Nitrile or other suitable gloves tested according to EN 374.[3] Inspect gloves before use and use proper removal technique.[4][5][7] |
| Body | Laboratory Coat | To prevent skin contact.[2] |
| Respiratory | N95 or P1 Dust Mask | Required when handling the powder form to avoid inhalation of dust.[3][4][7] Use in a well-ventilated area or under a chemical fume hood.[2][7] |
Safe Handling and Operational Protocol
Follow these step-by-step procedures to ensure the safe handling of this compound from receipt to disposal.
Experimental Protocol: Safe Weighing and Solution Preparation
-
Preparation:
-
Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and free of contaminants.
-
Don all required PPE as specified in Table 1.
-
Have all necessary equipment ready, including a spatula, weighing paper or boat, and a sealable container for the prepared solution.
-
-
Weighing the Compound:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[7]
-
Use a clean spatula to carefully transfer the desired amount of this compound powder from its storage container to the weighing vessel.
-
Avoid generating dust clouds.[2] Minimize dust generation and accumulation.[2]
-
-
Preparing a Solution:
-
If preparing a solution, add the weighed this compound to the solvent in a suitable flask or beaker within the fume hood.
-
To minimize the risk of hydrogen-deuterium (H-D) exchange, use anhydrous, deuterated solvents when preparing solutions for analysis where the deuterium label is critical.[8]
-
Cap the container immediately after adding the compound to the solvent.
-
Gently swirl or stir the mixture until the solid is fully dissolved.
-
-
Post-Handling:
Spill Management and First Aid
In the event of a spill or exposure, immediate and appropriate action is crucial.
Table 2: Emergency Procedures for this compound
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][4][5] Remove contaminated clothing.[2][3] Seek medical attention if irritation persists.[2][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[5] Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air.[2][4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek medical attention.[2][4][5] |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[2] Seek immediate medical attention.[2][4] |
| Minor Spill | For small spills of the solid, carefully sweep or scoop up the material using a non-sparking tool and place it into a suitable, labeled container for disposal.[2] Avoid generating dust.[2] Ventilate the area.[2][3] |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately. |
Storage and Disposal Plan
Proper storage is essential to maintain the chemical's integrity and prevent accidents. Disposal must be in accordance with all local, state, and federal regulations.
Storage:
-
Store away from sources of ignition and incompatible substances such as strong oxidizing agents.[2][6]
-
For long-term storage and to prevent H-D exchange, consider storing the solid compound in a sealed vial under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.[8]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous chemical waste.[10]
-
Collect waste in a clearly labeled, sealed, and compatible container.[10][11]
-
Do not dispose of down the drain or in regular trash.[3][4][5]
-
Contact your institution's hazardous waste management group for collection and disposal.[10]
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[10][12]
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. westliberty.edu [westliberty.edu]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. hbchemical.com.mx [hbchemical.com.mx]
- 8. benchchem.com [benchchem.com]
- 9. makingcosmetics.com [makingcosmetics.com]
- 10. vumc.org [vumc.org]
- 11. ptb.de [ptb.de]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
